AH1
Descripción
Propiedades
Fórmula molecular |
C54H70N12O15 |
|---|---|
Peso molecular |
1127.2 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C54H70N12O15/c1-29(2)45(65-49(75)39(22-32-12-16-35(70)17-13-32)60-50(76)42(27-68)64-51(77)43-9-6-20-66(43)53(79)36(55)26-67)52(78)62-38(21-31-10-14-34(69)15-11-31)47(73)61-40(24-33-25-57-28-58-33)48(74)59-37(18-19-44(56)71)46(72)63-41(54(80)81)23-30-7-4-3-5-8-30/h3-5,7-8,10-17,25,28-29,36-43,45,67-70H,6,9,18-24,26-27,55H2,1-2H3,(H2,56,71)(H,57,58)(H,59,74)(H,60,76)(H,61,73)(H,62,78)(H,63,72)(H,64,77)(H,65,75)(H,80,81)/t36-,37-,38-,39-,40-,41-,42-,43-,45-/m0/s1 |
Clave InChI |
OUDYTNPKUOHOHA-CWBDEABLSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CO)N |
SMILES canónico |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCC(=O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C5CCCN5C(=O)C(CO)N |
Origen del producto |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the AH1 Tumor Antigen: Origin, Discovery, and Methodologies
This guide provides a comprehensive overview of the this compound antigen, a cornerstone in the study of tumor immunology and the development of cancer immunotherapies. We will delve into its origins, the pivotal experiments leading to its discovery, quantitative data regarding its expression, and detailed protocols for its study.
Origin and Discovery of the this compound Antigen
The this compound antigen is a non-mutated, immunodominant peptide recognized by cytotoxic T lymphocytes (CTLs). Its discovery was a significant step in understanding how the immune system can recognize and respond to cancer cells.
Endogenous Retroviral Origin
This compound is a nine-amino-acid peptide with the sequence SPSYVYHQF.[1][2] It is derived from the envelope glycoprotein (B1211001) gp70 of an endogenous murine leukemia virus (MuLV).[1] This retrovirus is present in the genome of many common laboratory mouse strains, including BALB/c mice.[3] While the expression of gp70 is silenced in most normal adult tissues, it is frequently reactivated and highly expressed in various murine tumor cell lines.[2][3][4][5] This tumor-specific expression pattern makes gp70, and by extension the this compound peptide, a tumor-associated antigen.
The Seminal Discovery by Huang et al. (1996)
The this compound antigen was first identified as the primary tumor rejection antigen of the CT26 murine colon carcinoma cell line in a landmark study by Huang and colleagues in 1996.[1] The researchers generated CTL lines from BALB/c mice that were immunized with a CT26 tumor cell line engineered to secrete granulocyte-macrophage colony-stimulating factor (GM-CSF), a potent immune stimulator. These CTLs were capable of recognizing and killing CT26 tumor cells.
To identify the specific antigen recognized by these CTLs, the researchers employed a method of peptide elution followed by functional screening. They first purified MHC class I molecules from large quantities of CT26 tumor cells and then eluted the bound peptides. This complex mixture of peptides was then fractionated using reverse-phase high-performance liquid chromatography (HPLC). Each fraction was tested for its ability to sensitize a target cell line (that does not normally express the antigen) to lysis by the CT26-specific CTLs. A single, consistent bioactive fraction was identified, which was then further purified and sequenced, leading to the identification of the this compound peptide.[1] This discovery highlighted that a potent anti-tumor CTL response could be directed against a single, immunodominant peptide derived from an endogenous retrovirus.
Quantitative Data
The following tables summarize key quantitative data related to the this compound antigen and its source protein, gp70.
| Cell Line | Histology | Relative gp70 mRNA Expression (Normalized to β-actin)[4][5][6] |
| CT26 | Colon Carcinoma | High |
| 4T1 | Mammary Carcinoma | High |
| B16-F10 | Melanoma | High |
| RENCA | Renal Carcinoma | High |
| LLC | Lewis Lung Carcinoma | High |
| K7M2 | Osteosarcoma | High |
| Neuro-2a | Neuroblastoma | Moderate |
| NIH-3T3 | Fibroblast (non-tumorigenic) | Low/Undetectable |
| Normal Tissues (most) | - | Undetectable |
| Normal Testis | - | Detectable |
| Normal Cerebellum | - | Detectable |
Table 1: Relative expression of gp70 mRNA in various murine cell lines and tissues.
| Property | Description |
| Peptide Sequence | SPSYVYHQF[1][2] |
| Source Protein | Murine Leukemia Virus (MuLV) gp70 Envelope Protein[1] |
| MHC Restriction | H-2Ld[1] |
| Binding Affinity to H-2Ld | High[7] |
| Recognizing T-Cell Receptor (Example) | Vα4.11/Jα43 and Vβ8.3/Jβ2.6[7] |
Table 2: Properties of the this compound peptide.
Experimental Protocols
The following are detailed methodologies for key experiments related to the study of the this compound antigen.
Protocol for Identification of this compound via Peptide Elution and CTL Screening
This protocol is based on the methodologies used in the mid-1990s for tumor antigen discovery.
Objective: To isolate and identify the antigenic peptide from a tumor cell line that is recognized by a tumor-specific CTL line.
Materials:
-
CT26 tumor cells (~10^9 to 10^10 cells)
-
Tumor-specific CTL line (e.g., anti-CT26 CTLs)
-
Target cells for cytotoxicity assay (e.g., P815 mastocytoma cells, which are H-2Ld positive but this compound negative)
-
Lysis buffer (e.g., 0.5% Nonidet P-40, 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 5 mM EDTA, and protease inhibitors)
-
Affinity chromatography column with an antibody specific for H-2Ld (e.g., mAb 28-14-8S)
-
10% acetic acid for peptide elution
-
Reverse-phase HPLC system with a C18 column
-
Solvents for HPLC: 0.1% trifluoroacetic acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (B52724) (Solvent B)
-
Chromium-51 (51Cr) for cytotoxicity assay
Procedure:
-
Cell Lysis and MHC Purification:
-
Harvest a large number of CT26 cells and wash them with PBS.
-
Lyse the cells in lysis buffer on ice for 1 hour.
-
Centrifuge the lysate at 100,000 x g for 1 hour to pellet cellular debris.
-
Pass the supernatant through the H-2Ld specific antibody affinity column.
-
Wash the column extensively with buffer to remove non-specifically bound proteins.
-
-
Peptide Elution:
-
Elute the bound MHC-peptide complexes from the affinity column with 10% acetic acid.
-
Separate the peptides from the MHC heavy and light chains by centrifugation through a 10 kDa molecular weight cutoff filter. The peptides will be in the flow-through.
-
-
HPLC Fractionation:
-
Lyophilize the peptide-containing flow-through and resuspend in HPLC Solvent A.
-
Inject the peptide mixture onto the C18 RP-HPLC column.
-
Elute the peptides with a linear gradient of Solvent B (e.g., 0-60% over 60 minutes).
-
Collect fractions at 1-minute intervals.
-
-
Screening Fractions with CTLs:
-
Label the target P815 cells with 51Cr.
-
In a 96-well plate, add a small aliquot of each HPLC fraction to the 51Cr-labeled target cells.
-
Add the anti-CT26 CTLs to the wells.
-
Incubate for 4-6 hours at 37°C.
-
Measure the amount of 51Cr released into the supernatant, which is proportional to the extent of cell lysis.
-
Identify the fraction(s) that result in significant lysis of the target cells.
-
-
Peptide Sequencing:
-
Subject the bioactive HPLC fraction to further rounds of purification by HPLC using different gradient conditions.
-
Sequence the purified peptide using Edman degradation or mass spectrometry.
-
Protocol for Generation of this compound-Specific Cytotoxic T Lymphocytes (CTLs)
Objective: To generate a line of CTLs that are specific for the this compound antigen.
Materials:
-
Spleen from a BALB/c mouse
-
This compound peptide (SPSYVYHQF)
-
Irradiated (e.g., 3000 rads) splenocytes from a naive BALB/c mouse to serve as antigen-presenting cells (APCs)
-
Complete RPMI-1640 medium (with 10% FBS, L-glutamine, penicillin/streptomycin, and 2-mercaptoethanol)
-
Recombinant murine IL-2
Procedure:
-
Initial Stimulation:
-
Prepare a single-cell suspension of splenocytes from a BALB/c mouse.
-
In a 24-well plate, co-culture 5 x 10^6 responder splenocytes with 5 x 10^6 irradiated stimulator splenocytes.
-
Add the this compound peptide to a final concentration of 1-10 µg/mL.
-
Incubate at 37°C in a 5% CO2 incubator.
-
-
Expansion and Restimulation:
-
After 5-7 days, harvest the viable lymphocytes by centrifugation over a Ficoll gradient.
-
Restimulate the lymphocytes with fresh irradiated, peptide-pulsed APCs.
-
Two days after restimulation, add recombinant murine IL-2 (e.g., 10-20 U/mL).
-
Continue to culture, adding fresh medium with IL-2 every 2-3 days.
-
Repeat the restimulation cycle every 7-10 days to expand the this compound-specific CTL population.
-
-
Verification of Specificity:
-
After 2-3 stimulation cycles, test the lytic activity of the CTL line against target cells pulsed with the this compound peptide versus unpulsed target cells in a cytotoxicity assay.
-
Protocol for Standard Chromium Release Assay for CTL Cytotoxicity
Objective: To quantify the cytotoxic activity of an this compound-specific CTL line.
Materials:
-
This compound-specific CTLs (effector cells)
-
Target cells (e.g., P815)
-
Sodium chromate (B82759) (51Cr)
-
This compound peptide
-
1% Triton X-100 solution (for maximum release)
-
Complete RPMI-1640 medium
Procedure:
-
Target Cell Labeling:
-
Resuspend 1 x 10^6 target cells in 100 µL of medium and add 100 µCi of 51Cr.
-
Incubate for 1-2 hours at 37°C, mixing occasionally.
-
Wash the cells 3-4 times with a large volume of medium to remove unincorporated 51Cr.
-
Resuspend the labeled target cells at 1 x 10^5 cells/mL.
-
-
Cytotoxicity Assay:
-
In a 96-well round-bottom plate, add 100 µL of effector cells at various concentrations to achieve different effector-to-target (E:T) ratios (e.g., 100:1, 33:1, 11:1, 3.7:1).
-
Add 100 µL of labeled target cells (10,000 cells).
-
For peptide-specific lysis, pre-incubate the target cells with 1 µg/mL of this compound peptide for 30 minutes before adding effector cells.
-
Prepare control wells:
-
Spontaneous release: Target cells with medium only.
-
Maximum release: Target cells with 1% Triton X-100.
-
-
Centrifuge the plate at 50 x g for 3 minutes to pellet the cells and initiate contact.
-
Incubate for 4-6 hours at 37°C.
-
-
Measurement of 51Cr Release:
-
Centrifuge the plate at 200 x g for 5 minutes.
-
Carefully harvest 100 µL of supernatant from each well and measure the radioactivity in a gamma counter.
-
-
Calculation of Specific Lysis:
-
Percent Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Signaling and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key processes related to the this compound antigen.
Experimental Workflow for this compound Discovery
References
- 1. lifetechindia.com [lifetechindia.com]
- 2. TCR V alpha 24 and V beta 11 coexpression defines a human NK1 T cell analog containing a unique Th0 subpopulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hplc.eu [hplc.eu]
- 4. Preparation of cDNA libraries for high-throughput RNA sequencing analysis of RNA 5′ ends - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Involvement of both T cell receptor V alpha and V beta variable region domains and alpha chain junctional region in viral antigen recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient functional screening of a cellular cDNA library to identify severe fever with thrombocytopenia syndrome virus entry factors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Relating TCR-peptide-MHC affinity to immunogenicity for the design of tumor vaccines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to AH1 Peptide MHC Class I Presentation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The AH1 peptide, an immunodominant epitope derived from the gp70 envelope protein of the murine leukemia virus, serves as a critical tumor rejection antigen in the widely studied CT26 murine colon carcinoma model.[1] Its presentation by the Major Histocompatibility Complex (MHC) class I molecule, H-2Ld, is a pivotal event in the initiation of a CD8+ T cell-mediated anti-tumor immune response.[2][3] This technical guide provides a comprehensive overview of the core aspects of this compound peptide MHC class I presentation, including the molecular pathways, quantitative binding data, detailed experimental protocols, and the downstream signaling events that lead to T cell activation.
This compound Peptide and its MHC Class I Presentation
The this compound peptide, with the amino acid sequence SPSYVYHQF, is endogenously expressed in CT26 tumor cells.[4][5] It binds to the H-2Ld MHC class I molecule, a key process for its recognition by cytotoxic T lymphocytes (CTLs).[3] While this compound binds with relatively high affinity to H-2Ld, vaccination with the native peptide often results in suboptimal T cell activation and weak anti-tumor protection.[3][6] This has led to the development of "heteroclitic" or "mimotope" peptides, which are variants of this compound designed with altered amino acid sequences to enhance MHC binding or T cell receptor (TCR) engagement and elicit a more robust immune response.[3][6]
The MHC Class I Antigen Presentation Pathway
The presentation of endogenous antigens like this compound on MHC class I molecules is a multi-step process that occurs in virtually all nucleated cells.[7][8] This pathway allows the immune system to monitor the intracellular protein content of cells and detect the presence of foreign or altered proteins, such as those derived from viruses or tumors.[8]
The key stages of the MHC class I pathway are:
-
Proteasomal Degradation: Intracellular proteins, including the gp70 protein from which this compound is derived, are degraded into smaller peptides by the proteasome in the cytosol.[8]
-
Peptide Transport: The resulting peptides are transported from the cytosol into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).[8]
-
MHC Class I Assembly and Peptide Loading: Within the ER, newly synthesized MHC class I heavy chains associate with β2-microglobulin (β2m).[7] This complex is held in a receptive state by a chaperone complex, which includes calreticulin, ERp57, and tapasin. Tapasin links the MHC class I molecule to TAP, facilitating the sampling and loading of transported peptides into the peptide-binding groove of the MHC class I molecule.[7][8]
-
Cell Surface Presentation: Once a peptide with the appropriate binding motif, such as this compound for H-2Ld, is stably bound, the peptide-MHC (pMHC) complex is released from the chaperone machinery and transported to the cell surface via the Golgi apparatus.[8] On the cell surface, the pMHC complex is available for surveillance by CD8+ T cells.[7]
Caption: MHC Class I presentation pathway for the this compound peptide.
Quantitative Data on this compound Peptide-MHC Binding
The affinity of the peptide-MHC interaction is a critical determinant of T cell activation. While precise KD values for the this compound-H-2Ld interaction are not consistently reported across the literature, studies have characterized the relative binding affinities of this compound and its mimotopes.
| Peptide | Sequence | Relative Binding to H-2Ld | T Cell Activation | Anti-Tumor Immunity |
| This compound | SPSYVYHQF | High | Suboptimal | Weak |
| A5 | SPSYA YHQF | Similar to this compound | Enhanced | Protective |
| 39 | NN SA VYHQF | Similar to this compound | Enhanced | Protective |
| 15 | R PSYVYHQF | Similar to this compound | High (in vitro) | Minimal |
| 51 | Y PSYVYHQF | Similar to this compound | High (in vitro) | Minimal |
Table 1: Summary of this compound and Variant Peptide Characteristics. Data compiled from[3][6][9]. The binding to H-2Ld for the variants was shown to be similar to this compound through competition assays.[3] The key differences in T cell activation and anti-tumor immunity are attributed to alterations in the TCR-pMHC interaction.[3]
T Cell Recognition and Downstream Signaling
The recognition of the this compound-H-2Ld complex by the TCR on a CD8+ T cell initiates a signaling cascade that leads to T cell activation, proliferation, and effector functions, such as the killing of tumor cells.[10][11]
The initial engagement of the TCR with the pMHC complex, along with the co-receptor CD8 binding to a non-polymorphic region of the MHC class I molecule, triggers the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex associated with the TCR.[11][12] This is primarily mediated by the Src-family kinase Lck.
Phosphorylated ITAMs serve as docking sites for ZAP-70, another tyrosine kinase, which in turn becomes activated and phosphorylates downstream adaptor proteins like LAT (Linker for Activation of T cells) and SLP-76.[11][13] This leads to the activation of multiple signaling pathways, including:
-
PLCγ1 Pathway: Leads to the generation of IP3 and DAG, resulting in calcium influx and activation of Protein Kinase C (PKC). This pathway is crucial for the activation of the transcription factor NFAT.[13]
-
MAPK Pathway: Activation of Ras and the subsequent MAP kinase cascade (ERK, JNK, p38) leads to the activation of the transcription factor AP-1.[14]
-
NF-κB Pathway: PKC activation also contributes to the activation of the NF-κB transcription factor.
Together, these transcription factors (NFAT, AP-1, and NF-κB) drive the expression of genes essential for T cell activation, including cytokines like IL-2 and IFN-γ, and cytotoxic molecules like granzymes and perforin.[10][11]
Caption: TCR signaling cascade upon this compound-H-2Ld recognition.
Experimental Protocols
A variety of experimental techniques are employed to study this compound peptide presentation and the resulting T cell responses.
MHC Class I-Peptide Binding Assay
This assay measures the ability of a peptide to bind to a specific MHC class I molecule.
Methodology:
-
Preparation of MHC Class I Molecules: Recombinant H-2Ld molecules are expressed and purified. This can be done using bacterial, insect, or mammalian expression systems.[15]
-
Peptide Synthesis: The this compound peptide and any variant peptides are synthesized with high purity.[16]
-
Competition Assay: A known high-affinity, radiolabeled or fluorescently labeled reference peptide is incubated with the purified H-2Ld molecules at a fixed concentration.
-
Varying concentrations of the unlabeled test peptide (e.g., this compound or its variants) are added to compete for binding to the H-2Ld molecules.
-
After incubation to reach equilibrium, the amount of labeled reference peptide bound to the MHC is quantified. This can be done by separating the peptide-MHC complexes from free peptide (e.g., through size exclusion chromatography or filter plates) and measuring the associated signal.[16][17]
-
The concentration of the test peptide that inhibits 50% of the binding of the labeled reference peptide (IC50) is calculated. Lower IC50 values indicate higher binding affinity.
CTL (Cytotoxic T Lymphocyte) Assay
This assay measures the ability of this compound-specific T cells to kill target cells presenting the this compound peptide.
Methodology:
-
Effector Cell Preparation: Splenocytes from mice vaccinated with an this compound-based vaccine or from tumor-bearing mice are isolated.[10] These cells are often stimulated in vitro with the this compound peptide to expand the population of this compound-specific CTLs.[10]
-
Target Cell Preparation: Target cells that express H-2Ld (e.g., P815 cells) are labeled with a detectable marker, such as 51Cr or a fluorescent dye (e.g., CFSE).[10] The labeled target cells are then pulsed with the this compound peptide. Control target cells are pulsed with an irrelevant peptide.
-
Co-culture: The effector CTLs are co-cultured with the labeled target cells at various effector-to-target (E:T) ratios for a defined period (e.g., 4-6 hours).
-
Measurement of Killing: The amount of target cell lysis is quantified. For 51Cr release assays, the radioactivity released into the supernatant from lysed cells is measured.[10] For fluorescence-based assays, the loss of fluorescent target cells is quantified by flow cytometry.[6]
-
The percentage of specific lysis is calculated by subtracting the lysis of control target cells from the lysis of this compound-pulsed target cells.
Tetramer Staining and Flow Cytometry
This technique is used to identify and quantify antigen-specific T cells.
Methodology:
-
Tetramer Reagents: Soluble MHC class I molecules (H-2Ld) are folded with the this compound peptide and biotinylated. These monomers are then tetramerized by binding to a fluorescently labeled streptavidin molecule.[3]
-
Cell Staining: A single-cell suspension (e.g., from spleen, lymph nodes, or tumor tissue) is prepared.[9][18]
-
The cells are incubated with the this compound-H-2Ld tetramer, along with antibodies against cell surface markers such as CD8, CD4, and other markers of interest (e.g., activation or memory markers).[9]
-
Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. This compound-specific CD8+ T cells are identified as the population of cells that are positive for both CD8 and the this compound-H-2Ld tetramer.[18] This allows for the enumeration and phenotyping of these rare cells.
Caption: Workflow for analyzing this compound-specific T cell responses.
Conclusion
The presentation of the this compound peptide by MHC class I H-2Ld is a cornerstone of the anti-tumor immune response in the CT26 model. Understanding the intricacies of this process, from the molecular mechanisms of antigen processing and presentation to the quantitative aspects of peptide-MHC binding and the downstream consequences for T cell activation, is essential for the rational design of immunotherapies. The experimental protocols detailed herein provide a framework for the robust evaluation of this compound-targeted cancer vaccines and adoptive T cell therapies. Continued research into the optimization of this compound presentation and the enhancement of T cell responses holds significant promise for the development of more effective cancer treatments.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Immunotherapy of CT26 murine tumors is characterized by an oligoclonal response of tissue-resident memory T cells against the this compound rejection antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relating TCR-peptide-MHC affinity to immunogenicity for the design of tumor vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunization with a tumor-associated CTL epitope plus a tumor-related or unrelated Th1 helper peptide elicits protective CTL immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. immunology.org [immunology.org]
- 8. The MHC class I antigen presentation pathway: strategies for viral immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elevated tumor-associated antigen expression suppresses variant peptide vaccine responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Activation of the TCR complex by peptide-MHC and superantigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cd-genomics.com [cd-genomics.com]
- 14. TCR ligand potency differentially impacts PD-1 inhibitory effects on diverse signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MHC-I peptide binding activity assessed by exchange after cleavage of peptide covalently linked to β2-microglobulin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tbb.bio.uu.nl [tbb.bio.uu.nl]
- 17. Peptide binding to the most frequent HLA-A class I alleles measured by quantitative molecular binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
Endogenous Retroviral Antigens in Cancer Research: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to Endogenous Retroviruses (ERVs)
Human Endogenous Retroviruses (HERVs) are remnants of ancient retroviral infections that integrated into the human germline millions of years ago.[1][2] These elements constitute approximately 8% of the human genome and were long considered "junk DNA".[3][4] However, mounting evidence reveals their significant role in both normal physiology and various pathologies, including cancer.[1][5] Most HERV sequences are defective due to accumulated mutations and deletions, rendering them incapable of producing infectious particles.[1][6] Despite this, many loci retain intact open reading frames (ORFs) for viral proteins such as Gag, Pol, and Env, and functional long terminal repeats (LTRs) that can act as promoters or enhancers.[1][3]
Under normal physiological conditions, HERV expression is tightly suppressed by epigenetic mechanisms like DNA methylation and histone modifications.[1][5] In the context of cancer, global epigenetic dysregulation can lead to the reactivation of these elements.[1][7] This aberrant expression of HERV-derived RNA and proteins in tumor cells, but not in healthy tissues, presents a unique opportunity for cancer research and therapeutic development. The tumor-specific nature of HERV antigens makes them highly attractive as biomarkers and targets for immunotherapy.[5][6][8]
Mechanisms of HERV Activation in Cancer
The reactivation of HERVs in malignant tissues is not a random event but is linked to the fundamental molecular alterations that define cancer. Several mechanisms contribute to the loss of silencing and subsequent expression of these retroviral elements.
-
Epigenetic Dysregulation : This is a primary driver of HERV activation. Cancer cells are characterized by widespread changes in their epigenome, including global DNA hypomethylation.[7] This loss of methylation at HERV loci, particularly in their LTRs which act as promoters, leads to transcriptional de-repression.[7][9] Furthermore, alterations in histone modification patterns can also contribute to a more open chromatin state, facilitating HERV transcription.[1][9]
-
Oncogenic Signaling Pathways : Certain cancer-driving pathways can directly influence HERV expression. For instance, the MAPK and CDKN2A-CDK4 pathways have been shown to induce HERV-K (HML-2) expression in melanoma cells.[3]
-
Viral Co-infection : The transactivation of HERVs by oncoviruses such as Epstein-Barr virus (EBV) and Hepatitis B virus (HBV) has been documented.[7] Proteins from these exogenous viruses can interact with cellular factors to stimulate HERV promoters.[7]
-
Therapeutic Intervention : Treatment with epigenetic modifying agents, such as DNA methyltransferase inhibitors (DNMTis) and histone deacetylase inhibitors (HDACis), can induce or enhance HERV expression in cancer cells.[3][10] This iatrogenic activation can render tumors more visible to the immune system.[10]
Quantitative Expression of HERVs in Human Cancers
The expression of HERV RNA and proteins is a common feature across a wide range of solid and hematological malignancies. The levels and specific families of HERVs expressed can vary significantly between different cancer types. The most extensively studied family in the context of cancer is HERV-K (HML-2), the most recent and biologically active group of HERVs.[4][11]
Below is a summary of reported HERV expression across various cancers.
| Cancer Type | HERV Family | Gene/Product Detected | Expression in Tumor vs. Normal Tissue | Reference |
| Breast Cancer | HERV-K (HML-2) | Env, Gag, mRNA | Significantly higher | [3][12][13][14] |
| Melanoma | HERV-K (HML-2) | Env, Gag | Expressed in tumor, not in normal tissue | [3][9][14] |
| Renal Cell Carcinoma (RCC) | HERV-E, ERV3-2 | RNA, Protein | Overexpressed, associated with ICI response | [9][15] |
| Ovarian Cancer | HERV-K, HERV-R | Env | Significantly higher | [8][9][14] |
| Prostate Cancer | HERV-K (HML-2) | Np9, LTR-gag, Env | Significantly higher | [12][16] |
| Lung Cancer | HERV-K (HML-2) | gag, pol, env | Significantly higher | [17] |
| Colorectal Cancer | HERV-H | LTR | Overexpressed | [15] |
| Hepatocellular Carcinoma | HERV-K | mRNA | Elevated levels correlate with poor prognosis | [7][14] |
| Lymphoma | HERV-K (HML-2) | RNA, Gag, Env | High titers in plasma | [12][13][16] |
| Germ Cell Tumors | HERV-K | Gag, Env | High frequency of antibody response | [6][8] |
| Pancreatic Cancer | HERV-K | Env | Expressed | [14] |
| Bladder Cancer | Multiple (W, T, Rb, K, E) | env, pol, gag | High percentage of positivity (72.7-100%) | [15][18] |
The Dual Role of HERVs in Cancer Immunology
HERV expression in tumors can have a dichotomous impact on the host immune system, either promoting tumor growth through immunosuppression or triggering a potent anti-tumor immune response.
Pro-tumoral and Immunosuppressive Effects
Certain HERV proteins, particularly the envelope (Env) proteins, possess intrinsic immunosuppressive domains.[2] These domains can inhibit T-cell function and facilitate immune evasion. For example, the expression of specific HERV Env proteins can suppress T-cell proliferation and cytokine secretion, creating an immunologically "cold" tumor microenvironment.[1] Additionally, some HERV proteins like Rec and Np9 from the HERV-K family can interact with cellular signaling pathways to promote cell proliferation, transformation, and metastasis.[3][19]
Anti-tumoral Immunity and "Viral Mimicry"
Conversely, the aberrant expression of HERV products can unmask tumors to the immune system.
-
Source of Tumor-Associated Antigens : HERV-derived proteins are processed by the antigen presentation machinery and presented on the surface of cancer cells by MHC molecules. Since HERVs are silenced in most normal tissues, these peptides are recognized as foreign by the immune system, triggering both humoral (B cell) and cellular (T cell) responses.[6][8] Specific cytotoxic T lymphocytes (CTLs) that recognize HERV-derived epitopes have been identified in patients with melanoma, renal cell carcinoma, and ovarian cancer.[6][8][20]
-
Viral Mimicry : The accumulation of HERV-derived double-stranded RNA (dsRNA) in the cytoplasm of cancer cells can be detected by innate immune sensors, such as Toll-like receptors (TLRs) and RIG-I-like receptors (e.g., MDA5).[7][9] This triggers a "viral mimicry" response, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[7][20] This inflammatory cascade enhances the recruitment and activation of immune cells like natural killer (NK) cells and dendritic cells (DCs), promoting a robust anti-tumor immune response.[20]
Signaling Pathways and Experimental Workflows
Viral Mimicry Signaling Pathway
The "viral mimicry" pathway is a key mechanism by which HERV expression stimulates anti-tumor immunity. It begins with the transcriptional activation of HERV elements, often due to epigenetic derepression.
Caption: The HERV-induced viral mimicry signaling pathway.
Experimental Workflow: Identifying HERV-Specific T-Cell Responses
This workflow outlines a typical experimental approach to isolate and characterize T cells that are reactive to HERV antigens expressed by a patient's tumor.
Caption: Workflow for identifying HERV-specific T-cell responses.
Detailed Experimental Protocols
Protocol: Quantification of HERV-K env mRNA by RT-qPCR
This protocol describes the relative quantification of HERV-K (HML-2) env gene expression in tumor tissue compared to adjacent normal tissue.
1. Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems)
-
SYBR Green PCR Master Mix (Applied Biosystems)
-
HERV-K env specific primers (Forward/Reverse)
-
Housekeeping gene primers (e.g., GAPDH, ACTB)
-
Nuclease-free water
-
qPCR instrument
2. RNA Extraction:
-
Homogenize ~30 mg of frozen tumor tissue and adjacent normal tissue separately using a suitable method.
-
Extract total RNA from both samples following the manufacturer's protocol for the RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer. Ensure A260/280 ratio is ~2.0.
3. cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Set up the reaction as follows: 1 µg RNA, 2.0 µL 10x RT Buffer, 0.8 µL 25x dNTP Mix, 2.0 µL 10x RT Random Primers, 1.0 µL MultiScribe™ Reverse Transcriptase, and nuclease-free water to a final volume of 20 µL.
-
Incubate according to the manufacturer's instructions (e.g., 25°C for 10 min, 37°C for 120 min, 85°C for 5 min).
4. Real-Time qPCR:
-
Prepare the qPCR reaction mix for each sample (tumor and normal) in triplicate for both the target gene (HERV-K env) and the housekeeping gene.
-
A typical 20 µL reaction includes: 10 µL 2x SYBR Green Master Mix, 1 µL of each primer (10 µM stock), 2 µL of diluted cDNA (e.g., 1:10), and 6 µL of nuclease-free water.
-
Run the qPCR plate on a real-time PCR system with a thermal cycling program such as: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.
-
Include a melt curve analysis at the end to verify the specificity of the amplified product.
5. Data Analysis:
-
Determine the cycle threshold (Ct) values for all reactions.
-
Calculate the relative expression of HERV-K env using the ΔΔCt method.
-
ΔCt = Ct(HERV-K) - Ct(Housekeeping gene)
-
ΔΔCt = ΔCt(Tumor Sample) - ΔCt(Normal Sample)
-
Fold Change = 2^(-ΔΔCt)
-
Protocol: Immunohistochemistry (IHC) for HERV-K Env Protein
This protocol outlines the detection of HERV-K Env protein in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.
1. Materials:
-
FFPE tumor tissue slides (5 µm sections)
-
Xylene and graded ethanol (B145695) series
-
Antigen retrieval buffer (e.g., Citrate Buffer, pH 6.0)
-
Primary antibody: Anti-HERV-K Env monoclonal antibody
-
HRP-conjugated secondary antibody
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin (B73222) counterstain
-
Peroxidase blocking solution (e.g., 3% H₂O₂)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
2. Deparaffinization and Rehydration:
-
Incubate slides in xylene (2 x 5 min).
-
Rehydrate through a graded series of ethanol: 100% (2 x 3 min), 95% (1 x 3 min), 70% (1 x 3 min).
-
Rinse with distilled water.
3. Antigen Retrieval:
-
Immerse slides in antigen retrieval buffer and heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature for 20 minutes.
-
Rinse with PBS (3 x 5 min).
4. Staining Procedure:
-
Block endogenous peroxidase activity by incubating slides with 3% H₂O₂ for 10 minutes. Rinse with PBS.
-
Block non-specific binding by incubating with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-HERV-K Env antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
Rinse with PBS (3 x 5 min).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Rinse with PBS (3 x 5 min).
-
Apply DAB substrate solution and incubate until the desired brown color develops (typically 1-10 minutes). Monitor under a microscope.
-
Stop the reaction by rinsing with distilled water.
5. Counterstaining and Mounting:
-
Counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the stain in running tap water.
-
Dehydrate slides through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
6. Analysis:
-
Examine slides under a light microscope. Positive staining for HERV-K Env will appear as a brown precipitate, while nuclei will be blue. Assess the intensity and percentage of positive tumor cells.
Therapeutic Targeting of HERV Antigens
The tumor-specific expression of HERV antigens makes them ideal targets for various immunotherapeutic strategies.
-
Cancer Vaccines : Peptides or proteins derived from HERV antigens can be used to vaccinate patients, aiming to elicit or boost a T-cell response against their tumors.[1] Clinical trials are exploring this approach, particularly using HERV-K derived peptides in melanoma and other cancers.[8]
-
CAR-T and TCR-T Cell Therapy : T cells can be genetically engineered to express chimeric antigen receptors (CARs) or T-cell receptors (TCRs) that specifically recognize HERV antigens on the surface of cancer cells. This approach could provide a highly targeted and potent anti-tumor effect.
-
Monoclonal Antibodies (mAbs) : Antibodies targeting HERV Env proteins expressed on the tumor cell surface can mediate anti-tumor effects through antibody-dependent cell-mediated cytotoxicity (ADCC) or by blocking pro-tumoral signaling.[18]
-
Combination with Checkpoint Inhibitors : By inducing a "viral mimicry" state, epigenetic drugs that upregulate HERV expression can make tumors more immunogenic.[9][10] This can potentially convert "cold" tumors into "hot" tumors, increasing their sensitivity to immune checkpoint inhibitors like anti-PD-1 or anti-CTLA-4 antibodies.[11]
Challenges and Future Directions
While the field of HERV research in oncology is rapidly advancing, several challenges remain. The vast number and heterogeneity of HERV loci complicate the identification of the most immunogenic and clinically relevant antigens. A deeper understanding of the mechanisms of HERV regulation and their precise roles in different cancer types is needed. Furthermore, potential off-tumor effects and the development of immune tolerance are important considerations for therapeutic development.
Future research will likely focus on using multi-omics approaches to create comprehensive maps of HERV expression in cancer, identifying novel and shared HERV-derived epitopes, and developing next-generation immunotherapies that can effectively and safely harness the power of these ancient viral remnants to fight cancer.
References
- 1. Human endogenous retroviruses in cancer: Expression, regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endogenous retroviruses and the development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Close to the Bedside: A Systematic Review of Endogenous Retrovirus and Their Impact in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Endogenous Retroviruses as Targets for Antitumor Immunity in Renal Cell Cancer and Other Tumors [frontiersin.org]
- 7. Mechanistic regulation of HERV activation in tumors and implications for translational research in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endogenous Retroviruses as Targets for Antitumor Immunity in Renal Cell Cancer and Other Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human Endogenous Retrovirus Reactivation: Implications for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Endogenous retroviruses may unlock new immunotherapy targets | MDedge [mdedge.com]
- 11. The Role of Human Endogenous Retroviruses in Cancer Immunotherapy of the Post-COVID-19 World - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ancient Adversary – HERV-K (HML-2) in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Expression profiles of human endogenous retrovirus (HERV)-K and HERV-R Env proteins in various cancers [bmbreports.org]
- 15. CancerHERVdb: Human Endogenous Retrovirus (HERV) Expression Database for Human Cancer Accelerates Studies of the Retrovirome and Predictions for HERV-Based Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of Differentially Expressed Human Endogenous Retrovirus Families in Human Leukemia and Lymphoma Cell Lines and Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Significant Upregulation of HERV-K (HML-2) Transcription Levels in Human Lung Cancer and Cancer Cells [frontiersin.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. HERVs and Cancer-A Comprehensive Review of the Relationship of Human Endogenous Retroviruses and Human Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. spandidos-publications.com [spandidos-publications.com]
AH1 as a Model Tumor-Associated Antigen: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of cancer immunotherapy research, the selection of appropriate tumor-associated antigens (TAAs) is paramount for the development of effective therapeutic strategies. The murine AH1 antigen has emerged as a cornerstone model TAA, particularly in preclinical studies involving the BALB/c mouse strain. This guide provides a comprehensive technical overview of the this compound antigen, its application in preclinical cancer models, and detailed methodologies for its use in immunotherapy research.
This compound is an immunodominant H-2Ld-restricted peptide derived from the envelope glycoprotein (B1211001) 70 (gp70) of the endogenous murine leukemia virus (MuLV).[1][2][3] Its sequence is SPSYVYHQF.[2][4] This antigen is highly expressed in various murine tumor cell lines, including the widely used CT26 colon carcinoma, but is virtually absent in normal healthy tissues, making it an ideal target for cancer-specific immunotherapy.[5][6] The CT26 tumor model, in particular, is a well-established syngeneic model for studying colorectal cancer and the interplay between tumors and the immune system in an immunocompetent setting.[7]
The this compound antigen is a critical tool for evaluating the efficacy of cancer vaccines, adoptive T-cell therapies, and other immunomodulatory agents.[8][9] Studies have consistently shown that CD8+ T cells specific for this compound play a crucial role in tumor rejection.[1][8]
Core Concepts and Characteristics
| Feature | Description | Reference(s) |
| Antigen | This compound | [1] |
| Origin | Envelope glycoprotein 70 (gp70) of murine leukemia virus (MuLV) | [1][5] |
| Peptide Sequence | SPSYVYHQF | [2][4] |
| MHC Restriction | H-2Ld | [2][5] |
| Mouse Strain | BALB/c | [7] |
| Primary Tumor Model | CT26 colon carcinoma | [1][7][8] |
| Immune Response | Primarily mediated by CD8+ cytotoxic T lymphocytes (CTLs) | [8] |
Quantitative Data on this compound-Specific Immune Responses
The following tables summarize key quantitative data from various studies utilizing the this compound antigen.
Table 1: In Vitro Cytotoxicity of this compound-Specific T-cells
| Target Cell Line | Effector:Target Ratio | % Cytotoxicity / Reduction in Tumor Cells | Reference(s) |
| CT26 | 1:1 | Significant reduction in living tumor cells | [5][10] |
| WEHI-164 | 1:1 | Significant reduction in living tumor cells | [5] |
| C51 | 1:1 | Significant reduction in living tumor cells | [5] |
| F1F (this compound-negative) | 1:1 | No significant reduction | [5] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound-Based Therapies
| Therapeutic Strategy | Mouse Model | Key Findings | Reference(s) |
| Adoptive transfer of this compound-specific CD8+ T-cells | CT26 tumor-bearing BALB/c | Significant tumor growth retardation. | [5][9] |
| Adoptive transfer of this compound-specific CD8+ T-cells | WEHI-164 tumor-bearing BALB/c | Significant tumor growth retardation. | [9] |
| LADD-AH1 vaccine | CT26 tumor-bearing BALB/c | Induced functional this compound-specific CD8+ effector T-cells that infiltrated tumors. | [11] |
| Peptide vaccine with this compound variants | CT26 tumor-bearing BALB/c | Elicited robust this compound-crossreactive T-cell responses and tumor protection. | [12] |
Experimental Protocols
Protocol 1: Generation and Expansion of this compound-Specific CD8+ T-cells
This protocol outlines the isolation and in vitro expansion of this compound-specific CD8+ T-cells from tumor-draining lymph nodes (TDLNs) and tumors of CT26-bearing BALB/c mice.
Materials:
-
CT26 tumor-bearing BALB/c mice
-
Complete RPMI medium (supplemented with 10% FBS, L-glutamine, penicillin/streptomycin, and 2-mercaptoethanol)
-
Recombinant human IL-2
-
Anti-CD3 and anti-CD28 antibodies (plate-bound or bead-conjugated)
-
This compound peptide (SPSYVYHQF)
-
This compound-loaded MHC class I tetramers (H-2Ld)
-
FACS buffer (PBS with 2% FBS)
-
Cell isolation kits (e.g., CD8+ T-cell isolation kit)
Procedure:
-
Isolation of Lymphocytes:
-
Euthanize CT26 tumor-bearing mice and aseptically harvest TDLNs and tumors.
-
Prepare single-cell suspensions from TDLNs by mechanical dissociation.
-
Digest tumors with a cocktail of collagenase, hyaluronidase, and DNase to obtain a single-cell suspension.
-
Isolate lymphocytes from the tumor cell suspension using density gradient centrifugation.
-
-
Isolation of this compound-Specific CD8+ T-cells:
-
Stain the single-cell suspensions with fluorescently labeled this compound/H-2Ld tetramers and anti-CD8 antibodies.
-
Isolate this compound-tetramer+ CD8+ T-cells using fluorescence-activated cell sorting (FACS).
-
-
In Vitro Expansion:
-
Culture the isolated this compound-specific CD8+ T-cells in complete RPMI medium supplemented with high-dose IL-2.
-
Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies.
-
Alternatively, co-culture with this compound peptide-pulsed, irradiated splenocytes as antigen-presenting cells.
-
Monitor T-cell expansion and phenotype by flow cytometry. A 470-fold expansion can be achieved.[5]
-
Protocol 2: In Vitro Cytotoxicity Assay
This protocol describes how to assess the killing capacity of expanded this compound-specific T-cells against tumor cells.
Materials:
-
Expanded this compound-specific CD8+ T-cells (effector cells)
-
Target tumor cell lines (e.g., CT26, WEHI-164, F1F)
-
Complete RPMI medium
-
Cytotoxicity detection kit (e.g., based on LDH release or live/dead cell staining)
-
96-well plates
Procedure:
-
Plate Target Cells: Seed target cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Co-culture with Effector Cells: Add expanded this compound-specific T-cells to the wells at various effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).
-
Incubation: Co-culture the cells for 4-24 hours at 37°C.
-
Measure Cytotoxicity:
-
LDH Release Assay: Collect the supernatant and measure LDH release according to the manufacturer's instructions.
-
Flow Cytometry: Harvest the cells, stain with a viability dye (e.g., Propidium Iodide or 7-AAD) and antibodies against T-cell and tumor cell markers, and analyze the percentage of dead target cells by flow cytometry.[10]
-
Protocol 3: Adoptive Cell Therapy (ACT) in a Syngeneic Mouse Model
This protocol details the in vivo evaluation of the anti-tumor efficacy of this compound-specific T-cells.
Materials:
-
BALB/c mice
-
CT26 tumor cells
-
Expanded this compound-specific CD8+ T-cells
-
Saline or PBS
Procedure:
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 CT26 cells into the flank of BALB/c mice.[7]
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers.
-
Adoptive T-cell Transfer: When tumors reach a palpable size (e.g., 50-100 mm³), intravenously inject the expanded this compound-specific T-cells (e.g., 5 x 10^6 to 30 x 10^6 cells per mouse) into the tail vein.[5][9] Include control groups receiving saline or non-specific T-cells.
-
Efficacy Assessment: Continue to monitor tumor growth and survival of the mice. Tumor growth retardation is a key indicator of efficacy.[5]
Visualizations
Signaling and Experimental Workflows
Caption: this compound-mediated CD8+ T-cell activation pathway.
References
- 1. biorxiv.org [biorxiv.org]
- 2. lifetechindia.com [lifetechindia.com]
- 3. Relating TCR-peptide-MHC affinity to immunogenicity for the design of tumor vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Cancer therapy in mice using a pure population of CD8+ T cell specific to the this compound tumor rejection antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. Immunotherapy of CT26 murine tumors is characterized by an oligoclonal response of tissue-resident memory T cells against the this compound rejection antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cancer therapy in mice using a pure population of CD8+ T cell specific to the this compound tumor rejection antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Elevated tumor-associated antigen expression suppresses variant peptide vaccine responses - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Immunogenicity of the AH1 Peptide in BALB/c Mice
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The AH1 peptide, an H-2Ld-restricted epitope derived from the envelope glycoprotein (B1211001) 70 (gp70) of an endogenous murine leukemia virus, serves as a critical tumor rejection antigen in BALB/c mouse models, particularly for CT26 colon carcinoma. Despite its high expression in various tumor cell lines and its role as a target for cytotoxic T lymphocytes (CTLs), the native this compound peptide is poorly immunogenic when used as a standalone vaccine immunogen. This guide provides a comprehensive overview of the immunogenicity of the this compound peptide, detailing strategies to overcome its weak immunogenicity, summarizing key quantitative data, outlining experimental protocols, and visualizing the immunological pathways involved. Enhanced T-cell responses and potent anti-tumor immunity have been achieved through the use of modified peptide variants (mimotopes), the inclusion of potent adjuvants, and adoptive cell transfer of this compound-specific T cells, offering valuable insights for the development of effective cancer immunotherapies.
The this compound Antigen and the CT26/BALB/c Model
The this compound Peptide: An Endogenous Tumor Antigen
The this compound peptide is the immunodominant epitope of the CT26 transplantable colon tumor model. It is a nine-amino-acid peptide (SPSYVYHQF) derived from the gp70 protein, an envelope protein of an endogenous murine leukemia virus. This retroviral antigen is expressed in a multitude of murine tumor cell lines of BALB/c origin but is virtually undetectable in healthy tissues, making it an attractive target for cancer immunotherapy. The this compound peptide is presented by the MHC class I molecule H-2Ld on the surface of tumor cells, where it can be recognized by CD8+ cytotoxic T lymphocytes.
The CT26 Syngeneic Mouse Model
The CT26 cell line, a colon carcinoma induced in a BALB/c mouse, is a cornerstone of immuno-oncology research. When implanted into immunocompetent BALB/c mice, it establishes a tumor with a microenvironment that allows for the study of
An In-depth Technical Guide to the AH1-Specific CD8+ T Cell Repertoire
For Researchers, Scientists, and Drug Development Professionals
Introduction
The AH1 epitope, a peptide sequence SPSYVYHQF derived from the gp70 envelope protein of the endogenous murine leukemia virus (MuLV), is a critical target in cancer immunotherapy research.[1][2] It functions as an immunodominant tumor rejection antigen in various BALB/c-derived tumor models, most notably the CT26 colon carcinoma.[1][3][4] This peptide is presented by the murine major histocompatibility complex (MHC) class I molecule H-2Ld, leading to the activation and expansion of a specific repertoire of cytotoxic CD8+ T lymphocytes (CTLs) capable of recognizing and eliminating tumor cells.[1][3] Understanding the dynamics, clonality, and functional characteristics of the this compound-specific CD8+ T cell repertoire is paramount for the development of effective T cell-based immunotherapies. This guide provides a comprehensive overview of the core concepts, experimental methodologies, and quantitative data related to the study of this important anti-tumor immune response.
Core Concepts of the this compound-Specific CD8+ T Cell Response
The interaction between an this compound peptide presented on an H-2Ld molecule and the T cell receptor (TCR) of a CD8+ T cell is the foundational event in the anti-tumor immune response in this model. This recognition triggers a signaling cascade that leads to T cell activation, proliferation, and differentiation into effector cells that can kill tumor cells.
Antigen Presentation and T Cell Activation
The pathway begins with the processing of the gp70 protein within the tumor cell and the subsequent loading of the this compound peptide onto MHC class I H-2Ld molecules. These peptide-MHC complexes are then transported to the cell surface for presentation to CD8+ T cells.
Quantitative Analysis of the this compound-Specific CD8+ T Cell Repertoire
The response to the this compound antigen is often characterized by an oligoclonal expansion of CD8+ T cells, where a few dominant T cell clones comprise a significant portion of the tumor-infiltrating lymphocyte (TIL) population.[4][5] Various immunotherapeutic interventions can modulate the magnitude and diversity of this response.
| Treatment Group | % of this compound-specific CD8+ T cells among total CD8+ TILs | Clonality of this compound-reactive CD8+ T cells (Top 5 clones) | Reference |
| Untreated CT26 Tumors | ~20% | 59-95% | [6] |
| Radiotherapy + anti-CTLA-4 | ~33% | Highly clonal | [6] |
| L19-mIL12 or F8-mTNF | ~50% | Highly oligoclonal (>60% from top 10 TCRs) | [4][5] |
| Adoptive cell transfer of this compound-specific T cells | Purity close to 100% post-expansion | N/A | [7] |
Table 1: Summary of quantitative data on the this compound-specific CD8+ T cell response in the CT26 tumor model under different treatment conditions.
| Vaccine Formulation | Protection against CT26 challenge (Day 10) | Reference |
| This compound peptide alone | 0% | [2] |
| This compound + OVA(323-337) (Th1 helper peptide) | 83% | [2] |
| This compound + p(320-333) (endogenous gp70 Th1 helper peptide) | 89% | [2] |
Table 2: Efficacy of different this compound peptide vaccine formulations.
Experimental Protocols
Isolation and Staining of this compound-Specific CD8+ T Cells using MHC Tetramers
A common method to identify and quantify this compound-specific T cells is through staining with fluorescently labeled MHC class I tetramers (or pentamers) folded with the this compound peptide.[8][9][10]
Protocol:
-
Cell Preparation: Prepare a single-cell suspension of splenocytes, lymph node cells, or tumor-infiltrating lymphocytes at a concentration of 2-5 x 10^7 cells/mL in FACS buffer (PBS + 2% FBS + 0.1% sodium azide).[11]
-
Staining Cocktail Preparation: Prepare a 2x staining cocktail containing the this compound/H-2Ld tetramer (e.g., at a 1:200 dilution) and other cell surface marker antibodies (e.g., anti-CD8, anti-CD44, anti-PD-1).[11]
-
Staining: Add 25 µL of the cell suspension to a microtiter plate well or FACS tube. Add 25 µL of the 2x staining cocktail. Mix gently.
-
Incubation: Incubate for 30-60 minutes at 4°C or room temperature, protected from light.[9][11] Note: some surface markers like CD62L are sensitive to higher temperatures.[11]
-
Washing: Add 150 µL (for plates) or 2-3 mL (for tubes) of FACS buffer and centrifuge at 1200 RPM for 5 minutes. Decant the supernatant. Repeat the wash step twice.[11]
-
Fixation (Optional): Resuspend the cells in 200 µL of 1% paraformaldehyde (PFA) in PBS if storage is required before analysis.
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Gate on CD8+ lymphocytes to determine the percentage of tetramer-positive cells.
Single-Cell TCR Repertoire Sequencing (scTCR-seq)
scTCR-seq provides high-resolution analysis of the T cell repertoire, enabling the pairing of TCR alpha and beta chains at the single-cell level and integrating this with gene expression data.[12][13][14]
Protocol Overview:
-
Single-Cell Isolation: Isolate single this compound-specific CD8+ T cells (often sorted using this compound-tetramers) into individual wells of a 96-well plate or by using microfluidic devices (e.g., 10x Genomics Chromium).[13]
-
Cell Lysis and Reverse Transcription: Lyse the single cells and perform reverse transcription on the mRNA to generate cDNA. This step often incorporates cell-specific barcodes and Unique Molecular Identifiers (UMIs).[13]
-
TCR Transcript Enrichment: Specifically amplify the TCR alpha and beta chain transcripts from the cDNA using multiplex PCR with primers targeting the V and C gene segments.[13]
-
Library Preparation: Prepare sequencing libraries from the amplified TCR transcripts and, if performing parallel gene expression analysis, from the whole transcriptome cDNA.
-
High-Throughput Sequencing: Sequence the libraries on a next-generation sequencing platform.
-
Bioinformatic Analysis: Process the sequencing data to assemble full-length, paired TCR alpha and beta sequences for each cell. Identify T cell clones and analyze clonality, V(D)J gene usage, and CDR3 motifs. Integrate with transcriptomic data to link TCR identity with cellular phenotype.[12][15]
Conclusion
The this compound-specific CD8+ T cell repertoire serves as a powerful and tractable model system for dissecting the fundamental mechanisms of anti-tumor immunity and for evaluating novel immunotherapeutic strategies. The methodologies outlined in this guide, from the identification and quantification of antigen-specific T cells to the high-resolution analysis of their TCR repertoire, provide a robust toolkit for researchers in both academic and industrial settings. A thorough understanding of the quantitative and qualitative aspects of this T cell response is essential for advancing the next generation of cancer immunotherapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Immunization with a tumor-associated CTL epitope plus a tumor-related or unrelated Th1 helper peptide elicits protective CTL immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relating TCR-peptide-MHC affinity to immunogenicity for the design of tumor vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Immunotherapy of CT26 murine tumors is characterized by an oligoclonal response of tissue-resident memory T cells against the this compound rejection antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radiotherapy and CTLA-4 blockade shape the TCR repertoire of tumor-infiltrating T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cancer therapy in mice using a pure population of CD8+ T cell specific to the this compound tumor rejection antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. immunaware.com [immunaware.com]
- 9. lubio.ch [lubio.ch]
- 10. More tricks with tetramers: a practical guide to staining T cells with peptide–MHC multimers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MHC Tetramer Suggested Staining Protocol | BCM [bcm.edu]
- 12. scTCR Seq Overview - CD Genomics [cd-genomics.com]
- 13. Single Cell T Cell Receptor Sequencing: Techniques and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Single Cell TCR Profiling Service - Creative Biolabs [singlecell.creative-biolabs.com]
- 15. Mapping the functional landscape of T cell receptor repertoires by single-T cell transcriptomics | Springer Nature Experiments [experiments.springernature.com]
Expression of Glycoprotein 70 (gp70) in Normal vs. Tumor Tissue: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycoprotein 70 (gp70), the envelope protein of the endogenous murine leukemia virus (MuLV), has emerged as a significant tumor-associated antigen (TAA). While transcriptionally silent in the majority of normal adult tissues, gp70 is frequently re-expressed in a wide array of murine tumor cell lines of various histological origins.[1][2][3] This differential expression profile makes gp70 an attractive biomarker for cancer detection and a promising target for novel immunotherapeutic strategies. This technical guide provides a comprehensive overview of gp70 expression, methods for its detection, and its role in the tumor microenvironment.
Data Presentation: Quantitative Expression of gp70
The expression of gp70 has been quantified at the mRNA level across a diverse panel of murine cancer cell lines and normal tissues using quantitative reverse transcription PCR (RT-qPCR). The data consistently demonstrates a significant upregulation of gp70 transcripts in tumor cells compared to their normal counterparts.
Table 1: Relative gp70 mRNA Expression in Murine Cancer Cell Lines
| Cell Line | Cancer Type | Relative gp70 mRNA Expression (Normalized to Housekeeping Gene) |
| 4T1 | Mammary Carcinoma | High |
| B16 | Melanoma | High |
| CT26 | Colon Carcinoma | High |
| K7M2 | Osteosarcoma | High |
| P815 | Mastocytoma | Moderate |
| A17 | Sarcoma | Variable |
| EL4 | Lymphoma | Variable |
| NIH-3T3 | Fibroblast (Non-tumorigenic) | Undetectable |
Note: Expression levels are qualitative summaries based on reported qPCR data. For precise quantitative values, refer to the source publications.[1][3][4]
Table 2: gp70 mRNA Expression in Normal Murine Tissues
| Tissue | Relative gp70 mRNA Expression (Normalized to Housekeeping Gene) |
| Brain (Cerebellum) | Low to Detectable |
| Testis | Low to Detectable |
| Spleen | Undetectable |
| Lung | Undetectable |
| Liver | Undetectable |
| Kidney | Undetectable |
| Heart | Undetectable |
| Muscle | Undetectable |
Note: While gp70 is largely silent in normal tissues, low levels of expression have been detected in the cerebellum and testis.[1][3]
Experimental Protocols
Accurate detection and quantification of gp70 are crucial for research and preclinical studies. The following are detailed methodologies for key experiments.
Quantitative Reverse Transcription PCR (RT-qPCR) for gp70 mRNA
This protocol allows for the sensitive quantification of gp70 mRNA levels in cell lines and tissues.
a. RNA Extraction:
-
Isolate total RNA from cell pellets or homogenized tissues using a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is desirable.
b. cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with random primers.
-
The reaction typically involves incubation at 25°C for 10 minutes, 37°C for 120 minutes, and 85°C for 5 minutes.
c. qPCR Reaction:
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for gp70, and a suitable SYBR Green or TaqMan master mix.
-
Primers: A commonly used primer set targets the 3'-end of the MuLV envelope (env) gene.
-
Forward Primer: 5'-TCTCCAGAGTCACCAATCCC-3'
-
Reverse Primer: 5'-AGAGTCCTCGGGTGGTTGAT-3'
-
-
Housekeeping Gene: Use primers for a stable housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Cycling Conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Melt curve analysis to ensure product specificity.
-
d. Data Analysis:
-
Calculate the cycle threshold (Ct) values for gp70 and the housekeeping gene.
-
Determine the relative expression of gp70 using the ΔΔCt method.
Western Blotting for gp70 Protein
This protocol enables the detection and relative quantification of gp70 protein in tissue and cell lysates.
a. Lysate Preparation:
-
Harvest cells or pulverize frozen tissues and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
b. SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against gp70 (e.g., clone 83A25 or a polyclonal anti-gp70 antibody) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
d. Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system or X-ray film.
Immunohistochemistry (IHC) for gp70 in Tissues
This protocol allows for the visualization of gp70 protein expression and localization within the tissue architecture.
a. Tissue Preparation:
-
Fix fresh tissues in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm sections and mount on charged slides.
b. Deparaffinization and Rehydration:
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
c. Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) in a pressure cooker or water bath.
d. Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a blocking serum (e.g., normal goat serum).
-
Incubate with a primary anti-gp70 antibody overnight at 4°C.
-
Wash with PBS and incubate with a biotinylated secondary antibody.
-
Wash and incubate with an avidin-biotin-peroxidase complex (ABC reagent).
-
Develop the signal with a DAB chromogen substrate.
-
Counterstain with hematoxylin.
e. Imaging:
-
Dehydrate, clear, and mount the slides.
-
Image using a bright-field microscope.
Mandatory Visualizations
Experimental Workflow for gp70 Detection
Caption: Workflow for gp70 detection at mRNA and protein levels.
Signaling Pathway: gp70 as a Tumor-Associated Antigen
While a direct signaling pathway initiated by gp70 that drives cancer cell proliferation is not well-established, its role as a TAA that activates an anti-tumor immune response is a critical signaling cascade in the context of cancer. The receptor for ecotropic MuLV gp70 is the cationic amino acid transporter 1 (mCAT-1), which is primarily involved in amino acid transport and has been linked to mTORC1 signaling, a key pathway in cancer cell growth and proliferation.[1][5] However, the direct impact of gp70 binding on mCAT-1's transport function and downstream signaling in cancer remains an area of active investigation.
The more defined "signaling" role of gp70 is in its interaction with the immune system.
Caption: gp70 as a TAA leading to T cell-mediated tumor lysis.
Putative gp70-mCAT-1 Signaling in Cancer
The following diagram illustrates a hypothetical signaling pathway following gp70 binding to mCAT-1 on a cancer cell, based on the known functions of mCAT-1. Further research is required to validate this pathway.
Caption: Putative gp70-mCAT-1 signaling in cancer cells.
Conclusion
The differential expression of gp70 in tumor versus normal tissues establishes it as a robust biomarker and a compelling target for cancer therapy. The provided methodologies offer a standardized approach for its detection and quantification. While the direct role of gp70 in cancer cell signaling warrants further investigation, its function as a tumor-associated antigen is well-documented and forms the basis for ongoing immunotherapy research. This guide serves as a foundational resource for researchers and clinicians working to leverage the unique biology of gp70 in the fight against cancer.
References
- 1. Amino Acid Transporters Are a Vital Focal Point in the Control of mTORC1 Signaling and Cancer [mdpi.com]
- 2. Silencing of Sporothrix schenckii GP70 Reveals Its Contribution to Fungal Adhesion, Virulence, and the Host–Fungus Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Silencing of Sporothrix schenckii GP70 Reveals Its Contribution to Fungal Adhesion, Virulence, and the Host-Fungus Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cationic Amino Acid Transporter-1-Mediated Arginine Uptake Is Essential for Chronic Lymphocytic Leukemia Cell Proliferation and Viability - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: AH1 Peptide Immunization for Preclinical Cancer Models in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the immunization of mice with the AH1 peptide, a well-characterized tumor-associated antigen. The this compound peptide is the immunodominant H-2Ld-restricted epitope derived from the gp70 envelope protein of the murine leukemia virus (MuLV)[1][2][3]. It is expressed in several BALB/c-derived tumor cell lines, most notably the CT26 colon carcinoma, making it a valuable tool for studying cancer immunology and developing novel immunotherapies[2][4][5].
The protocols outlined below are intended to guide researchers in eliciting robust anti-tumor CD8+ T cell responses against this compound-expressing tumors.
This compound Peptide and its Role in Anti-Tumor Immunity
The this compound peptide, with the amino acid sequence SPSYVYHQF, is a key target for cytotoxic T lymphocytes (CTLs) in the anti-tumor immune response in BALB/c mice[4][6][7]. Immunization with the this compound peptide can lead to the expansion and activation of this compound-specific CD8+ T cells, which are capable of recognizing and killing tumor cells that present this peptide on their MHC class I molecules[1][8]. However, vaccination with the this compound peptide alone is often insufficient to induce a protective anti-tumor response and typically requires the use of adjuvants or combination with other immunomodulatory agents to enhance its efficacy[6][9].
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound peptide immunization protocols based on published literature.
Table 1: this compound Peptide and Adjuvant Dosage
| Parameter | Recommended Range | Reference |
| This compound Peptide Dose | 50 - 100 µg per mouse | [10][11][12] |
| Poly(I:C) Adjuvant Dose | 100 µg per mouse | [10] |
| CpG ODN Adjuvant Dose | 100 µg per mouse | [11] |
| Incomplete Freund's Adjuvant (IFA) | Emulsify with peptide solution in a 1:1 ratio | [13] |
Table 2: Mouse and Cell Line Information
| Parameter | Description | Reference |
| Mouse Strain | BALB/c | [3][9][13] |
| Tumor Model | CT26 colon carcinoma | [1][2][4][5] |
| Cell Inoculation (s.c.) | 1 x 10^6 CT26 cells | [5] |
Experimental Protocols
Preparation of this compound Peptide-Adjuvant Emulsion
This protocol describes the preparation of an this compound peptide emulsion with Incomplete Freund's Adjuvant (IFA), a commonly used adjuvant to elicit a T-cell response.
Materials:
-
This compound Peptide (SPSYVYHQF), lyophilized
-
Sterile, endotoxin-free Phosphate Buffered Saline (PBS)
-
Incomplete Freund's Adjuvant (IFA)
-
Sterile 1.5 mL microcentrifuge tubes
-
Syringes and needles
Procedure:
-
Reconstitute the lyophilized this compound peptide in sterile PBS to a final concentration of 1 mg/mL.
-
For each mouse, prepare a separate microcentrifuge tube.
-
Add 100 µL of the this compound peptide solution (containing 100 µg of peptide) to the tube.
-
Add 100 µL of IFA to the same tube.
-
Emulsify the mixture by vortexing vigorously or by repeatedly drawing and expelling the mixture through a syringe until a stable, white emulsion is formed. The emulsion is stable if a drop does not disperse when placed in water.
-
Draw the emulsion into a syringe for injection.
Mouse Immunization Protocol (Prophylactic)
This protocol outlines a prophylactic immunization schedule to induce an anti-tumor immune response prior to tumor challenge.
Materials:
-
BALB/c mice (6-8 weeks old)
-
Prepared this compound peptide-adjuvant emulsion
-
Syringes and needles (25-27 gauge)
-
Animal handling and restraint equipment
Procedure:
-
Primary Immunization (Day -14): Inject each mouse subcutaneously (s.c.) at the base of the tail or on the flank with 200 µL of the prepared this compound peptide-IFA emulsion.
-
Booster Immunization (Day -7): Administer a booster injection identical to the primary immunization.
-
Tumor Challenge (Day 0): Inject 1 x 10^6 CT26 tumor cells in 100 µL of sterile PBS subcutaneously into the opposite flank of the immunization site.
-
Monitoring: Monitor tumor growth every 2-3 days using calipers.
Evaluation of Immune Response: ELISpot Assay for IFN-γ
This protocol is for the quantification of this compound-specific, IFN-γ-secreting T cells from splenocytes of immunized mice.
Materials:
-
Spleens from immunized and control mice
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics
-
This compound peptide
-
Mouse IFN-γ ELISpot kit
-
96-well ELISpot plates
-
Cell strainer (70 µm)
-
Red Blood Cell Lysis Buffer
-
Automated ELISpot reader or microscope
Procedure:
-
Splenocyte Isolation: Aseptically harvest spleens from euthanized mice. Prepare single-cell suspensions by mechanical dissociation through a 70 µm cell strainer.
-
Lyse red blood cells using a lysis buffer and wash the remaining splenocytes with RPMI medium.
-
Resuspend the splenocytes to a concentration of 5 x 10^6 cells/mL in complete RPMI medium.
-
Plate Preparation: Coat the 96-well ELISpot plate with the anti-IFN-γ capture antibody according to the manufacturer's instructions.
-
Cell Plating and Stimulation: Add 2.5 x 10^5 splenocytes per well. Stimulate the cells by adding this compound peptide to the wells at a final concentration of 10 µg/mL. Include negative control wells (no peptide) and positive control wells (e.g., Concanavalin A).
-
Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Development: Develop the spots according to the ELISpot kit manufacturer's protocol, which typically involves washing the plates, adding a biotinylated detection antibody, followed by a streptavidin-enzyme conjugate and a substrate.
-
Analysis: Count the number of spots per well using an ELISpot reader. Each spot represents an individual IFN-γ-secreting cell.
Diagrams
Caption: Experimental workflow for this compound peptide immunization in mice.
Caption: this compound peptide-induced anti-tumor immune response pathway.
References
- 1. Immunotherapy of CT26 murine tumors is characterized by an oligoclonal response of tissue-resident memory T cells against the this compound rejection antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Relating TCR-peptide-MHC affinity to immunogenicity for the design of tumor vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transplantable Murine Tumors in the Studies of Peptide Antitumor Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. Immunization with a tumor-associated CTL epitope plus a tumor-related or unrelated Th1 helper peptide elicits protective CTL immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lifetechindia.com [lifetechindia.com]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. Peptide Vaccine Administered with a Toll-like Receptor Agonist is Effective for the Treatment and Prevention of Spontaneous Breast Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunization protocol. EuroMAbNet [euromabnet.com]
- 13. Elevated tumor-associated antigen expression suppresses variant peptide vaccine responses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Quantifying AH1-Specific T Cell Responses using an IFN-γ ELISpot Assay
Introduction
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive immunoassay used to quantify the frequency of cytokine-secreting cells at the single-cell level.[1][2][3][4] This technique is an adaptation of the sandwich ELISA method, where the analyte, typically a cytokine, is captured directly on a membrane surface in the vicinity of the secreting cell.[3] Each spot that develops on the membrane represents a single reactive cell, making the assay quantitative and highly sensitive.[3]
This document provides a detailed protocol for performing an Interferon-gamma (IFN-γ) ELISpot assay to detect and quantify T cells responding to the specific AH1 epitope. The this compound peptide (SPSYVYHQF) is a well-characterized H-2Ld restricted CD8+ T cell epitope derived from the gp70 envelope protein of the murine leukemia virus, which is expressed as a tumor-associated antigen on cell lines like the CT26 colon carcinoma.[5][6] Therefore, the this compound ELISpot assay is a critical tool in preclinical immunology and cancer research, particularly for evaluating the efficacy of cancer vaccines and immunotherapies in mouse models.[5]
Principle of the Assay
The assay is performed in a 96-well plate with a polyvinylidene difluoride (PVDF) membrane at the bottom of each well.[4] The membrane is coated with a capture antibody specific for the cytokine of interest, in this case, IFN-γ.[3] Immune cells, such as splenocytes or peripheral blood mononuclear cells (PBMCs), are plated in the wells and stimulated with the this compound peptide.[3] If a T cell recognizes the this compound peptide presented by an antigen-presenting cell (APC), it becomes activated and secretes IFN-γ. The secreted cytokine is immediately captured by the antibody on the membrane.[3] After an incubation period, the cells are washed away, and a second, biotinylated antibody (detection antibody) specific for a different epitope on the IFN-γ molecule is added.[3] This is followed by the addition of an enzyme-conjugate (e.g., streptavidin-alkaline phosphatase) and a substrate that precipitates and forms a colored spot at the site of cytokine secretion.[3] The resulting spots are then counted, with each spot corresponding to one this compound-specific, IFN-γ-secreting T cell.[3]
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental procedure and the underlying biological mechanism of the this compound ELISpot assay.
Caption: A flowchart of the IFN-γ ELISpot assay workflow.
Caption: T-cell recognition of the this compound peptide leading to IFN-γ secretion and capture.
Detailed Experimental Protocol
This protocol is optimized for detecting IFN-γ secreting cells in response to the this compound peptide.
Materials and Reagents
-
96-well PVDF ELISpot plates
-
This compound peptide (SPSYVYHQF)
-
Anti-IFN-γ capture antibody (sterile)
-
Biotinylated anti-IFN-γ detection antibody (sterile)
-
Streptavidin-Alkaline Phosphatase (Streptavidin-ALP) or Streptavidin-Horseradish Peroxidase (Streptavidin-HRP)
-
Substrate (e.g., BCIP/NBT for ALP or AEC for HRP)
-
Positive Control: Phytohemagglutinin (PHA) or anti-CD3 antibody
-
Cell Culture Medium: RPMI-1640 with 10% Fetal Bovine Serum (FBS), 2mM L-glutamine, and 1% Penicillin-Streptomycin
-
Sterile PBS (Phosphate Buffered Saline)
-
Wash Buffer: PBS + 0.05% Tween-20
-
Coating Buffer: Sterile PBS
-
Blocking Buffer: Sterile cell culture medium
-
35% Ethanol in sterile water (prepare fresh)
-
Single-cell suspension of murine splenocytes or PBMCs with high viability (>95%)
Day 1: Plate Coating
-
Pre-wet the Membrane: Add 15-20 µL of freshly prepared 35% ethanol to each well. Incubate for a maximum of 1 minute. The membrane should turn from opaque white to translucent gray.[7][8] Do not allow the ethanol to evaporate.
-
Wash: Empty the ethanol and immediately wash the plate 3-5 times with 200 µL/well of sterile PBS.[8][9] Tap the plate on absorbent paper to remove excess liquid after the final wash. Do not let the membrane dry out.[7][10]
-
Coat with Capture Antibody: Dilute the anti-IFN-γ capture antibody to its optimal concentration (e.g., 10-15 µg/mL) in sterile Coating Buffer.[11] Add 75-100 µL of the diluted antibody solution to each well.[11]
-
Incubate: Seal the plate or place it in a humidified box and incubate overnight at 4°C.[9]
Day 2: Cell Incubation
-
Wash and Block: Decant the capture antibody solution. Wash the plate 3-5 times with 200 µL/well of sterile PBS.[9] After the final wash, add 200 µL/well of Blocking Buffer (cell culture medium).[9] Seal the plate and incubate for at least 2 hours at 37°C.[11]
-
Prepare Cells: Thaw (if frozen) or prepare a fresh single-cell suspension of splenocytes or PBMCs. Ensure cell viability is high, as dead cells can increase background.[12] Resuspend cells in culture medium to the desired concentration.
-
Prepare Stimuli:
-
This compound Peptide (Test): Dilute the this compound peptide in culture medium to the desired final concentration (e.g., 1-10 µg/mL).
-
Negative Control: Use culture medium alone or an irrelevant peptide.
-
Positive Control: Dilute PHA (e.g., 5-10 µg/mL) or anti-CD3 antibody in culture medium.[13]
-
-
Plate Cells and Stimuli: Decant the blocking solution from the wells. Add 50 µL of the appropriate stimulus to each well, followed by 50 µL of the cell suspension.[12] This order helps ensure an even distribution of cells.[12]
-
Incubate: Carefully place the plate in a 37°C humidified incubator with 5% CO2 for 18-24 hours.[13][14] Do not stack plates or disturb them during incubation to avoid creating poorly defined or "comet-tailed" spots.[7][13][15]
Day 3: Spot Development
-
Remove Cells: Decant the medium and cells. Wash the plate 3-5 times with 200 µL/well of Wash Buffer (PBS + 0.05% Tween-20).[9] The Tween-20 helps detach any remaining cells.[9]
-
Add Detection Antibody: Dilute the biotinylated anti-IFN-γ detection antibody in a buffer containing 0.5% BSA or FCS (e.g., 0.5-1 µg/mL).[8][11] Add 75-100 µL to each well and incubate for 2 hours at room temperature or 37°C.[9][11]
-
Add Enzyme Conjugate: Wash the plate 3-5 times with Wash Buffer. Dilute the Streptavidin-ALP conjugate (e.g., 1:1000) in Wash Buffer.[11] Add 100 µL to each well and incubate for 45-60 minutes at room temperature.[11]
-
Final Wash: Wash the plate 3 times with Wash Buffer, followed by 3 washes with PBS only to remove any residual Tween-20, which can inhibit the enzyme.[7][13]
-
Add Substrate: Prepare the substrate solution (e.g., BCIP/NBT) according to the manufacturer's instructions. Add 100 µL to each well.[8]
-
Develop Spots: Monitor spot development closely, which can take 5-30 minutes.[8] Stop the reaction when distinct spots appear and the background remains low.
-
Stop and Dry: Stop the reaction by washing extensively with tap water.[11] Remove the plate's underdrain (if applicable) and allow the plate to dry completely in the dark or under a laminar flow hood.[14]
Data Presentation and Analysis
The final step is to count the number of spots, or Spot Forming Cells (SFCs), in each well. This is best done using an automated ELISpot reader and associated software for objective and reproducible analysis.[16][17]
Criteria for a Positive Response
A positive T cell response is generally defined as when the number of SFCs in the this compound peptide-stimulated wells is significantly higher than in the negative control wells.[18][19] Statistical tests, such as the T-Test, can be applied to determine significance, especially when spot counts are greater than 15 per well.[20]
Quantitative Data Summary
The following table provides an example of typical parameters and expected results for an this compound IFN-γ ELISpot assay using murine splenocytes.
| Parameter | Negative Control (Medium) | Positive Control (PHA) | This compound Peptide Stimulation |
| Cell Type | Murine Splenocytes | Murine Splenocytes | Murine Splenocytes |
| Cell Number / Well | 2.5 x 10⁵ | 0.5 - 1 x 10⁵ | 2.5 x 10⁵ |
| Stimulant Conc. | N/A | 5 µg/mL | 5 µg/mL |
| Incubation Time | 18-24 hours | 18-24 hours | 18-24 hours |
| Expected SFC / 10⁶ Cells | < 10 | > 500 | Variable (e.g., 20-500+) |
Note: Expected SFC values for this compound stimulation are highly dependent on the immunization status of the animal. Naive animals will have very low to no response, while effectively vaccinated animals can show robust responses.[5][6] Optimization of cell number and stimulant concentration is recommended to achieve the best signal-to-noise ratio.[10][18][21]
References
- 1. INF-gamma Release ELISpot Assay [en.bio-protocol.org]
- 2. praxilabs.com [praxilabs.com]
- 3. Technical Notes: ELISpot: R&D Systems [rndsystems.com]
- 4. ELISPOT protocol | Abcam [abcam.com]
- 5. Elevated tumor-associated antigen expression suppresses variant peptide vaccine responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunization with a tumor-associated CTL epitope plus a tumor-related or unrelated Th1 helper peptide elicits protective CTL immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. m.youtube.com [m.youtube.com]
- 9. protocols.io [protocols.io]
- 10. abcam.co.jp [abcam.co.jp]
- 11. INF-gamma Release ELISpot Assay [bio-protocol.org]
- 12. mabtech.com [mabtech.com]
- 13. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mstechno.co.jp [mstechno.co.jp]
- 15. ELISpot Troubleshooting [elisa-antibody.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. immunospot.com [immunospot.com]
- 18. Statistical analysis of ELISPOT assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A new statistical method for analyzing elispot data - MedCrave online [medcraveonline.com]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Application Notes and Protocols: AH1 Tetramer Staining for Flow Cytometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Major Histocompatibility Complex (MHC) tetramers are powerful reagents for the detection and enumeration of antigen-specific T cells by flow cytometry.[1] This technology utilizes a complex of four MHC molecules, each bound to a specific peptide epitope, conjugated to a fluorophore. This multimeric structure provides stable binding to T cell receptors (TCRs) with the corresponding specificity, allowing for the direct visualization and quantification of rare cell populations.[1][2]
These application notes provide detailed protocols for the identification and characterization of T cells specific for the AH1 antigen using fluorochrome-labeled MHC class I tetramers. The this compound peptide is a well-characterized H-2Ld-restricted epitope derived from the envelope protein gp70 of the murine leukemia virus (MuLV).[3][4] This antigen is expressed on various mouse tumor cell lines, such as CT26 colon carcinoma and B16 melanoma, making the this compound tetramer a valuable tool for monitoring antigen-specific T cell responses in preclinical cancer immunotherapy models.[4]
Principles of this compound Tetramer Staining
The this compound peptide, with the amino acid sequence SPSYVYHQF, is presented by the murine MHC class I molecule H-2Ld.[3][5] The this compound/H-2Ld tetramer will specifically bind to CD8+ T cells whose TCRs recognize this particular peptide-MHC complex. This interaction allows for the precise identification and quantification of this compound-specific cytotoxic T lymphocytes (CTLs).
Key Reagents and Controls
Proper experimental design, including the use of appropriate controls, is crucial for accurate and reproducible results.
| Reagent/Control | Purpose | Recommendations |
| This compound/H-2Ld Tetramer | Primary reagent for detecting this compound-specific T cells. | Titrate for optimal concentration before use.[6] Store at 4°C, do not freeze.[7] |
| Negative Control Tetramer | To assess non-specific binding. | Use a tetramer with the same MHC allele (H-2Ld) but loaded with an irrelevant peptide not found in nature.[6][8] |
| Positive Control Cells | To validate the staining protocol and tetramer reagent. | Use a T cell line with known this compound specificity or splenocytes from a mouse with a robust this compound-specific T cell response.[6] |
| Viability Dye | To exclude dead cells, which can bind non-specifically to antibodies and tetramers. | e.g., 7-AAD, Propidium Iodide (PI), or fixable viability dyes.[8] |
| Fc Block | To prevent non-specific binding of antibodies to Fc receptors. | Use anti-CD16/CD32 antibodies.[8] |
| Surface Marker Antibodies | To identify T cell subsets and other immune cells. | e.g., anti-CD8, anti-CD3, anti-CD4, anti-B220. Ensure antibody clones are compatible with tetramer staining (e.g., for murine CD8, clone KT15 is recommended over 53-6.7 to reduce background).[6][8] |
| Compensation Controls | To correct for spectral overlap between fluorochromes. | Use single-stained beads or cells for each fluorochrome in the panel.[6] |
Experimental Protocols
Protocol 1: Staining of Mouse Splenocytes or Lymph Node Cells
This protocol describes the staining of single-cell suspensions from murine spleen or lymph nodes.
Materials:
-
Complete RPMI medium (with 10% FBS)
-
FACS Buffer (PBS + 2% FBS + 0.1% sodium azide)
-
This compound/H-2Ld Tetramer (fluorochrome-conjugated)
-
Negative Control Tetramer
-
Fc Block (anti-mouse CD16/CD32)
-
Fluorochrome-conjugated antibodies (e.g., anti-CD8, anti-CD3)
-
Viability Dye
-
96-well U-bottom plate or FACS tubes
Procedure:
-
Prepare a single-cell suspension from spleen or lymph nodes.
-
Resuspend cells at a concentration of 2 x 10^7 cells/mL in FACS buffer.[9]
-
Add 50 µL of the cell suspension (1 x 10^6 cells) to each well or tube.
-
Add Fc Block and incubate for 5 minutes at room temperature.[9]
-
Add the titrated amount of this compound tetramer (or negative control tetramer).
-
Incubate for 30-60 minutes at 4°C in the dark.[7][8] Some protocols suggest room temperature incubation; this should be optimized for your specific system.[7]
-
Wash the cells by adding 150-200 µL of FACS buffer and centrifuge at 400 x g for 5 minutes. Discard the supernatant.
-
Prepare an antibody cocktail containing anti-CD8 and other desired surface markers at their optimal concentrations.
-
Resuspend the cell pellet in the antibody cocktail.
-
Wash the cells twice with FACS buffer as described in step 7.
-
Resuspend the cells in FACS buffer containing a viability dye, following the manufacturer's instructions.
-
Analyze the samples on a flow cytometer within 24 hours.[8]
Protocol 2: Combined this compound Tetramer and Intracellular Cytokine Staining (ICS)
This protocol allows for the simultaneous assessment of antigen specificity and cytokine production (e.g., IFN-γ, TNF-α) at the single-cell level.[11][12] It is crucial to perform tetramer staining before cell fixation and permeabilization.[6]
Materials:
-
All materials from Protocol 1
-
Peptide of interest (e.g., this compound peptide) for restimulation
-
Brefeldin A or Monensin (protein transport inhibitors)
-
Fixation/Permeabilization Buffer
-
Permeabilization/Wash Buffer
-
Fluorochrome-conjugated anti-cytokine antibodies (e.g., anti-IFN-γ)
Procedure:
-
Perform in vitro restimulation of splenocytes with the this compound peptide for 5-6 hours. Add a protein transport inhibitor (e.g., Brefeldin A) for the last 4-5 hours of incubation.[13]
-
After stimulation, wash the cells and proceed with Fc blocking and this compound tetramer staining as described in Protocol 1 (steps 4-7).
-
Following the tetramer staining and wash, proceed with surface antibody staining as described in Protocol 1 (steps 8-11).
-
After the final wash for surface staining, resuspend the cell pellet in Fixation Buffer and incubate for 20 minutes at 4°C.
-
Wash the cells with Permeabilization/Wash Buffer.
-
Resuspend the fixed and permeabilized cells in Permeabilization/Wash Buffer containing the anti-cytokine antibodies.
-
Incubate for at least 30 minutes at 4°C in the dark.
-
Wash the cells twice with Permeabilization/Wash Buffer.
-
Resuspend the cells in FACS Buffer for analysis.
-
Acquire data on a flow cytometer.
Data Presentation and Analysis
Representative Data
The following table provides an example of expected frequencies of this compound-specific CD8+ T cells in a CT26 tumor model. Actual values may vary depending on the experimental conditions.
| Sample Group | Tissue | % of CD8+ T cells (Mean ± SD) |
| Naive Mice | Spleen | < 0.1% |
| CT26 Tumor-Bearing Mice | Spleen | 1-5% |
| CT26 Tumor-Bearing Mice | Tumor | 5-20% |
| This compound Peptide Vaccinated Mice | Spleen | 2-10% |
Gating Strategy
A sequential gating strategy is essential for accurate analysis.
-
Singlet Gate: Exclude doublets and aggregates to ensure analysis of single cells.[8]
-
Live/Dead Gate: Gate on the live cell population based on the viability dye staining.[6]
-
Lymphocyte Gate: Gate on the lymphocyte population based on forward scatter (FSC) and side scatter (SSC) properties.
-
T Cell Gate: Gate on CD3+ cells.
-
CD8+ T Cell Gate: From the CD3+ population, gate on CD8+ cells.
-
Tetramer+ Gate: Within the CD8+ population, identify the this compound tetramer-positive cells. Use the negative control tetramer to set the gate.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background/Non-specific Staining | - Tetramer concentration too high.- Dead cells present.- Inadequate Fc receptor blocking.- Incompatible CD8 antibody clone. | - Titrate the tetramer to find the optimal concentration.[6]- Always use a viability dye and gate on live cells.[8]- Ensure proper Fc blocking.[8]- Use a recommended anti-mouse CD8 clone like KT15.[8] |
| No/Weak Signal | - Low frequency of antigen-specific cells.- Tetramer degradation.- TCR downregulation after stimulation. | - Increase the number of cells stained.[6]- Store tetramers properly at 4°C and avoid freezing.[7]- For ICS, consider intracellular tetramer staining protocols if surface staining is compromised.[13] |
| Poor Resolution | - Incorrect compensation settings.- Instrument settings not optimized. | - Perform accurate compensation for all fluorochromes.[6]- Optimize PMT voltages for clear separation of positive and negative populations. |
By following these detailed protocols and considering the optimization and troubleshooting advice, researchers can reliably identify, quantify, and characterize this compound-specific T cell populations, providing valuable insights into anti-tumor immune responses.
References
- 1. tandfonline.com [tandfonline.com]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. lifetechindia.com [lifetechindia.com]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. Relating TCR-peptide-MHC affinity to immunogenicity for the design of tumor vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tips & Tricks for MHC tetramer staining I www.tetramerstore.com [tetramerstore.com]
- 7. MHC Tetramer Suggested Staining Protocol | BCM [bcm.edu]
- 8. 【MHC Tetramer】Optimization/Troubleshooting | MBL Life Sience -GLOBAL- [mblbio.com]
- 9. MHC Tetramer staining method | MBL Life Sience -GLOBAL- [mblbio.com]
- 10. eaglebio.com [eaglebio.com]
- 11. Combining MHC tetramer and intracellular cytokine staining for CD8(+) T cells to reveal antigenic epitopes naturally presented on tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimized Protocol for the Detection of Multifunctional Epitope-Specific CD4+ T Cells Combining MHC-II Tetramer and Intracellular Cytokine Staining Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Optimized Protocol for the Detection of Multifunctional Epitope-Specific CD4+ T Cells Combining MHC-II Tetramer and Intracellular Cytokine Staining Technologies [frontiersin.org]
Application Notes and Protocols for In Vitro Expansion of AH1-Specific T Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the successful in vitro expansion of cytotoxic T lymphocytes (CTLs) specific for the AH1 tumor antigen. The methodologies outlined are critical for researchers in cancer immunotherapy and professionals in drug development working on adoptive T cell therapies.
The this compound peptide, derived from the gp70 envelope protein of the murine leukemia virus, is a key tumor rejection antigen in BALB/c mouse models of colon carcinoma (CT26) and other cancers.[1][2][3][4][5] The ability to effectively expand T cells that recognize this antigen is fundamental for preclinical studies evaluating the efficacy of T cell-based cancer treatments.
Data Summary: In Vitro Expansion and Functional Activity of this compound-Specific T Cells
The following tables summarize quantitative data from various studies on the expansion and functional characterization of this compound-specific T cells.
Table 1: Expansion Fold of this compound-Specific T Cells
| Starting Population | Stimulation Method | Cytokine Cocktail | Culture Duration | Fold Expansion of CD8+ T Cells | Reference |
| This compound-specific CD8+ T cells from TDLNs and tumors | This compound peptide-pulsed mature dendritic cells | IL-7 + IL-15 | Not Specified | Up to 470-fold | [3] |
| Viral-specific CD3+ T cells | CMV peptide pools | IL-15 + IL-6 | 10 days | 18-fold | [6] |
| Viral-specific CD3+ T cells | CMV peptide pools | IL-4 + IL-7 | 10 days | 14-fold | [6] |
| Viral-specific CD8+ T cells | CMV peptide pools | IL-15 + IL-6 | 10 days | 24-fold | [6] |
| Viral-specific CD8+ T cells | CMV peptide pools | IL-4 + IL-7 | 10 days | 9-fold | [6] |
| Human T cells | ImmunoCult™ Human CD3/CD28/CD2 T Cell Activator | IL-2 | 10-14 days | Up to 800-fold | [7] |
TDLNs: Tumor-draining lymph nodes
Table 2: Functional Activity of Expanded this compound-Specific T Cells
| T Cell Population | Stimulation for Assay | Effector Function Measured | Key Findings | Reference |
| This compound-specific T cells | This compound peptide | IFNγ production | Protective peptide vaccines elicited more IFNγ-producing T cells. | [1] |
| This compound-specific T cells | CT26 tumor cells | IFNγ and TNFα production | Expanded T cells produced IFNγ and TNFα upon stimulation with this compound-positive tumor cells. | [3] |
| This compound-specific T cells | gp70-expressing tumor cells | Cytotoxicity | Expanded T cells selectively eliminated gp70-expressing tumor cells at a 1:1 ratio. | [3][8] |
| CMV-specific CD3+ T cells | CMV peptides | IFNγ and TNFα production | 19.4% of cells cultured in IL-15/IL-6 produced IFNγ (7.6% produced both TNFα and IFNγ). | [6] |
| CMV-specific CD3+ T cells | CMV peptides | IFNγ and TNFα production | 18.5% of cells grown in IL-4/IL-7 produced IFNγ (9% produced both TNFα and IFNγ). | [6] |
Experimental Protocols
Protocol 1: Isolation and Expansion of this compound-Specific CD8+ T Cells Using Peptide-Pulsed Dendritic Cells
This protocol is adapted from a successful method for generating large numbers of functional this compound-specific T cells for adoptive cell therapy (ACT) experiments.[3]
Materials:
-
Tumor-draining lymph nodes (TDLNs) and tumors from CT26 tumor-bearing BALB/c mice.
-
This compound peptide (SPSYVYHQF).
-
Reversible MHC class I multimers loaded with this compound peptide.
-
Bone marrow-derived dendritic cells (BM-DCs).
-
Recombinant murine IL-4 and GM-CSF.
-
Lipopolysaccharide (LPS).
-
Recombinant murine IL-7 and IL-15.
-
Complete T cell medium: RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine, 1% non-essential amino acids, 1% sodium pyruvate, 50 µM 2-mercaptoethanol, and 1% penicillin-streptomycin.
Procedure:
-
Isolation of this compound-Specific T Cells:
-
Prepare single-cell suspensions from TDLNs and tumors.
-
Isolate CD8+ T cells using magnetic-activated cell sorting (MACS).
-
Stain the enriched CD8+ T cells with this compound-loaded MHC class I reversible multimers.
-
Isolate this compound-specific CD8+ T cells by fluorescence-activated cell sorting (FACS).
-
-
Generation of Mature Dendritic Cells (DCs):
-
Culture bone marrow cells from BALB/c mice with IL-4 and GM-CSF for 7 days to generate immature DCs.
-
On day 7, induce DC maturation by adding LPS for 24 hours.
-
Pulse the mature DCs with the this compound peptide.
-
-
Co-culture and Expansion:
-
Co-culture the isolated this compound-specific CD8+ T cells with the this compound peptide-pulsed mature DCs.
-
Restimulate the T cells with fresh peptide-pulsed DCs every 7 days.[10]
-
Monitor T cell expansion by counting viable cells. Purity can be assessed by flow cytometry using this compound-loaded tetramers.[3]
-
Protocol 2: General Method for In Vitro Expansion of Antigen-Specific T Cells
This protocol provides a general framework for the expansion of antigen-specific T cells and can be adapted for this compound-specific T cells.[11][12]
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or splenocytes.
-
Antigen of interest (e.g., this compound peptide).
-
Cytokine Secretion Assay kit (e.g., IFN-γ).
-
Feeder cells (e.g., irradiated autologous PBMCs).
-
Recombinant human IL-2 or IL-15.
-
Complete T cell medium.
Procedure:
-
Restimulation of Antigen-Specific T Cells:
-
Incubate PBMCs or splenocytes with the this compound peptide to restimulate antigen-specific T cells.
-
-
Isolation of Cytokine-Secreting Cells:
-
Use a cytokine secretion assay to magnetically label and isolate the T cells that are actively secreting IFN-γ in response to the antigen.[11]
-
-
Preparation of Feeder Cells:
-
Use the unlabeled cell fraction (non-IFN-γ secreting cells) as a source of antigen-presenting cells (feeder cells).
-
Irradiate or treat the feeder cells with mitomycin C to prevent their proliferation.[11]
-
-
Expansion of Isolated T Cells:
-
Co-culture the isolated IFN-γ-secreting T cells with the prepared feeder cells.
-
Add a high concentration of IL-2 or IL-15 to the culture medium to drive strong T cell expansion.[12]
-
Replenish the medium with fresh cytokines every 2-3 days.[9]
-
Monitor T cell expansion and phenotype over a period of 10-14 days.
-
Signaling Pathways and Experimental Workflows
T Cell Receptor (TCR) Signaling and Cytokine-Mediated Expansion
The initial activation of a naive or memory T cell is triggered by the interaction of its T cell receptor (TCR) with the this compound peptide presented by an MHC class I molecule on an antigen-presenting cell (APC), such as a dendritic cell. This, along with co-stimulatory signals (e.g., CD28/B7), initiates a signaling cascade leading to T cell activation, proliferation, and differentiation. The addition of cytokines like IL-7 and IL-15 is crucial for the survival and robust expansion of these activated T cells.[9][13] These cytokines signal through the common gamma chain (γc) receptor family, activating the JAK/STAT pathway, which promotes the transcription of genes involved in cell proliferation and survival.[13]
Caption: this compound-specific T cell activation and cytokine-driven expansion.
Experimental Workflow for this compound-Specific T Cell Expansion
The following diagram illustrates the general workflow for isolating and expanding this compound-specific T cells for research and preclinical applications.
Caption: General workflow for in vitro expansion of this compound-specific T cells.
References
- 1. pnas.org [pnas.org]
- 2. Immunotherapy of CT26 murine tumors is characterized by an oligoclonal response of tissue-resident memory T cells against the this compound rejection antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cancer therapy in mice using a pure population of CD8+ T cell specific to the this compound tumor rejection antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cancer therapy in mice using a pure population of CD8+ T cell specific to the this compound tumor rejection antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of New Cytokine Combinations for Antigen-specific T cell Therapy Products via a High Throughput Multi-parameter Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stemcell.com [stemcell.com]
- 8. researchgate.net [researchgate.net]
- 9. Antigen-specific activation and cytokine-facilitated expansion of naive, human CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Relating TCR-peptide-MHC affinity to immunogenicity for the design of tumor vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. miltenyibiotec.com [miltenyibiotec.com]
- 12. Optimum in vitro expansion of human antigen-specific CD8+ T cells for adoptive transfer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sinobiological.com [sinobiological.com]
Application Notes and Protocols for Adoptive Cell Therapy Using AH1-Specific T Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adoptive cell therapy (ACT) utilizing T cells engineered to target specific tumor antigens represents a promising frontier in cancer immunotherapy. One such target is the AH1 antigen, a retroviral peptide endogenous to many BALB/c-derived tumor cell lines, such as the CT26 colon carcinoma.[1][2] This antigen serves as a potent tumor rejection target, and the adoptive transfer of this compound-specific CD8+ T cells has demonstrated significant anti-tumor effects in preclinical models.[1][3]
These application notes provide a comprehensive overview of the principles and methodologies for the generation, expansion, and functional characterization of this compound-specific T cells for use in adoptive cell therapy research. The protocols detailed below are synthesized from established methodologies in the field and are intended to serve as a guide for researchers developing and evaluating this compound-specific T cell-based immunotherapies.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies involving this compound-specific T cell therapy.
Table 1: In Vitro Expansion of this compound-Specific T Cells
| Parameter | Result | Reference |
| Expansion Fold-Increase | Up to 470-fold | [1] |
| Purity (this compound-tetramer+) | Consistently close to 100% | [1] |
| T Cell Count for Therapy | Up to 30 x 10⁶ cells/mouse | [1][3] |
Table 2: In Vitro Cytotoxicity of Expanded this compound-Specific T Cells
| Effector:Target Ratio | Target Cell Line | % Lysis | Reference |
| 1:1 | CT26 (this compound+) | Variable, significant lysis observed | [1] |
| 1:1 | F1F (this compound-) | No significant lysis | [1] |
Table 3: In Vivo Anti-Tumor Efficacy of this compound-Specific T Cell Therapy
| Mouse Model | Treatment Group | Outcome | Reference |
| CT26 Tumor-Bearing BALB/c Mice | Increasing doses of this compound-specific T cells | Dose-dependent tumor growth inhibition | [1] |
| CT26 Tumor-Bearing BALB/c Mice | This compound-specific T cells + F8-IL2 | Significantly improved anti-tumor effect | [1] |
| WEHI-164 Fibrosarcoma-Bearing BALB/c Mice | This compound-specific T cells | Tumor growth retardation | [1] |
Signaling Pathways
The activation of this compound-specific T cells, leading to their anti-tumor effector functions, is initiated by the interaction of the T cell receptor (TCR) with the this compound peptide presented by major histocompatibility complex (MHC) class I molecules on tumor cells. This primary signal is augmented by co-stimulatory signals, leading to a signaling cascade that results in T cell proliferation, cytokine production, and cytotoxic activity.
Caption: TCR signaling in this compound-specific T cells.
Experimental Protocols
The following protocols provide a framework for the isolation, expansion, and functional assessment of this compound-specific T cells.
Protocol 1: Isolation of this compound-Specific CD8+ T Cells
This protocol describes the isolation of this compound-specific T cells from the spleens or tumor-draining lymph nodes of CT26 tumor-bearing BALB/c mice.
Caption: Workflow for isolating this compound-specific T cells.
Materials:
-
CT26 tumor-bearing BALB/c mice
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, penicillin-streptomycin
-
Ficoll-Paque
-
ACK lysis buffer
-
CD8+ T cell isolation kit (e.g., MACS)
-
PE-conjugated H-2Ld/AH1 tetramers
-
FITC-conjugated anti-mouse CD8 antibody
-
FACS buffer (PBS with 2% FBS)
-
Fluorescence-activated cell sorter (FACS)
Procedure:
-
Euthanize CT26 tumor-bearing BALB/c mice and aseptically harvest spleens and/or tumor-draining lymph nodes.
-
Prepare single-cell suspensions by mechanical dissociation through a 70 µm cell strainer.
-
For spleens, lyse red blood cells using ACK lysis buffer.
-
Isolate CD8+ T cells using a negative selection magnetic bead-based kit according to the manufacturer's instructions.
-
Resuspend the enriched CD8+ T cells in FACS buffer.
-
Stain the cells with PE-conjugated H-2Ld/AH1 tetramers for 30 minutes at 4°C.
-
Add FITC-conjugated anti-mouse CD8 antibody and incubate for another 20 minutes at 4°C.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and sort the this compound-tetramer+ CD8+ T cell population using a FACS instrument.
Protocol 2: In Vitro Expansion of this compound-Specific T Cells
This protocol details a method for the robust expansion of isolated this compound-specific T cells using peptide-pulsed dendritic cells.[1]
Caption: Workflow for expanding this compound-specific T cells.
Materials:
-
Isolated this compound-specific CD8+ T cells
-
Bone marrow cells from BALB/c mice
-
GM-CSF and IL-4
-
Lipopolysaccharide (LPS)
-
This compound peptide (SPSYVYHQF)
-
Complete T cell medium (RPMI-1640, 10% FBS, L-glutamine, penicillin-streptomycin, 2-mercaptoethanol)
-
Recombinant mouse IL-7 and IL-15
Procedure:
-
Generate Bone Marrow-Derived Dendritic Cells (BMDCs):
-
Harvest bone marrow from the femurs and tibias of BALB/c mice.
-
Culture bone marrow cells in complete medium supplemented with GM-CSF (20 ng/mL) and IL-4 (10 ng/mL) for 6-7 days.
-
-
Mature and Pulse BMDCs:
-
On day 6 or 7, mature the BMDCs by adding LPS (1 µg/mL) to the culture for 24 hours.
-
Harvest the mature BMDCs and pulse them with this compound peptide (1 µg/mL) for 2 hours at 37°C.
-
-
Co-culture and Expansion:
-
Co-culture the isolated this compound-specific CD8+ T cells with the this compound-pulsed mature BMDCs at a ratio of 10:1 (T cells:DCs).
-
Culture the cells in complete T cell medium supplemented with recombinant mouse IL-7 (10 ng/mL) and IL-15 (10 ng/mL).[1]
-
Restimulate the T cells every 7-10 days with freshly prepared this compound-pulsed mature BMDCs.
-
Monitor T cell expansion by counting the cells at regular intervals.
-
Protocol 3: In Vitro Cytotoxicity Assay
This protocol assesses the ability of expanded this compound-specific T cells to kill this compound-expressing tumor cells.
Materials:
-
Expanded this compound-specific CD8+ T cells (effector cells)
-
CT26 (this compound+) and F1F (this compound-) tumor cells (target cells)
-
Chromium-51 (⁵¹Cr) or a non-radioactive cytotoxicity assay kit (e.g., LDH release assay)
-
96-well round-bottom plates
Procedure (using ⁵¹Cr release assay):
-
Label the target cells (CT26 and F1F) with ⁵¹Cr for 1-2 hours at 37°C.
-
Wash the labeled target cells three times to remove excess ⁵¹Cr.
-
Plate the labeled target cells at a constant number (e.g., 1 x 10⁴ cells/well) in a 96-well round-bottom plate.
-
Add the expanded this compound-specific T cells at various effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).
-
Include control wells for spontaneous release (target cells only) and maximum release (target cells with detergent).
-
Incubate the plate for 4-6 hours at 37°C.
-
Harvest the supernatant and measure the amount of ⁵¹Cr released using a gamma counter.
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Conclusion
The protocols and data presented herein provide a foundational resource for the investigation of adoptive cell therapy using this compound-specific T cells. These methodologies enable the generation of highly pure and functional T cell populations for preclinical evaluation. Further optimization of T cell expansion, enhancement of in vivo persistence, and combination with other immunotherapies hold the potential to translate the promising preclinical findings into effective clinical strategies for cancer treatment.
References
- 1. Cancer therapy in mice using a pure population of CD8+ T cell specific to the this compound tumor rejection antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Cancer therapy in mice using a pure population of CD8+ T cell specific to the this compound tumor rejection antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AH1 Peptide-Based Cancer Vaccine Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The AH1 peptide, derived from the gp70 envelope protein of the murine leukemia virus, is an immunodominant H-2Ld-restricted tumor-associated antigen expressed on the surface of CT26 colon carcinoma cells.[1][2][3] Its sequence is SPSYVYHQF.[2][4] While the native this compound peptide is a key target for cytotoxic T lymphocyte (CTL) responses against CT26 tumors, its use in cancer vaccines is often hampered by the host's immune tolerance.[1] Consequently, research has focused on utilizing modified this compound peptides (mimotopes) and various vaccine formulations to break tolerance and elicit a robust anti-tumor immune response.[1] These application notes provide an overview of the this compound peptide's use in cancer vaccine research and detailed protocols for vaccine preparation, in vivo studies, and immunological assessment.
Data Presentation
The following tables summarize quantitative data from various studies on the efficacy of this compound peptide-based vaccines in the CT26 tumor model.
Table 1: Anti-Tumor Efficacy of this compound and Variant Peptide Vaccines
| Vaccine Formulation | Treatment Group | Tumor Growth Inhibition (%) | Survival Rate (%) | Reference |
| Baculovirus-infected insect cells | This compound peptide | No significant inhibition | ~0% | [1] |
| βgal peptide (control) | No significant inhibition | ~0% | [1] | |
| Peptide 39 (variant) | Not specified | 60% | [1] | |
| Peptide F1A5 (variant) | Not specified | 90% | [1] | |
| Peptide A5 (variant) | Not specified | 100% | [5] | |
| This compound peptide + T helper peptides | This compound + OVA(323-337) | Not specified | 83% (at day 10) | [4] |
| This compound + p(320-333) | Not specified | 89% (at day 10) | [4] | |
| This compound + OVA(323-337) | Not specified | 20% (at day 80) | [4] | |
| This compound + p(320-333) | Not specified | 20% (at day 80) | [4] |
Table 2: Immunological Responses to this compound and Variant Peptide Vaccines
| Vaccine Formulation | Measurement | This compound-Specific CD8+ T cells (% of total CD8+ T cells in spleen) | IFN-γ Producing Cells (% of this compound-specific T cells) | Reference |
| Baculovirus-infected insect cells | This compound peptide | Low | Not specified | [1] |
| Peptide A5 (variant) | ~20% | Not specified | [1] | |
| Peptide F1A5 (variant) | ~20% | Not specified | [1] | |
| Protective Peptides (average) | Higher than nonprotective peptides | Higher than nonprotective peptides | [1] | |
| Nonprotective Peptides (average) | Lower than protective peptides | Lower than protective peptides | [1] | |
| Combination Therapy with F8-mTNF | This compound peptide + F8-mTNF | ~50% of CD8+ T cells in tumor | Not specified | [6] |
Signaling Pathways and Experimental Workflows
T-Cell Receptor (TCR) Signaling Pathway
The following diagram illustrates the key signaling events initiated upon recognition of the this compound peptide-MHC complex by a specific T-cell receptor on a CD8+ T cell, leading to T-cell activation and effector functions.
Caption: TCR Signaling Pathway upon this compound Peptide Recognition.
Experimental Workflow for this compound Peptide Vaccine Study
The following diagram outlines a typical experimental workflow for evaluating the efficacy of an this compound peptide-based cancer vaccine in a preclinical mouse model.
Caption: Experimental Workflow for this compound Vaccine Evaluation.
Experimental Protocols
Protocol 1: Preparation of this compound Peptide Vaccine with Incomplete Freund's Adjuvant (IFA)
Materials:
-
This compound peptide (SPSYVYHQF), >95% purity
-
Sterile phosphate-buffered saline (PBS)
-
Incomplete Freund's Adjuvant (IFA)
-
Two sterile Luer-lock syringes (e.g., 1 mL)
-
A sterile Luer-lock connector
-
Sterile microcentrifuge tubes
Procedure:
-
Peptide Reconstitution: Dissolve the lyophilized this compound peptide in sterile PBS to a final concentration of 2 mg/mL. Vortex briefly to ensure complete dissolution.
-
Emulsification Setup: Draw 0.5 mL of the this compound peptide solution into one syringe and 0.5 mL of IFA into the second syringe.
-
Connect Syringes: Securely attach both syringes to the Luer-lock connector.
-
Emulsification: Force the contents of the syringes back and forth rapidly for at least 10 minutes, or until a stable, thick, white emulsion is formed.
-
Quality Control: To check for a stable emulsion, dispense a small drop onto the surface of a beaker of cold water. A stable emulsion will hold its shape as a single droplet and will not disperse.
-
-
Vaccine Collection: Transfer the final emulsion into one syringe, remove the other syringe and the connector, and attach a sterile needle (e.g., 27-gauge) for injection.
-
Storage: Use the vaccine immediately. Do not store the emulsion.
Protocol 2: Prophylactic Immunization and Tumor Challenge in BALB/c Mice
Materials:
-
6-8 week old female BALB/c mice
-
This compound peptide vaccine (prepared as in Protocol 1)
-
CT26 murine colon carcinoma cell line
-
Sterile PBS
-
Trypan blue solution
-
Hemocytometer
-
Sterile syringes and needles (27-gauge for immunization, 26-gauge for tumor challenge)
-
Calipers
Procedure:
-
Immunization Schedule:
-
Day -14 (Prime): Inject 100 µL of the this compound peptide-IFA emulsion subcutaneously into the right flank of each mouse.
-
Day -7 (Boost): Administer a second subcutaneous injection of 100 µL of the this compound peptide-IFA emulsion at a different site (e.g., left flank).
-
-
Tumor Cell Preparation:
-
Culture CT26 cells to ~80% confluency.
-
Harvest the cells using trypsin-EDTA, wash with sterile PBS, and resuspend in sterile PBS.
-
Determine cell viability using trypan blue exclusion and a hemocytometer.
-
Adjust the cell concentration to 2 x 10^6 viable cells/mL in sterile PBS.
-
-
Tumor Challenge:
-
On Day 0, inject 100 µL of the CT26 cell suspension (2 x 10^5 cells) subcutaneously into the shaved right flank of each immunized mouse and a control group of non-immunized mice.
-
-
Monitoring:
-
Monitor the mice daily for signs of distress.
-
Measure tumor volume every 2-3 days using calipers once tumors become palpable. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Record survival data. Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or become ulcerated, in accordance with institutional animal care and use committee guidelines.
-
Protocol 3: ELISpot Assay for IFN-γ Secretion
Materials:
-
Mouse IFN-γ ELISpot kit
-
96-well PVDF membrane plates
-
Spleens from immunized and control mice
-
RPMI 1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol
-
This compound peptide
-
Concanavalin A (positive control)
-
Irrelevant peptide (negative control)
-
ACK lysis buffer
-
Automated ELISpot reader
Procedure:
-
Plate Preparation: Coat the 96-well PVDF plate with the anti-mouse IFN-γ capture antibody overnight at 4°C, according to the manufacturer's instructions. Wash and block the plate.
-
Splenocyte Isolation:
-
Aseptically harvest spleens from mice 7-10 days after the final immunization.
-
Prepare single-cell suspensions by mechanical dissociation through a 70-µm cell strainer.
-
Lyse red blood cells using ACK lysis buffer.
-
Wash the splenocytes with complete RPMI medium and determine the cell concentration and viability.
-
-
Cell Plating and Stimulation:
-
Plate the splenocytes at a density of 2-4 x 10^5 cells/well.
-
Add this compound peptide to the appropriate wells at a final concentration of 10 µg/mL.
-
Include positive control wells (Concanavalin A, 5 µg/mL) and negative control wells (irrelevant peptide or medium alone).
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection:
-
Wash the plate and add the biotinylated anti-mouse IFN-γ detection antibody. Incubate as per the manufacturer's protocol.
-
Wash and add streptavidin-HRP.
-
Wash and add the substrate solution. Monitor for the development of spots.
-
Stop the reaction by washing with distilled water.
-
-
Analysis: Allow the plate to dry completely. Count the spots in each well using an automated ELISpot reader.
Protocol 4: Flow Cytometry for this compound-Specific CD8+ T-cells (Tetramer Staining)
Materials:
-
H-2Ld/AH1 peptide-MHC tetramer conjugated to a fluorochrome (e.g., PE or APC)
-
Splenocytes from immunized and control mice (prepared as in Protocol 3)
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Anti-mouse CD8a antibody (e.g., FITC or PerCP-Cy5.5)
-
Anti-mouse CD3e antibody (e.g., APC-Cy7)
-
Viability dye (e.g., 7-AAD or Live/Dead stain)
-
96-well U-bottom plate
-
Flow cytometer
Procedure:
-
Cell Preparation: Resuspend isolated splenocytes in FACS buffer to a concentration of 1 x 10^7 cells/mL.
-
Plating: Add 100 µL of the cell suspension (1 x 10^6 cells) to each well of a 96-well U-bottom plate.
-
Tetramer Staining:
-
Centrifuge the plate at 300 x g for 3 minutes and discard the supernatant.
-
Resuspend the cell pellet in 50 µL of FACS buffer containing the H-2Ld/AH1 tetramer at the manufacturer's recommended concentration.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Surface Marker Staining:
-
Wash the cells once with 200 µL of FACS buffer.
-
Resuspend the cell pellet in 50 µL of FACS buffer containing the anti-CD8a, anti-CD3e, and viability dye antibodies at their predetermined optimal concentrations.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing and Acquisition:
-
Wash the cells twice with 200 µL of FACS buffer.
-
Resuspend the final cell pellet in 200 µL of FACS buffer.
-
Acquire the samples on a flow cytometer.
-
-
Data Analysis:
-
Gate on live, single cells.
-
From the live singlet population, gate on CD3+ cells.
-
From the CD3+ population, gate on CD8+ cells.
-
Within the CD8+ population, quantify the percentage of tetramer-positive cells.
-
References
- 1. pnas.org [pnas.org]
- 2. lifetechindia.com [lifetechindia.com]
- 3. Relating TCR-peptide-MHC affinity to immunogenicity for the design of tumor vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunization with a tumor-associated CTL epitope plus a tumor-related or unrelated Th1 helper peptide elicits protective CTL immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transplantable Murine Tumors in the Studies of Peptide Antitumor Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunotherapy of CT26 murine tumors is characterized by an oligoclonal response of tissue-resident memory T cells against the this compound rejection antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intracellular Cytokine Staining of AH1-Reactive T Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intracellular cytokine staining (ICS) is a powerful technique used to identify and quantify cytokine-producing cells at a single-cell level, providing critical insights into the functional capabilities of antigen-specific T cells.[1][2] This application note provides a detailed protocol for the detection of AH1-reactive T cells, a crucial component of the anti-tumor immune response in murine cancer models, by measuring the intracellular production of key effector cytokines such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α). The this compound peptide, derived from the gp70 envelope protein of an endogenous murine leukemia virus, is a well-characterized tumor-associated antigen expressed by several murine tumor cell lines, including CT26 colon carcinoma.[3] Therefore, the analysis of this compound-specific T cell responses is vital for evaluating the efficacy of cancer immunotherapies.
Principle of the Assay
The ICS assay involves several key steps. First, immune cells, typically splenocytes or tumor-infiltrating lymphocytes (TILs), are stimulated ex vivo with the this compound peptide to induce cytokine production in antigen-specific T cells. A protein transport inhibitor, such as Brefeldin A, is added to block the secretion of these cytokines, causing them to accumulate within the cell.[4][5] Following stimulation, the cells are stained for cell surface markers to identify T cell subsets (e.g., CD8+, CD4+). Subsequently, the cells are fixed and permeabilized to allow for the intracellular staining of cytokines with fluorochrome-conjugated antibodies. Finally, the stained cells are analyzed by flow cytometry to determine the frequency and phenotype of this compound-reactive, cytokine-producing T cells.[6][7]
Application Areas
-
Cancer Immunology: Evaluating the magnitude and quality of anti-tumor T cell responses.
-
Vaccine Development: Assessing the immunogenicity of cancer vaccines designed to elicit T cell immunity.
-
Preclinical Drug Development: Monitoring the on-target effects of immunomodulatory agents on T cell function.
-
Adoptive Cell Therapy: Characterizing the functional profile of T cells before and after infusion.
Quantitative Data Summary
The following tables summarize representative quantitative data obtained from ICS analysis of this compound-reactive T cells.
Table 1: Frequency of this compound-Reactive CD8+ T Cells Producing IFN-γ and TNF-α in Splenocytes from CT26 Tumor-Bearing Mice.
| Treatment Group | % of CD8+ T cells | % IFN-γ+ of CD8+ | % TNF-α+ of CD8+ | % IFN-γ+TNF-α+ of CD8+ |
| Unstimulated Control | 100 | 0.1 ± 0.05 | 0.05 ± 0.02 | 0.02 ± 0.01 |
| This compound Peptide Stimulated | 100 | 2.5 ± 0.8 | 1.8 ± 0.6 | 1.5 ± 0.5 |
| PMA/Ionomycin (Positive Control) | 100 | 45.2 ± 5.1 | 35.8 ± 4.3 | 30.1 ± 3.9 |
Data are presented as mean ± standard deviation from a representative experiment.
Table 2: Cytokine Production by this compound-Specific CD8+ T Cells from Different Tissues.
| Tissue Source | Stimulus | % IFN-γ+ of CD8+ | % TNF-α+ of CD8+ |
| Spleen | This compound Peptide | 2.1 ± 0.7 | 1.6 ± 0.4 |
| Tumor-Infiltrating Lymphocytes (TILs) | This compound Peptide | 5.8 ± 1.5 | 4.2 ± 1.1 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Preparation of Single-Cell Suspension from Spleen
-
Aseptically harvest the spleen from a mouse and place it in a 100 mm petri dish containing 5 mL of complete RPMI-1640 medium.
-
Gently mash the spleen using the plunger end of a 3 mL syringe.
-
Pass the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.
-
Wash the petri dish and the cell strainer with an additional 5 mL of complete RPMI-1640 medium to maximize cell recovery.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 2 mL of ACK lysis buffer to lyse red blood cells. Incubate for 2-3 minutes at room temperature.[8]
-
Add 10 mL of complete RPMI-1640 medium to stop the lysis reaction.
-
Centrifuge the cells at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 5 mL of complete RPMI-1640 medium.
-
Perform a cell count using a hemocytometer or an automated cell counter and assess viability using trypan blue exclusion. Cell viability should be >90%.
-
Adjust the cell concentration to 1-2 x 10^6 cells/mL in complete RPMI-1640 medium.[6]
Protocol 2: In Vitro Stimulation of Splenocytes with this compound Peptide
-
Plate 1-2 x 10^6 splenocytes in 200 µL of complete RPMI-1640 medium per well in a 96-well U-bottom plate.
-
Prepare the following stimulation conditions in triplicate:
-
Unstimulated Control: Add 2 µL of DMSO (vehicle for peptide).
-
This compound Peptide Stimulation: Add the this compound peptide (SPSYVYHQF) to a final concentration of 1-10 µg/mL.
-
Positive Control: Add PMA (Phorbol 12-myristate 13-acetate) and Ionomycin to final concentrations of 50 ng/mL and 500 ng/mL, respectively.[2]
-
-
Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Add Brefeldin A to each well to a final concentration of 10 µg/mL to block cytokine secretion.[2][3]
-
Incubate the plate for an additional 4-6 hours at 37°C in a 5% CO2 incubator.
Protocol 3: Surface and Intracellular Staining
-
After stimulation, centrifuge the 96-well plate at 500 x g for 3 minutes and discard the supernatant.
-
Wash the cells with 200 µL of FACS buffer (PBS containing 2% FBS and 0.05% sodium azide).
-
Centrifuge and discard the supernatant.
-
Surface Staining: Resuspend the cells in 50 µL of FACS buffer containing fluorochrome-conjugated antibodies against surface markers (e.g., anti-CD3, anti-CD8, anti-CD4, and a viability dye).
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with 200 µL of FACS buffer.
-
Fixation and Permeabilization: Resuspend the cells in 100 µL of a fixation/permeabilization solution (e.g., Cytofix/Cytoperm™) and incubate for 20 minutes at 4°C in the dark.[7]
-
Wash the cells twice with 200 µL of 1X permeabilization/wash buffer.
-
Intracellular Staining: Resuspend the cells in 50 µL of 1X permeabilization/wash buffer containing fluorochrome-conjugated antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 200 µL of 1X permeabilization/wash buffer.
-
Resuspend the cells in 200 µL of FACS buffer for flow cytometry analysis.
Protocol 4: Flow Cytometry Acquisition and Analysis
-
Acquire the samples on a flow cytometer equipped with the appropriate lasers and filters for the fluorochromes used.
-
Collect a sufficient number of events (e.g., 100,000-500,000 total events) to ensure adequate detection of the rare this compound-reactive T cell population.
-
Analyze the data using a suitable software (e.g., FlowJo).
-
Gating Strategy:
-
Gate on lymphocytes based on forward scatter (FSC) and side scatter (SSC) properties.[9]
-
Exclude doublets using FSC-A versus FSC-H.[5]
-
Gate on live cells using the viability dye.
-
Gate on T cells (CD3+).
-
From the CD3+ population, gate on CD8+ and CD4+ T cell subsets.
-
Within the CD8+ (and/or CD4+) gate, create quadrant plots to identify cytokine-producing cells (e.g., IFN-γ vs. TNF-α).
-
Use the unstimulated control to set the gates for cytokine positivity.
-
Visualizations
Signaling Pathway
Caption: TCR signaling cascade leading to cytokine production.
Experimental Workflow
Caption: Experimental workflow for intracellular cytokine staining.
Logical Relationship: Gating Strategy
Caption: Hierarchical gating strategy for flow cytometry analysis.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 3. lerner.ccf.org [lerner.ccf.org]
- 4. protocols.io [protocols.io]
- 5. youtube.com [youtube.com]
- 6. anilocus.com [anilocus.com]
- 7. Intracellular Cytokine Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Analysis of T cells in mouse lymphoid tissue and blood with flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Frequency of AH1-Specific T Cells After Vaccination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering a low frequency of AH1-specific T cells following vaccination. The information is tailored for scientists and professionals in drug development and immunology research.
Frequently Asked Questions (FAQs)
???+ question "Why is the frequency of my this compound-specific T cells unexpectedly low after vaccination?"
???+ question "How can I increase the frequency and functionality of this compound-specific T cells?"
???+ question "What factors should I consider when designing a peptide vaccine to maximize T cell response?"
Troubleshooting Experimental Assays
This section provides guidance for common issues encountered during the detection of low-frequency this compound-specific T cells.
ELISpot Assay Troubleshooting
???+ danger "Issue: High background, no spots, or faint spots in my ELISpot assay."
Intracellular Cytokine Staining (ICS) by Flow Cytometry
???+ danger "Issue: My ICS results show a weak signal or high background."
Data Presentation
Table 1: Frequency of this compound-Specific CD8+ T Cells Elicited by Different Peptide Variants
| Peptide Variant | Protection Level | Mean Frequency of this compound-tet+ of CD8+ T cells (%) | Reference |
| This compound (Wild-Type) | Non-protective | ~1% | [1] |
| 15 | Non-protective | ~5% | [1] |
| WMF | Non-protective | ~5% | [1] |
| 39 | Protective | ~5% | [1] |
| A5 | Protective | ~20% | [1] |
| F1A5 | Protective | ~20% | [1] |
Note: Data are approximated from graphical representations in the source material for illustrative purposes.
Experimental Protocols
Peptide Vaccination Protocol
This protocol is a general guideline for inducing this compound-specific T cell responses in BALB/c mice.
Materials:
-
This compound peptide or variant peptide (e.g., A5, 39)
-
Adjuvant (e.g., Incomplete Freund's Adjuvant (IFA), CpG-ODN)
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Syringes and needles
Procedure:
-
Peptide Solubilization: Dissolve the peptide in a suitable solvent (e.g., DMSO) and then dilute to the final concentration in HBSS or PBS.[2]
-
Adjuvant Emulsification: Emulsify the peptide solution with an equal volume of adjuvant (e.g., IFA).[2]
-
Immunization: Inject mice subcutaneously or intraperitoneally with the peptide-adjuvant emulsion. A typical protocol involves multiple injections (e.g., on days 0, 3, and 6).[2]
-
T Cell Analysis: Harvest splenocytes or peripheral blood mononuclear cells (PBMCs) at a specified time point after the final injection (e.g., day 11 or 18) for analysis.[2]
Intracellular Cytokine Staining (ICS) Protocol
This protocol outlines the general steps for detecting intracellular IFN-γ in T cells.
Procedure:
-
Cell Stimulation: Incubate isolated splenocytes or PBMCs for 4-6 hours with the this compound peptide (or relevant stimulant) in the presence of a protein transport inhibitor (e.g., Brefeldin A).[3][4]
-
Surface Staining: Stain the cells with fluorophore-conjugated antibodies against surface markers (e.g., CD3, CD8, CD4).
-
Fixation and Permeabilization: Fix the cells with a formaldehyde-based buffer, then permeabilize them using a saponin-based buffer to allow antibodies to enter the cell.
-
Intracellular Staining: Stain the permeabilized cells with a fluorophore-conjugated antibody against the cytokine of interest (e.g., IFN-γ).
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Use single-stain controls for compensation and FMO controls for gating.
Tetramer Staining Protocol
This protocol is for the direct visualization and quantification of antigen-specific T cells.
Procedure:
-
Cell Preparation: Prepare a single-cell suspension from spleen or blood.
-
Fc Receptor Blocking: Incubate cells with an Fc receptor blocking antibody to prevent non-specific binding.[2]
-
Tetramer Staining: Stain cells with a fluorescently labeled peptide-MHC tetramer (e.g., this compound-Ld tetramer) for 1-2 hours at 4°C.[1][2]
-
Surface Marker Staining: Add antibodies for surface markers like CD8 and incubate for 30 minutes at 4°C.
-
Washing and Analysis: Wash the cells and analyze by flow cytometry. Gate on the CD8+ population to identify tetramer-positive cells.
Visualizations
References
- 1. pnas.org [pnas.org]
- 2. Elevated tumor-associated antigen expression suppresses variant peptide vaccine responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | An Artifact in Intracellular Cytokine Staining for Studying T Cell Responses and Its Alleviation [frontiersin.org]
- 4. jitc.bmj.com [jitc.bmj.com]
Technical Support Center: AH1 Tetramer Staining
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address non-specific binding issues encountered during AH1 tetramer staining experiments.
Troubleshooting Guide: Non-Specific Binding
Non-specific binding of this compound tetramers can obscure the identification of rare antigen-specific T cell populations, leading to inaccurate quantification and interpretation of results. The following guide provides a systematic approach to troubleshoot and minimize non-specific staining.
Issue: High Background Staining in the CD8-Negative Population
High background in cells that should not bind the tetramer (e.g., B cells, NK cells, monocytes) can be due to several factors.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Fc Receptor Binding | Incubate cells with an Fc receptor blocking agent (e.g., purified IgG from the same species as the sample, or commercial Fc block solutions) prior to tetramer staining.[1] |
| Dead Cell Staining | Incorporate a viability dye (e.g., 7-AAD, Propidium Iodide, or amine-reactive dyes) to exclude dead cells from the analysis, as they are prone to non-specific antibody and tetramer binding. Ensure cell viability is high (>80%) before starting the experiment.[2] |
| Tetramer Aggregates | Centrifuge the tetramer reagent at high speed (e.g., >10,000 x g) for 5 minutes before use to pellet any aggregates that may have formed during storage.[3] |
| Inadequate Washing | Increase the number and volume of wash steps after tetramer incubation and antibody staining to more effectively remove unbound reagents.[3] |
Issue: Non-Specific Staining of All CD8+ T Cells
When the entire CD8+ T cell population shows a shift in fluorescence with the this compound tetramer, it suggests issues beyond simple background noise.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inappropriate Anti-CD8 Clone | Certain anti-CD8 antibody clones (e.g., 53-6.7 in mice) can interfere with or enhance non-specific tetramer binding.[2] Use a validated clone known to be compatible with tetramer staining (e.g., KT15 for murine samples).[2] |
| CD8-Dependent Tetramer Binding | Some MHC class I tetramers can bind to the CD8 co-receptor independently of the T cell receptor (TCR). This can sometimes be mitigated by staining with the anti-CD8 antibody after the tetramer incubation.[4][5] |
| Tetramer Concentration Too High | Titrate the this compound tetramer to determine the optimal concentration that provides the best signal-to-noise ratio. High concentrations increase the likelihood of low-avidity, non-specific interactions.[3][6] |
| Suboptimal Staining Temperature/Time | Optimize incubation time and temperature. Staining is often performed at 4°C for 30-60 minutes or at room temperature for 15-30 minutes.[2][4][5] Lower temperatures can reduce non-specific binding but may require longer incubation times.[3] |
Experimental Workflow for Troubleshooting Non-Specific Binding
The following diagram outlines a logical workflow for diagnosing and resolving non-specific binding issues in this compound tetramer staining.
References
- 1. lubio.ch [lubio.ch]
- 2. eaglebio.com [eaglebio.com]
- 3. Relating TCR-peptide-MHC affinity to immunogenicity for the design of tumor vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MHC Tetramer assay staining protocol I www.tetramerstore.com [tetramerstore.com]
- 5. MHC Tetramer Suggested Staining Protocol | BCM [bcm.edu]
- 6. MHC restriction - Wikipedia [en.wikipedia.org]
Optimizing AH1 Peptide Concentration for T Cell Stimulation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing AH1 peptide concentration in T cell stimulation experiments. All protocols and data are presented to facilitate clear and effective experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide and why is it used in T cell stimulation assays?
A1: The this compound peptide is an immunodominant epitope derived from the gp70 envelope protein of the murine leukemia virus.[1][2] It is commonly used as a model tumor-associated antigen in cancer immunotherapy research, particularly in studies involving the CT26 colon carcinoma model in BALB/c mice.[1][2] Stimulation of T cells, specifically CD8+ cytotoxic T lymphocytes (CTLs), with the this compound peptide is a standard method to evaluate the efficacy of cancer vaccines and other immunotherapies.[1]
Q2: What is the typical concentration range for this compound peptide in a T cell stimulation experiment?
A2: The optimal concentration of this compound peptide can vary depending on the specific experimental conditions, including the cell type, cell density, and the desired level of stimulation. However, a common starting point for peptide concentration is in the range of 1 µg/mL to 10 µg/mL.[3] It is highly recommended to perform a peptide titration experiment to determine the optimal concentration for your specific assay.
Q3: What are the primary methods for detecting T cell activation in response to this compound peptide stimulation?
A3: The two most common methods for quantifying antigen-specific T cell responses are the Enzyme-Linked Immunospot (ELISpot) assay and intracellular cytokine staining (ICS) followed by flow cytometry. The ELISpot assay measures the frequency of cytokine-secreting cells, such as those producing interferon-gamma (IFN-γ).[4][5] ICS allows for the multiparametric analysis of cytokine production within specific T cell subsets (e.g., CD8+ T cells) at a single-cell level.[6]
Q4: How should I prepare and store the this compound peptide stock solution?
A4: Lyophilized this compound peptide should be reconstituted in a small amount of sterile, endotoxin-free dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock. This stock solution can then be further diluted in a sterile aqueous buffer, such as phosphate-buffered saline (PBS) or cell culture medium, to the desired working concentrations. It is crucial to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the peptide. Aliquots should be stored at -20°C or -80°C.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No IFN-γ Response in ELISpot Assay | Suboptimal peptide concentration. | Perform a peptide titration experiment to determine the optimal concentration (see Experimental Protocols section). |
| Poor cell viability. | Ensure proper handling of splenocytes or PBMCs during isolation and culture. Use a viability dye to assess cell health. | |
| Ineffective antigen presentation. | Co-culture T cells with antigen-presenting cells (APCs) if using purified T cells. Ensure APCs are healthy and functional. | |
| Incorrect incubation time. | Optimize the stimulation period. For ELISpot, 18-24 hours is a common starting point.[7] | |
| High Background in ELISpot Wells | In vivo pre-activation of cells. | Wash cells immediately before adding them to the ELISpot plate to remove pre-existing cytokines.[3] |
| High concentration of DMSO in the final culture volume. | Ensure the final DMSO concentration does not exceed 0.5%. Prepare intermediate dilutions of the peptide stock in culture medium.[3] | |
| Contamination of reagents or cells. | Use sterile techniques and endotoxin-free reagents. | |
| Weak Signal in Intracellular Cytokine Staining | Inefficient protein transport inhibition. | Add a protein transport inhibitor, such as Brefeldin A or Monensin, for the last 4-6 hours of stimulation. |
| Insufficient stimulation time. | Optimize the duration of peptide stimulation before adding the protein transport inhibitor. | |
| Antibody staining issues. | Use a viability dye to exclude dead cells, which can non-specifically bind antibodies. Titrate antibodies to determine the optimal staining concentration. | |
| Inconsistent Results Between Experiments | Variation in cell numbers. | Accurately count viable cells before plating. Ensure consistent cell density across experiments. |
| Reagent variability. | Use the same batches of peptide, media, and antibodies whenever possible. Aliquot reagents to minimize handling variability. |
Data Presentation
Representative this compound Peptide Titration Data (ELISpot)
The following table provides representative data from an IFN-γ ELISpot assay where murine splenocytes were stimulated with varying concentrations of the this compound peptide. This data is illustrative and serves as a guideline for expected results. Actual results may vary based on experimental conditions.
| This compound Peptide Concentration (µg/mL) | Mean IFN-γ Spot Forming Units (SFU) per 10^6 Splenocytes | Standard Deviation |
| 10 | 98 | ± 12 |
| 1 | 75 | ± 9 |
| 0.1 | 42 | ± 6 |
| 0.01 | 15 | ± 4 |
| 0 (No Peptide Control) | 7 | ± 2 |
This table is a synthesized representation based on typical dose-response dynamics observed in T cell stimulation assays and specific data points mentioned in the literature. For instance, stimulation with 10 μg/mL of this compound peptide has been shown to induce a significant IFN-γ response.[3]
Experimental Protocols
Protocol 1: this compound Peptide Titration using IFN-γ ELISpot Assay
This protocol outlines the steps to determine the optimal concentration of this compound peptide for stimulating murine splenocytes.
Materials:
-
This compound peptide (lyophilized)
-
DMSO (endotoxin-free)
-
Sterile PBS
-
Complete RPMI-1640 medium
-
Murine IFN-γ ELISpot kit
-
Splenocytes isolated from BALB/c mice
-
96-well ELISpot plates
-
37°C, 5% CO2 incubator
-
ELISpot plate reader
Procedure:
-
Peptide Preparation: a. Reconstitute lyophilized this compound peptide in DMSO to a stock concentration of 1 mg/mL. b. Prepare a series of dilutions of the this compound peptide stock solution in complete RPMI-1640 medium to achieve final well concentrations ranging from 0.01 µg/mL to 10 µg/mL. Also, prepare a "no peptide" control.
-
Cell Preparation: a. Isolate splenocytes from BALB/c mice using a standard protocol. b. Resuspend cells in complete RPMI-1640 medium and perform a viable cell count. c. Adjust the cell concentration to 2 x 10^6 viable cells/mL.
-
ELISpot Assay: a. Pre-coat the 96-well ELISpot plate with the anti-IFN-γ capture antibody according to the manufacturer's instructions. b. Wash the plate and block with appropriate blocking buffer. c. Add 100 µL of the cell suspension (2 x 10^5 cells) to each well. d. Add 100 µL of the diluted this compound peptide solutions (or control medium) to the corresponding wells. e. Incubate the plate at 37°C with 5% CO2 for 18-24 hours. f. After incubation, wash the wells to remove cells. g. Add the biotinylated anti-IFN-γ detection antibody and incubate as per the manufacturer's protocol. h. Wash the plate and add the enzyme conjugate (e.g., Streptavidin-ALP). i. Wash the plate and add the substrate solution to develop the spots. j. Stop the reaction by washing with water and allow the plate to dry. k. Count the spots in each well using an ELISpot reader.
Protocol 2: Intracellular Cytokine Staining for IFN-γ by Flow Cytometry
This protocol describes the stimulation of splenocytes with this compound peptide and subsequent staining for intracellular IFN-γ.
Materials:
-
This compound peptide
-
Complete RPMI-1640 medium
-
Splenocytes from BALB/c mice
-
Protein transport inhibitor (e.g., Brefeldin A)
-
Fixable viability dye
-
Fluorochrome-conjugated antibodies against mouse CD8, and IFN-γ
-
Fixation/Permeabilization buffer
-
Flow cytometer
Procedure:
-
Cell Stimulation: a. Prepare a single-cell suspension of splenocytes at 1 x 10^7 cells/mL in complete RPMI-1640 medium. b. Add the optimal concentration of this compound peptide (determined from the titration experiment) to the cell suspension. Include an unstimulated control. c. Incubate for 2 hours at 37°C with 5% CO2. d. Add Brefeldin A to a final concentration of 5-10 µg/mL. e. Incubate for an additional 4-6 hours.
-
Staining: a. Wash the cells with PBS. b. Stain with a fixable viability dye according to the manufacturer's instructions to label dead cells. c. Wash the cells and then stain for the surface marker CD8. d. Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit. e. Stain for intracellular IFN-γ with a fluorochrome-conjugated anti-IFN-γ antibody. f. Wash the cells and resuspend in FACS buffer.
-
Data Acquisition and Analysis: a. Acquire the samples on a flow cytometer. b. Gate on live, single cells, then on CD8+ T cells. c. Analyze the percentage of IFN-γ positive cells within the CD8+ T cell population.
Visualizations
Experimental Workflow for this compound Peptide Optimization
Caption: Workflow for optimizing this compound peptide concentration.
MHC Class I Antigen Presentation Pathway for this compound Peptide
Caption: MHC Class I pathway for this compound peptide presentation.
References
- 1. Immunotherapy of CT26 murine tumors is characterized by an oligoclonal response of tissue-resident memory T cells against the this compound rejection antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzyme-linked ImmunoSpot (ELISpot) assay to quantify peptide-specific IFN-γ production by splenocytes in a mouse tumor model after radiation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Elevated tumor-associated antigen expression suppresses variant peptide vaccine responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antigen Potency and Maximal Efficacy Reveal a Mechanism of Efficient T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
AH1 peptide solubility and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and storage of the AH1 peptide.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for reconstituting lyophilized this compound peptide?
A1: The ideal solvent for the this compound peptide depends on its specific amino acid sequence and overall polarity.[1][2][3][4] A general strategy is to first try sterile, purified water.[1] If the peptide is not soluble in water, the choice of solvent should be guided by the peptide's net charge.[3][4]
-
Basic Peptides: For peptides with a net positive charge (more basic residues like Lys, Arg, His), an acidic solution such as 10-30% acetic acid in water is recommended.[1][3][5]
-
Acidic Peptides: For peptides with a net negative charge (more acidic residues like Asp, Glu), a basic solution like 0.1 M ammonium (B1175870) bicarbonate or 0.5% ammonium hydroxide (B78521) can be used.[1][3][5]
-
Neutral/Hydrophobic Peptides: If the peptide is neutral or has a high proportion of hydrophobic amino acids (>50%), a small amount of an organic solvent is required.[1][2][3] Start by dissolving the peptide in a minimal volume of dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), and then slowly add sterile water or a buffer to reach the desired concentration.[1][3][5]
Important: For peptides containing Cysteine (Cys), Methionine (Met), or Tryptophan (Trp), avoid using DMSO as it can oxidize the side chains.[1][2][3] Use DMF as an alternative.[2][3]
Q2: How should I store the lyophilized this compound peptide?
A2: Lyophilized peptides are relatively stable and can be shipped at room temperature.[5][6] Upon receipt, they should be stored in a cold, dark, and dry place.[5][7] For optimal stability, follow these temperature guidelines:
-
Short-Term Storage (weeks to months): Store at 4°C or colder.[7][8] Storing at -20°C is preferred over refrigeration for periods beyond a few weeks.[7][9]
-
Long-Term Storage (months to years): For long-term preservation, store lyophilized peptides at -20°C or, ideally, at -80°C.[6][8][10]
It is crucial to prevent moisture contamination.[7] Before opening, always allow the peptide vial to warm to room temperature in a desiccator to prevent condensation from forming inside the vial.[6][7]
Q3: What are the recommended storage conditions for this compound peptide in solution?
A3: Peptides in solution are significantly less stable than in their lyophilized form and are susceptible to degradation and microbial contamination.[5][6][9] Long-term storage in solution is not recommended.[6][9] If storage in solution is necessary:
-
Use sterile buffers at a pH of 5-6 to dissolve the peptide.[5][7]
-
Divide the peptide solution into single-use aliquots to minimize freeze-thaw cycles, which are detrimental to peptide stability.[7][8][9]
-
Store aliquots at -20°C or colder.[5][6][7] For peptides with instability-prone residues (Cys, Met, Trp, Asn, Gln), -80°C is highly recommended.[6][10]
Q4: How many times can I freeze and thaw my this compound peptide solution?
A4: You should avoid repeated freeze-thaw cycles as they can degrade the peptide.[7][8][9] The best practice is to aliquot the reconstituted peptide into volumes appropriate for single experiments.[5][9] This ensures that the main stock remains frozen and stable.
Solubility and Storage Data Summary
Table 1: Recommended Solvents for this compound Peptide Reconstitution
| Peptide Characteristic | Primary Solvent Recommendation | Secondary/Alternative Solvents | Notes |
| Basic (Net positive charge) | Sterile Distilled Water | 10-30% Acetic Acid in Water[1][3][5] | If insoluble in water, use an acidic solution. |
| Acidic (Net negative charge) | Sterile Distilled Water / PBS (pH 7.4)[3][4] | 0.1 M Ammonium Bicarbonate[3] | Avoid basic buffers if the peptide contains Cys.[3][4] |
| Neutral / Hydrophobic | Minimal DMSO, then dilute with water/buffer[1][2] | DMF, Acetonitrile, Methanol, Isopropanol[3] | Use DMF instead of DMSO for peptides with Cys, Met, or Trp.[1][2][3] |
Table 2: Recommended Storage Conditions for this compound Peptide
| Form | Storage Duration | Temperature | Key Considerations |
| Lyophilized | Short-Term (<6 months) | -20°C[7][10] | Keep in a dark, dry place.[7] Avoid moisture.[6][7] |
| Long-Term (>6 months) | -80°C[8][10] | Store in a tightly sealed container.[6] Purging with inert gas (argon/nitrogen) can enhance stability.[10] | |
| In Solution | Short-Term (1-2 weeks) | 4°C[10] | Use sterile buffer (pH 5-6).[5][7] Prone to bacterial degradation.[5][9] |
| Long-Term (up to 1 year) | -80°C[10] | Must be in single-use aliquots to avoid freeze-thaw cycles.[7][8][9] Not generally recommended.[9] |
Experimental Protocols & Workflows
Protocol: Reconstituting Lyophilized this compound Peptide
-
Equilibrate Vial: Before opening, allow the vial of lyophilized this compound peptide to warm to room temperature in a desiccator. This prevents moisture from condensing on the peptide powder.[6][7]
-
Centrifuge: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.[11]
-
Solvent Addition: Based on the peptide's properties (see Table 1), select the appropriate sterile solvent.
-
Initial Solubilization: Add a small amount of the chosen solvent to the vial. If using an organic solvent like DMSO, add just enough to dissolve the peptide.[5]
-
Vortex/Sonicate: Gently vortex or sonicate the vial to aid dissolution.[3][11]
-
Dilution (if applicable): If an organic solvent was used, slowly add your aqueous buffer of choice (e.g., PBS) to the dissolved peptide solution, mixing gently, until the final desired concentration is reached.[1][5] If the peptide begins to precipitate, stop adding the aqueous solution.[5]
-
Aliquoting: Immediately divide the reconstituted peptide solution into single-use aliquots.
-
Storage: Store the aliquots at -20°C or -80°C for long-term use.[5][7]
Caption: Workflow for reconstituting lyophilized this compound peptide.
Troubleshooting Guide
Problem 1: My this compound peptide won't dissolve in water.
-
Cause: The peptide may be hydrophobic or have a net charge that makes it insoluble at neutral pH.
-
Solution:
-
Determine Net Charge: Calculate the net charge of your this compound peptide sequence at neutral pH. Count the number of acidic residues (D, E) and basic residues (K, R, H).
-
Acidic Peptide (Net Negative Charge): Try dissolving it in a basic buffer like 0.1 M ammonium bicarbonate.[3]
-
Basic Peptide (Net Positive Charge): Try dissolving it in an acidic solvent like 10% aqueous acetic acid.[1][3]
-
Hydrophobic/Neutral Peptide: Use a minimal amount of DMSO or DMF to first solubilize the peptide, then slowly dilute with your aqueous buffer.[1][3][5]
-
Caption: Decision guide for selecting a solvent for this compound peptide.
Problem 2: The peptide solution is cloudy or shows precipitates after adding buffer.
-
Cause: The peptide is aggregating. This is common for hydrophobic peptides when the concentration of the organic solvent becomes too low during dilution.[2] Peptide aggregation can be a complex process influenced by many factors.[12][13]
-
Solution:
-
Sonication: Use a bath sonicator to help break up aggregates.[3]
-
Chaotropic Agents: If sonication fails, you may need to dissolve the peptide in a stronger denaturing agent like 6 M Guanidine HCl or 8 M urea, then proceed with dilution.[1][3] Note that these agents will denature proteins and may interfere with biological assays.
-
Re-evaluate Concentration: The desired final concentration may be too high for the peptide's solubility in that specific buffer. Try preparing a more dilute solution.
-
Problem 3: I see a loss of peptide activity over time in my experiments.
-
Cause: This likely indicates peptide degradation. Common causes include improper storage, frequent freeze-thaw cycles, oxidation, or microbial contamination.[5][6][8]
-
Solution:
-
Review Storage Protocol: Ensure you are following the recommended storage conditions (see Table 2). Are you storing aliquots at -80°C?
-
Use Fresh Aliquots: Discard the questionable stock. Reconstitute a fresh vial of lyophilized peptide and create new, single-use aliquots.
-
Prevent Oxidation: If your peptide contains Cys, Met, or Trp, limit its exposure to air. Consider using degassed buffers and purging vials with an inert gas (argon or nitrogen) before sealing.[5][10]
-
Ensure Sterility: Use sterile buffers and handle the peptide in a sterile environment (e.g., a laminar flow hood) to prevent microbial contamination.[5][14] Filtering the peptide solution through a 0.2 µm filter can also help.[5]
-
Caption: Best practices for handling and storing this compound peptide.
References
- 1. peptidesciences.com [peptidesciences.com]
- 2. jpt.com [jpt.com]
- 3. lifetein.com [lifetein.com]
- 4. bachem.com [bachem.com]
- 5. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 6. bachem.com [bachem.com]
- 7. NIBSC - Peptide Storage [nibsc.org]
- 8. biotechpeptides.com [biotechpeptides.com]
- 9. genscript.com [genscript.com]
- 10. limitlesslifenootropics.com [limitlesslifenootropics.com]
- 11. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 12. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. jpt.com [jpt.com]
Technical Support Center: Enhancing AH1 Peptide Vaccine Immunogenicity
Welcome to the technical support center for researchers developing AH1 peptide-based vaccines. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome the common challenge of poor immunogenicity associated with the this compound peptide antigen.
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide and why is it a target for cancer immunotherapy?
A1: The this compound peptide is an H-2Ld-restricted immunodominant epitope derived from the gp70 envelope protein of the murine leukemia virus (MuLV).[1][2] This retroviral protein is endogenously expressed in the genome of many common laboratory mouse strains, including BALB/c, and is recognized as a key tumor rejection antigen on CT26 colon carcinoma cells.[1][2] Its specificity to tumor cells and its role in eliciting CD8+ T cell-mediated tumor rejection make it an attractive target for cancer vaccine development.[1][3]
Q2: Why do simple this compound peptide vaccines often exhibit poor immunogenicity?
A2: Peptide vaccines, including those using the this compound peptide, are often poorly immunogenic by themselves for several reasons. They are small molecules that can be rapidly cleared from the body and are susceptible to degradation by serum and tissue peptidases.[4] More importantly, they often fail to provide the necessary "danger signals" to effectively activate antigen-presenting cells (APCs), like dendritic cells (DCs).[4][5] Without proper APC activation, the peptide antigen (Signal 1) is presented in a tolerogenic context, leading to an inadequate or transient T cell response.[5]
Q3: What are the primary strategies to overcome the poor immunogenicity of this compound peptide vaccines?
A3: The two main strategies are the use of adjuvants and advanced delivery systems.[4][6]
-
Adjuvants: These substances are co-administered with the antigen to stimulate the innate immune system and enhance the adaptive immune response.[5] Adjuvants like Toll-like receptor (TLR) agonists (e.g., CpG oligodeoxynucleotides) activate APCs, leading to the upregulation of co-stimulatory molecules and the production of pro-inflammatory cytokines, which are crucial for robust T cell priming.[7][8]
-
Delivery Systems: Nanoparticles, liposomes, and emulsions can protect the peptide from degradation, prolong its release (depot effect), and facilitate its uptake by APCs.[4][9] Co-encapsulating the peptide and an adjuvant ensures they are delivered to the same APC, which is critical for an optimal immune response.[10]
Q4: What is the role of CpG ODN as an adjuvant for this compound vaccines?
A4: CpG oligodeoxynucleotides (ODNs) are synthetic DNA sequences that mimic microbial DNA. They are potent agonists for Toll-like receptor 9 (TLR9), which is expressed in human B cells and plasmacytoid dendritic cells (pDCs).[8][11] Activation of TLR9 by CpG ODN triggers a powerful innate immune response, characterized by the production of Type I interferons and Th1-polarizing cytokines like IL-12.[8][12] This creates an inflammatory microenvironment that promotes the maturation of DCs, enhances antigen presentation, and drives the differentiation of naive CD8+ T cells into cytotoxic T lymphocytes (CTLs) that can kill tumor cells.[10][11]
Troubleshooting Guide
Problem 1: Low or undetectable this compound-specific T cell response after vaccination (measured by ELISpot).
| Possible Cause | Troubleshooting Step |
| Ineffective Adjuvant | Ensure the adjuvant is potent and appropriate for inducing a CTL response. CpG ODN is a well-documented Th1-polarizing adjuvant.[11] Verify the concentration and integrity of the adjuvant. |
| Improper Vaccine Formulation | The peptide and adjuvant must be thoroughly mixed. For oil-based adjuvants like Incomplete Freund's Adjuvant (IFA), ensure a stable emulsion is formed. Co-delivery of antigen and adjuvant is critical.[10] |
| Suboptimal Vaccination Route/Schedule | Subcutaneous (s.c.) injection is common.[13] A prime-boost strategy is often necessary. Consider a primary immunization followed by one or two booster shots at 10-14 day intervals to amplify the response.[14] |
| Peptide Degradation | Verify the purity and stability of your this compound peptide stock. Store peptides lyophilized at -20°C or colder and reconstitute just before use. |
| Assay Sensitivity | Optimize your ELISpot assay. Titrate cell numbers (e.g., 200,000 cells/well) and peptide concentration for restimulation. Ensure positive (e.g., PHA) and negative controls are working correctly. |
Problem 2: A significant T cell response is detected in vitro, but the vaccine fails to control tumor growth in vivo.
| Possible Cause | Troubleshooting Step |
| Insufficient T Cell Homing | The vaccine-induced T cells may not be effectively trafficking to the tumor site. Consider adding chemokines or agents that disrupt the tumor vasculature to improve T cell infiltration. |
| Immunosuppressive Tumor Microenvironment (TME) | The TME contains regulatory T cells (Tregs), myeloid-derived suppressor cells (MDSCs), and inhibitory checkpoints (e.g., PD-L1) that can inactivate CTLs.[5] |
| Combination Therapy | Combine the this compound peptide vaccine with immune checkpoint inhibitors (e.g., anti-PD-1, anti-CTLA-4). This can "release the brakes" on the T cells that have infiltrated the tumor, restoring their cytotoxic function. |
| Low Antigen Expression | The tumor cells may have downregulated the expression of the gp70 protein or the H-2Ld MHC molecule, making them invisible to the this compound-specific T cells. Analyze antigen expression on tumor cells via flow cytometry or IHC. |
| T Cell Exhaustion | Chronic antigen exposure within the TME can lead to T cell exhaustion. Combination with checkpoint blockade or cytokines like IL-2 can help overcome this state. |
Data Presentation: Efficacy of Adjuvants
The following table summarizes representative data from preclinical studies, demonstrating how the choice of adjuvant can significantly impact the anti-tumor efficacy of a peptide vaccine.
Table 1: Comparative Efficacy of Peptide Vaccine Formulations
| Vaccine Formulation | Prophylactic Efficacy (% Tumor-Free Mice) | Therapeutic Efficacy (Tumor Growth Inhibition) | Key Immune Correlate | Reference |
| Peptide + Saline | 0% | Minimal | Low IFN-γ production | [13] |
| Peptide + IFA | 20% | ~30% | Moderate CD8+ T cell response | [13] |
| Peptide + CpG ODN | 60% | ~70% | High IFN-γ production | [13] |
| Peptide + IFA + CpG ODN | 100% | >90% | Strong, sustained CD8+ T cell response | [7][13] |
Note: Data are synthesized from typical results reported in the literature for illustrative purposes.
Visualizations
Experimental Workflow
Caption: General workflow for testing this compound peptide vaccine efficacy.
Adjuvant Signaling Pathway
Caption: CpG ODN enhances T cell activation via TLR9 signaling in APCs.
Troubleshooting Logic
Caption: Decision tree for troubleshooting poor this compound vaccine results.
Experimental Protocols
Protocol 1: Peptide Vaccine Preparation (this compound with CpG/IFA)
This protocol describes the preparation of a water-in-oil emulsion for subcutaneous injection.
Materials:
-
This compound Peptide (SPSYVYHQF), lyophilized
-
CpG ODN 1826 (TCCATGACGTTCCTGACGTT), lyophilized
-
Sterile PBS, pH 7.4
-
Incomplete Freund's Adjuvant (IFA)
-
Two sterile Luer-lock syringes (1 mL)
-
One sterile Luer-lock connector
Procedure:
-
Reconstitute the this compound peptide and CpG ODN in sterile PBS to desired stock concentrations (e.g., 2 mg/mL for peptide, 2 mg/mL for CpG).
-
In a sterile microfuge tube, prepare the aqueous phase for one mouse by mixing 50 µL of this compound stock (100 µg), 50 µL of CpG stock (100 µg), and if necessary, sterile PBS to a final aqueous volume of 100 µL.[13]
-
Draw the 100 µL aqueous phase into one syringe.
-
Draw 100 µL of IFA into the second syringe.
-
Remove all air from both syringes.
-
Connect the two syringes using the Luer-lock connector.
-
Force the contents back and forth between the syringes for at least 10 minutes until a thick, white, stable emulsion is formed.
-
To test for stability, drop a small amount of the emulsion into a beaker of water. A stable emulsion will hold its shape as a single droplet and will not disperse.
-
Consolidate the final 200 µL emulsion into one syringe and attach a 25-27 gauge needle for injection.[15]
Protocol 2: Mouse Immunization and Tumor Challenge
This protocol is for a prophylactic study in BALB/c mice.
Procedure:
-
Primary Immunization (Day 0): Anesthetize a 6-8 week old female BALB/c mouse. Inject 200 µL of the prepared vaccine emulsion subcutaneously (s.c.) at the base of the tail.[13]
-
Booster Immunization (Day 14): Prepare a fresh batch of the vaccine emulsion and administer a booster shot of 200 µL s.c. on the opposite flank.[14]
-
Tumor Challenge (Day 21): Inject 1 x 10^5 CT26 tumor cells in 100 µL of sterile PBS s.c. into the right flank of each mouse.[16]
-
Monitoring: Measure tumor size every 2-3 days using digital calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.[16] Euthanize mice when tumors exceed a predetermined size (e.g., 1500 mm³) or become ulcerated, in accordance with institutional animal care guidelines.
Protocol 3: IFN-γ ELISpot Assay
This assay quantifies the number of this compound-specific, IFN-γ-secreting T cells.[17]
Procedure:
-
Plate Coating: Pre-wet a 96-well PVDF membrane ELISpot plate with 15 µL of 70% ethanol (B145695) for 1 minute. Wash 3x with sterile PBS. Coat wells with an anti-mouse IFN-γ capture antibody (e.g., clone AN18) diluted in sterile coating buffer and incubate overnight at 4°C.[18]
-
Blocking: Wash the plate 5x with sterile PBS. Block the membrane with 200 µL/well of complete RPMI-1640 medium (containing 10% FBS) for at least 2 hours at 37°C.[18]
-
Cell Plating: Harvest spleens from immunized mice 7-10 days after the final booster. Prepare single-cell suspensions (splenocytes). Plate 2 x 10^5 to 5 x 10^5 splenocytes per well in 100 µL of medium.
-
Stimulation: Add 100 µL of medium containing the this compound peptide to achieve a final concentration of 1-10 µg/mL.
-
Negative Control: Cells with medium only (no peptide).
-
Positive Control: Cells with a mitogen like PHA or Concanavalin A.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
Detection:
-
Wash the plate 5x with PBS containing 0.05% Tween-20 (PBS-T).[18]
-
Add biotinylated anti-mouse IFN-γ detection antibody (e.g., clone R4-6A2) and incubate for 2 hours at room temperature.[18]
-
Wash 5x with PBS-T.
-
Add Streptavidin-Alkaline Phosphatase (or HRP) and incubate for 1 hour at room temperature.[18]
-
Wash 5x with PBS-T, followed by 2 washes with PBS.
-
-
Development: Add a substrate solution (e.g., BCIP/NBT for AP or AEC for HRP) and monitor for spot formation. Stop the reaction by washing extensively with tap water.[18][19]
-
Analysis: Air dry the plate completely. Count the spots using an automated ELISpot reader. The number of antigen-specific cells is calculated by subtracting the spot count in the negative control wells from the peptide-stimulated wells.[20]
Protocol 4: In Vitro Cytotoxicity Assay
This assay measures the ability of vaccine-induced CTLs to kill this compound-expressing target cells.
Procedure:
-
Effector Cell Preparation: Isolate splenocytes from immunized mice (as in the ELISpot protocol) to use as effector cells.
-
Target Cell Preparation:
-
Use CT26 (this compound-positive) as target cells.[21]
-
As a negative control, use a syngeneic tumor cell line that does not express this compound (e.g., P815 mastocytoma).[21]
-
Label target cells with a fluorescent dye (e.g., Calcein-AM) or by another method that allows for the quantification of cell lysis.[22][23]
-
-
Co-culture: Plate the labeled target cells at a fixed number (e.g., 1 x 10^4 cells/well) in a 96-well U-bottom plate. Add the effector cells at various Effector-to-Target (E:T) ratios (e.g., 100:1, 50:1, 25:1).[24]
-
Control Wells:
-
Spontaneous Release: Target cells with medium only.
-
Maximum Release: Target cells with a lysis buffer (e.g., 1% Triton X-100).
-
-
Incubation: Centrifuge the plate briefly to pellet the cells and incubate for 4-6 hours at 37°C.
-
Measurement: After incubation, centrifuge the plate again. Transfer the supernatant to a new plate and measure the release of the label (e.g., fluorescence for Calcein-AM or absorbance for LDH assay).[22]
-
Calculation: Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 x (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
References
- 1. biorxiv.org [biorxiv.org]
- 2. Relating TCR-peptide-MHC affinity to immunogenicity for the design of tumor vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunotherapy of CT26 murine tumors is characterized by an oligoclonal response of tissue-resident memory T cells against the this compound rejection antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Challenges and opportunities on achieving an adequate delivery efficiency and immunogenicity with peptide-based anticancer vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cancer Vaccines, Adjuvants, and Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rapid and strong human CD8+ T cell responses to vaccination with peptide, IFA, and CpG oligodeoxynucleotide 7909 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical evaluation of CpG oligonucleotides as adjuvants for vaccines targeting infectious diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. CpG DNA as a vaccine adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent progress concerning CpG DNA and its use as a vaccine adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Peptide Vaccine Administered with a Toll-like Receptor Agonist is Effective for the Treatment and Prevention of Spontaneous Breast Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hooke - Protocols - Immunization of Mice for Production of Antigen-Specific Antibodies [hookelabs.com]
- 15. Immunization protocol. EuroMAbNet [euromabnet.com]
- 16. meliordiscovery.com [meliordiscovery.com]
- 17. INF-gamma Release ELISpot Assay [en.bio-protocol.org]
- 18. INF-gamma Release ELISpot Assay [bio-protocol.org]
- 19. tools.thermofisher.com [tools.thermofisher.com]
- 20. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 23. CellTox™ Green Cytotoxicity Assay Protocol [promega.sg]
- 24. T Cell Cytotoxicity Assay - Creative Biolabs [creative-biolabs.com]
High variability in CT26-AH1 tumor growth experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering high variability in CT26-AH1 tumor growth experiments.
Troubleshooting Guide: High Variability in Tumor Growth
High variability in tumor growth curves can compromise the statistical power of a study and lead to inconclusive results. This guide addresses common causes of variability and provides systematic troubleshooting steps.
Issue: Significant intra-group and inter-group variability in CT26-AH1 tumor volumes.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| 1. Cell Culture & Preparation | a. Cell Line Authenticity & Passage Number: - Confirm the identity of your CT26 cell line via short tandem repeat (STR) profiling.- Use cells within a consistent and low passage number range (e.g., passages 5-15) for all experiments. High passage numbers can lead to phenotypic drift.[1][2]b. Cell Viability & Handling: - Ensure cell viability is >95% at the time of injection using a method like trypan blue exclusion.- Avoid harsh enzymatic dissociation (e.g., prolonged trypsin exposure) and excessive centrifugation, which can damage cells.[3][4]- Resuspend cells gently to create a single-cell suspension and prevent clumping. |
| 2. Tumor Implantation Technique | a. Injection Volume & Cell Number: - Standardize the injection volume and the number of cells implanted. A common range is 1 x 10⁵ to 3 x 10⁶ cells per mouse.[5][6][7]- Use a consistent injection vehicle (e.g., sterile PBS or serum-free media).b. Injection Site & Depth: - Subcutaneously inject into the same location on the flank of each mouse to ensure consistent vascularization.[5][7]- Ensure a consistent injection depth to avoid injecting into the dermis or muscle.c. Operator Variability: - Have a single, experienced individual perform all tumor implantations for a study to minimize technical variability. |
| 3. Animal Health & Husbandry | a. Mouse Strain & Health Status: - Use syngeneic BALB/c mice from a reputable vendor.[3][8]- Ensure all mice are of the same age, sex, and are acclimated to the facility before the experiment begins.[2]- Monitor animal health closely for any signs of illness or stress, which can impact tumor growth and immune response.[2][9]b. Housing Conditions: - Maintain consistent housing conditions (temperature, light cycle, diet) for all animals in the study. |
| 4. Tumor Measurement | a. Measurement Technique: - Use calipers for consistent tumor measurement. Measure the length and width of the tumor at regular intervals.[5][6]- Calculate tumor volume using a standardized formula, such as: Volume = 0.5 x (Length x Width²).[5][6]b. Operator Consistency: - Have the same individual perform all tumor measurements to reduce inter-operator variability. |
| 5. Biological Factors | a. Tumor Microenvironment: - Be aware that factors within the tumor microenvironment, such as levels of TGF-β, can influence tumor proliferation and immune suppression, potentially contributing to variability.[10][11]b. Immune Response: - The CT26 model is immunogenic, and the host immune response, particularly the CD8+ T cell response against the AH1 antigen, plays a crucial role in controlling tumor growth.[1][12] Variability in this immune response between individual mice can lead to different tumor growth kinetics. |
Frequently Asked Questions (FAQs)
Q1: What is the CT26-AH1 tumor model?
A1: The CT26 (or Colon Tumor 26) cell line is a murine colorectal carcinoma cell line derived from a BALB/c mouse.[3][4][13] It is widely used in preclinical cancer research, particularly for studying immuno-oncology therapies. The "this compound" refers to an immunodominant peptide from the gp70 envelope protein of the murine leukemia virus, which is expressed by CT26 cells and serves as a key tumor rejection antigen recognized by CD8+ T cells.[1][12][14]
Q2: Why is there variability in the response of CT26 tumors to immunotherapy?
A2: Variability in response to immunotherapies like anti-PD-1 can be attributed to the "hot" or immunologically active nature of the CT26 tumor.[1][6] This means the tumor is infiltrated by immune cells.[6] Differences in the composition and activation state of these immune cell infiltrates, such as the ratio of CD8+ T cells to regulatory T cells (Tregs), can vary between individual tumors and influence therapeutic outcomes.[6]
Q3: What are the typical growth kinetics of CT26 tumors?
A3: When subcutaneously injected into BALB/c mice, CT26 cells form tumors that generally become palpable within 8-10 days.[11][15] The tumors then tend to grow exponentially in control-treated animals.[11] However, the exact growth rate can be influenced by the number of cells injected and the specific experimental conditions.
Q4: Can the tumor microenvironment affect CT26 growth?
A4: Yes, the tumor microenvironment plays a significant role. For example, transforming growth factor-beta (TGF-β) produced by the tumor can have pleiotropic effects, both directly inhibiting tumor cell proliferation and suppressing the anti-tumor immune response.[10][11] This balance can influence the overall tumor growth trajectory.
Q5: What is a standard protocol for establishing CT26-AH1 tumors?
A5: A standard protocol involves the subcutaneous injection of CT26 cells into the flank of 8-9 week old female BALB/c mice.[5] The number of injected cells can range from 1 x 10⁵ to 3 x 10⁶ in a volume of approximately 100 µL of sterile PBS or serum-free medium.[5][6][16] Tumors are then measured with calipers 2-3 times per week once they become palpable.[6]
Experimental Protocols
CT26 Cell Culture and Subculturing
This protocol is for the routine maintenance and expansion of the CT26 cell line.
| Step | Procedure |
| 1. Media Preparation | Prepare complete growth medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[17] |
| 2. Cell Seeding | Thaw a vial of CT26 cells and culture in a T-75 flask with complete growth medium. Incubate at 37°C in a 5% CO₂ atmosphere.[17] |
| 3. Subculturing | When cells reach 80-90% confluency, remove and discard the culture medium. |
| 4. Washing | Briefly rinse the cell layer with sterile PBS (without calcium and magnesium) to remove residual serum.[4] |
| 5. Dissociation | Add 2-3 mL of 0.25% Trypsin-EDTA solution and incubate for 2-3 minutes at 37°C, or until cells detach.[3][17] Gently tap the flask to dislodge the cells. |
| 6. Neutralization | Add 6-8 mL of complete growth medium to inactivate the trypsin.[4] |
| 7. Harvesting | Gently pipette the cell suspension to create a single-cell suspension. Transfer to a conical tube and centrifuge at 125 x g for 5 minutes.[4] |
| 8. Resuspension & Plating | Discard the supernatant, resuspend the cell pellet in fresh complete growth medium, and add appropriate aliquots to new culture vessels at a subcultivation ratio of 1:2 to 1:4.[17] |
Subcutaneous Tumor Implantation
This protocol describes the procedure for establishing subcutaneous CT26 tumors in mice.
| Step | Procedure |
| 1. Cell Preparation | Harvest CT26 cells as described above. Perform a cell count and viability assessment (e.g., trypan blue). Centrifuge the required number of cells and resuspend in sterile PBS at the desired concentration (e.g., 1 x 10⁷ cells/mL for a 1 x 10⁶ cell injection in 100 µL). Keep the cell suspension on ice. |
| 2. Animal Preparation | Anesthetize a BALB/c mouse (6-8 weeks old) according to your institution's approved protocol. Shave and sterilize the injection site on the right flank. |
| 3. Injection | Gently mix the cell suspension to ensure homogeneity. Using an insulin (B600854) syringe, draw up 100 µL of the cell suspension. Lift the skin on the flank and insert the needle subcutaneously. Slowly inject the 100 µL of cell suspension. |
| 4. Monitoring | Monitor the animal until it has fully recovered from anesthesia. Begin monitoring for tumor growth approximately 7 days post-implantation.[7] |
| 5. Tumor Measurement | Once tumors are palpable, measure the length and width with digital calipers 2-3 times per week.[6] Calculate tumor volume using the formula: Volume = 0.5 x (Length x Width²).[5][6] |
Visualizations
Caption: Workflow for CT26-AH1 Tumor Growth Experiments.
Caption: Logical Flow for Troubleshooting Tumor Growth Variability.
References
- 1. biorxiv.org [biorxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. CT26 Cell Line - Creative Biogene [creative-biogene.com]
- 4. bcrj.org.br [bcrj.org.br]
- 5. Cancer therapy in mice using a pure population of CD8+ T cell specific to the this compound tumor rejection antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tumor-immune profiling of CT-26 and Colon 26 syngeneic mouse models reveals mechanism of anti-PD-1 response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. CT26 Syngeneic Mouse Model - Altogen Labs [altogenlabs.com]
- 9. animalcare.jhu.edu [animalcare.jhu.edu]
- 10. The effect of CT26 tumor-derived TGF-β on the balance of tumor growth and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of CT26 tumor-derived TGF-β on the balance of tumor growth and immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunotherapy of CT26 murine tumors is characterized by an oligoclonal response of tissue-resident memory T cells against the this compound rejection antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cellosaurus cell line CT26 (CVCL_7254) [cellosaurus.org]
- 14. Immunization with a tumor-associated CTL epitope plus a tumor-related or unrelated Th1 helper peptide elicits protective CTL immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Optimizing Timing of Immunotherapy Improves Control of Tumors by Hypofractionated Radiation Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. elabscience.com [elabscience.com]
Technical Support Center: Enhancing the Survival and Efficacy of Adoptively Transferred AH1 T Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working with adoptively transferred AH1 T cells. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My adoptively transferred this compound T cells are not persisting in vivo. What are the potential causes and solutions?
A1: Poor in vivo persistence of this compound T cells is a common challenge.[1][2] Several factors can contribute to this issue, ranging from the quality of the T cells to the host environment.
Troubleshooting Poor In Vivo Persistence:
| Potential Cause | Troubleshooting/Solution | Supporting Evidence |
| Suboptimal Ex Vivo Expansion | Optimize the T cell expansion protocol. Consider using a combination of IL-7 and IL-15 in addition to IL-2 to promote the development of central memory T cells (Tcm), which have better long-term survival.[1] Using anti-CD3/CD28 beads for stimulation can also enhance T cell activation and expansion.[3] | Protocols using IL-7 and IL-15 have been shown to successfully expand functional this compound-specific CD8+ T cells.[1] |
| T Cell Differentiation State | Transfer T cells with a less differentiated phenotype. Naïve (TN) and central memory (Tcm) T cells exhibit better persistence and proliferative potential compared to terminally differentiated effector T cells.[4][5] | Effector cells derived from naïve T cells show superior engraftment and survival.[5] |
| Lack of In Vivo Support | Provide homeostatic cytokine support post-transfer. Administration of IL-2 can promote the proliferation and survival of transferred T cells.[6] However, be mindful of potential toxicities and stimulation of regulatory T cells (Tregs).[6] | High-dose IL-2 administration is a common practice in adoptive cell therapy to improve T cell survival.[6] |
| Host Immune Response | Consider lymphodepletion of the host prior to T cell transfer. This can reduce competition for homeostatic cytokines and eliminate inhibitory immune cells.[7] | Lymphodepleting pre-conditioning is a nearly universal component of T cell adoptive transfer protocols to improve engraftment.[7] |
| T Cell Exhaustion | Genetically modify T cells to be resistant to exhaustion. CRISPR/Cas9-mediated knockout of inhibitory receptors like PD-1 can enhance T cell persistence and function in the tumor microenvironment.[8] | PD-1 knockout in adoptively transferred T cells leads to the differentiation into highly functional effector and memory subsets, supporting long-term immunity.[8] |
Q2: How can I improve the anti-tumor efficacy of my this compound T cells?
A2: Enhancing the anti-tumor activity of this compound T cells involves strategies to improve their expansion, functionality, and ability to overcome the immunosuppressive tumor microenvironment.
Strategies to Enhance Anti-Tumor Efficacy:
| Strategy | Description | Key Considerations |
| Optimized T Cell Expansion | Utilize rapid expansion protocols (REP) to generate large numbers of functional T cells.[9][10] | REP can expand T cells up to 1000-fold in two weeks.[10] |
| Co-stimulation | Provide co-stimulatory signals both ex vivo and in vivo. Agonistic antibodies targeting 4-1BB (CD137) or OX40 can enhance T cell activation, proliferation, and survival.[6] | Combining 4-1BB and OX40 co-stimulation can further enhance the expression of IL-7Rα, promoting survival.[6] |
| Cytokine Support | Administer cytokines that promote T cell effector function and survival. IL-15 is known to support the maintenance of memory CD8+ T cells.[6] | Systemic IL-15 administration can have toxicity, so engineering T cells to produce their own IL-15 is a potential alternative.[6] |
| Combination Therapy | Combine adoptive T cell transfer with other immunotherapies. For example, co-administration of an immunocytokine like F8-IL2 can potentially boost the activity of transferred T cells, although synergistic effects may depend on the timing and host immune status.[1] | The timing of combination therapy is crucial. F8-IL2 may act on pre-existing tumor-infiltrating lymphocytes if administered before lymphodepletion.[1] |
| Modulating the Tumor Microenvironment | Target immunosuppressive factors in the tumor microenvironment. For instance, inhibiting IDO (indoleamine 2,3-dioxygenase) can reduce tryptophan depletion and enhance T cell function.[11] | The tumor microenvironment contains various inhibitory factors, including immunosuppressive molecules and cytokines, that can hinder CAR-T cell function.[4] |
Troubleshooting Guides
Problem: Low yield of this compound-specific T cells after ex vivo expansion.
| Possible Cause | Recommended Action |
| Inefficient initial isolation | Use peptide-loaded MHC class I reversible multimers to specifically isolate this compound-specific CD8+ T cells from tumor-draining lymph nodes (TDLNs) or tumors.[1] |
| Suboptimal culture conditions | Culture T cells in complete medium supplemented with IL-2 and use anti-CD3/anti-CD28 magnetic beads for activation.[1] Ensure optimal cell density during expansion; lower cell densities at early stages can improve growth and viability.[12] |
| Use of standard culture conditions | This compound-specific CD8+ T cells do not expand well in standard culture conditions.[1] An optimized protocol with specific cytokines and stimulation is necessary. |
Problem: Transferred this compound T cells fail to traffic to the tumor site.
| Possible Cause | Recommended Action |
| Lack of appropriate chemokine receptors | Expanded this compound-specific CD8+ T cells may lack the expression of secondary lymphoid-homing chemokine receptor CCR7 but express CXCR3, which is important for migration to inflamed tissues.[1] Ensure that the tumor microenvironment expresses the corresponding chemokines. |
| Poor T cell motility | The tissue environment can significantly impact T cell movement.[13] Consider strategies to enhance T cell motility within the tumor. |
Experimental Protocols
Optimized Protocol for the Expansion of this compound-Specific T Cells
This protocol is based on the methodology described for expanding functional this compound-specific CD8+ T cells.[1]
-
Isolation: Isolate this compound-specific CD8+ T cells from tumor-draining lymph nodes (TDLNs) or tumors of CT26-bearing BALB/c mice using this compound-peptide-loaded MHC class I reversible multimers.
-
Activation: Activate the isolated T cells using magnetic beads coated with anti-CD3 and anti-CD28 antibodies.
-
Culture: Culture the activated T cells in complete medium supplemented with a cocktail of IL-2, IL-7, and IL-15.
-
Expansion: Monitor T cell expansion over 3 weeks. This protocol has been shown to achieve up to a 470-fold expansion.[1]
-
Purity Check: Verify the purity of the expanded T cell population by staining with this compound-loaded MHC I tetramers and analyzing by flow cytometry. Purity should be close to 100%.[1]
Visualizing Key Processes
Experimental Workflow for this compound T Cell Adoptive Transfer
Caption: Workflow for isolation, expansion, and adoptive transfer of this compound T cells.
Signaling Pathways for T Cell Survival and Function
Caption: Key pathways enhancing this compound T cell survival and function.
References
- 1. Cancer therapy in mice using a pure population of CD8+ T cell specific to the this compound tumor rejection antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancer therapy in mice using a pure population of CD8+ T cell specific to the this compound tumor rejection antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of causes for poor persistence of CAR-T cell therapy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Improving Adoptive T Cell Therapy: The Particular Role of T Cell Costimulation, Cytokines, and Post-Transfer Vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient T cell adoptive transfer in lymphoreplete hosts mediated by transient activation of Stat5 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-term persistence and functionality of adoptively transferred antigen-specific T cells with genetically ablated PD-1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved anti-leukemia activities of adoptively transferred T cells expressing bispecific T-cell engager in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improved anti-leukemia activities of adoptively transferred T cells expressing bispecific T-cell engager in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overcoming current challenges to T-cell receptor therapy via metabolic targeting to increase antitumor efficacy, durability, and tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. stemcell.com [stemcell.com]
- 13. Quantitative analyses of T cell motion in tissue reveals factors driving T cell search in tissues | eLife [elifesciences.org]
Troubleshooting Inconsistent AH1 ELISpot Results: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during AH1 ELISpot experiments. Our aim is to help you achieve consistent and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: High Background in Wells
-
Question: Why am I observing a high background in my ELISpot wells, making it difficult to distinguish true spots?
-
Answer: High background can obscure specific responses and may be caused by several factors.[1][2][3][4] Inadequate washing is a frequent culprit, where residual reagents are not completely removed.[2][4] Another common reason is the use of too many cells per well, leading to an excessive number of spots that merge and create a high background.[1][2] The cell culture medium itself, particularly the serum, can also contribute to nonspecific binding and high background if not properly screened.[1]
Troubleshooting Steps:
-
Optimize Washing Technique: Ensure thorough and careful washing of the plate at each step. Wash both sides of the membrane after color development to remove any reagents that may have leaked through.[2]
-
Reduce Cell Number: Titrate the number of cells per well to find the optimal concentration that yields distinct, countable spots, typically in the range of 50-250 spots per well.[1]
-
Screen Serum: Test different lots of serum for low background staining before use in your experiments.[1]
-
Check for Contamination: Ensure all solutions and cell cultures are free from bacterial or fungal contamination, which can lead to nonspecific cytokine secretion.[1][5]
-
Control Development Time: Avoid overdeveloping the plate by reducing the incubation time with the substrate.[1][2]
-
Issue 2: No or Very Few Spots in Positive Control Wells
-
Question: My positive control wells (e.g., stimulated with PHA or anti-CD3) are showing no or very few spots. What could be the problem?
-
Answer: The absence of spots in positive control wells indicates a fundamental issue with the assay setup or the cells themselves.[1][6] A primary reason could be reduced cell viability; dead or apoptotic cells will not secrete cytokines.[1][6] Additionally, problems with one or more of the assay reagents, such as an inactive stimulus or improperly stored antibodies or substrate, can lead to a lack of signal.[1][4]
Troubleshooting Steps:
-
Assess Cell Viability: Always check cell viability before starting the experiment, especially when using cryopreserved cells. Viability should be high for reliable results.[1][7]
-
Verify Reagent Activity: Ensure that the stimulus (e.g., PHA) is active and used at the optimal concentration. Confirm that antibodies and substrate have been stored correctly and have not expired.[4]
-
Check Protocol Steps: Systematically review the protocol to ensure no steps were missed, such as the addition of a critical reagent.[1]
-
Proper Plate Pre-treatment: Ensure the PVDF membrane was adequately pre-wetted with ethanol (B145695), as insufficient pre-wetting can lead to a lack of signal.[2][6]
-
Issue 3: Inconsistent Spot Counts Between Replicate Wells
-
Question: I am observing significant variability in spot counts between my replicate wells for the same condition. How can I improve consistency?
-
Answer: Poor consistency between replicate wells is a common issue that can undermine the reliability of your data.[1][8] Inaccurate pipetting is a major source of variability.[8] Cell clumping can also lead to uneven distribution of cells in the wells.[1][8] Additionally, environmental factors like temperature gradients across the incubator or evaporation from the wells can contribute to inconsistent results.[8][9]
Troubleshooting Steps:
-
Improve Pipetting Technique: Ensure pipettes are calibrated and use careful, consistent pipetting techniques.
-
Ensure Single-Cell Suspension: Gently but thoroughly resuspend cells before plating to avoid clumps and ensure a homogenous distribution.[1][8][9]
-
Maintain Consistent Incubation Conditions: Avoid stacking plates in the incubator to ensure uniform temperature distribution.[8][9] Use a humidified incubator to minimize evaporation.[8]
-
Handle Plates with Care: Do not disturb the plates during incubation, as even minor vibrations can affect spot formation.[1]
-
Issue 4: Faint or Small Spots
-
Question: The spots in my wells are very faint or small, making them difficult to count accurately. What could be the cause?
-
Answer: Faint or small spots can arise from several issues during the assay procedure.[1] An improper substrate solution or poor color development are common causes.[1] Suboptimal incubation times can also result in smaller spots if the cells are not given enough time to secrete a sufficient amount of cytokine.[1]
Troubleshooting Steps:
-
Optimize Substrate Incubation: Ensure the substrate solution is prepared correctly and increase the color development time if necessary, while monitoring to avoid high background.[1]
-
Optimize Cell Incubation Time: The optimal incubation time can vary, so it may be necessary to test different durations to achieve larger, more distinct spots.[1][10]
-
Check Reagent Concentrations: Suboptimal concentrations of capture or detection antibodies can lead to weaker signals.[4]
-
Quantitative Data Summary
Optimizing key experimental parameters is crucial for consistent this compound ELISpot results. The following tables provide general guidelines; however, optimal conditions should be determined empirically for your specific experimental system.
Table 1: Recommended Cell Concentrations per Well
| Cell Type | Recommended Range (cells/well) | Notes |
| PBMCs | 1 x 10⁵ - 3 x 10⁵ | Higher numbers can lead to confluent spots.[1] Linearity may be lost above 3 x 10⁵ cells/well.[1] |
| Splenocytes | 2 x 10⁵ - 5 x 10⁵ | Optimal number may vary based on expected frequency of responding cells. |
Table 2: Typical Incubation and Development Times
| Step | Typical Duration | Notes |
| Cell Incubation | 18 - 24 hours | Can be extended up to 48 hours depending on the analyte and cell type.[10] Optimal time should be determined experimentally.[1] |
| Color Development (AEC) | 15 - 30 minutes | Monitor development under a microscope to avoid over-development.[2] |
Experimental Protocols
A generalized protocol for an this compound ELISpot assay is provided below. This should be adapted and optimized for your specific laboratory conditions and reagents.
Key Experimental Protocol: IFN-γ ELISpot Assay
-
Plate Coating:
-
Pre-wet the PVDF membrane of a 96-well ELISpot plate with 35% ethanol for 1 minute.
-
Wash the plate 3 times with sterile PBS.
-
Coat the wells with an anti-IFN-γ capture antibody diluted in PBS and incubate overnight at 4°C.
-
-
Cell Preparation and Plating:
-
Prepare a single-cell suspension of your effector cells (e.g., PBMCs, splenocytes).
-
Assess cell viability using a method like Trypan Blue exclusion.
-
Wash the coated plate 3 times with sterile PBS.
-
Block the plate with cell culture medium containing 10% FBS for at least 30 minutes at 37°C.
-
Add your cells to the wells at the desired concentration.
-
Add the this compound peptide to the experimental wells. Include negative (cells only) and positive (e.g., PHA) controls.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 18-24 hours. Do not disturb the plate during this time.
-
-
Detection and Development:
-
Wash the plate 5 times with PBS containing 0.05% Tween 20 (PBST).
-
Add the biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate 5 times with PBST.
-
Add streptavidin-alkaline phosphatase (ALP) or streptavidin-horseradish peroxidase (HRP) and incubate for 1 hour at room temperature.
-
Wash the plate 5 times with PBST, followed by 3 washes with PBS.
-
Add the substrate solution (e.g., BCIP/NBT for ALP or AEC for HRP) and incubate until distinct spots develop.
-
Stop the reaction by washing thoroughly with distilled water.
-
Allow the plate to dry completely before counting the spots.
-
Visualizations
Diagram 1: Standard ELISpot Workflow
A simplified workflow of the key steps in an ELISpot assay.
Diagram 2: Troubleshooting Logic for Inconsistent Results
A decision tree outlining common issues, causes, and solutions.
References
- 1. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 2. abcam.co.jp [abcam.co.jp]
- 3. ELISpot Troubleshooting [elisa-antibody.com]
- 4. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. mabtech.com [mabtech.com]
- 8. Troubleshooting B cell ELISPOT assay | U-CyTech [ucytech.com]
- 9. Poorly defined spots in ELISPOT | Abcam [abcam.com]
- 10. merckmillipore.com [merckmillipore.com]
Suboptimal activation of T cells with wild-type AH1 peptide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering suboptimal activation of T cells with the wild-type AH1 peptide.
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide and why is it used in T-cell activation experiments?
The this compound peptide is an immunodominant epitope derived from the gp70 envelope protein of the murine leukemia virus, which is expressed in various mouse tumor cell lines, such as the CT26 colon carcinoma.[1][2][3] Its sequence is SPSYVYHQF, and it is presented by the MHC class I molecule H-2Ld.[1][4] this compound is a critical target for CD8+ T-cell responses against tumors like CT26 and is often used as a model tumor-associated antigen (TAA) in cancer immunotherapy research.[1][2][5]
Q2: What does "suboptimal activation" with wild-type this compound peptide mean?
Suboptimal activation refers to the observation that vaccination or stimulation with the native this compound peptide often results in a weak or insufficient T-cell response.[3][6] This is because this compound is a self-antigen, and T cells with high affinity for it are often eliminated during development through negative selection to prevent autoimmunity.[3][6] The remaining T cells that can recognize this compound do so with lower affinity, leading to reduced proliferation, cytokine production (like IFN-γ), and anti-tumor activity upon stimulation with the wild-type peptide.[3][6]
Q3: What are this compound peptide variants and why are they used?
This compound peptide variants, also known as mimotopes or altered peptide ligands (APLs), are modified versions of the wild-type this compound sequence.[4][6] These variants are designed to have a higher affinity for the T-cell receptor (TCR) and/or the MHC molecule.[4] By providing a stronger initial signal, these variants can more effectively activate and expand the population of this compound-specific T cells, which can then cross-react with and target tumor cells presenting the native this compound peptide.[4][6][7] However, it's crucial to note that not all high-affinity variants lead to better in vivo anti-tumor function; some can even be detrimental.[4]
Q4: What are the common assays to measure this compound-specific T-cell activation?
Common assays include:
-
Intracellular Cytokine Staining (ICS): Measures the production of cytokines like IFN-γ and TNF-α within T cells after peptide stimulation, analyzed by flow cytometry.[6][7][8]
-
ELISA/ELISpot: Quantifies the secretion of cytokines (e.g., IFN-γ) by T cells in response to the peptide.[3][6][8]
-
Cytotoxicity Assays: Assess the ability of activated T cells to kill target cells pulsed with the this compound peptide.[6][9]
-
Tetramer Staining: Uses fluorescently labeled MHC-peptide complexes (tetramers) to directly identify and quantify T cells with TCRs specific for the this compound peptide.[6][7]
-
Proliferation Assays: Measures the expansion of T cells upon stimulation with the peptide, often using dyes like CFSE.
Troubleshooting Guide
Problem 1: Low or undetectable IFN-γ production after in vitro stimulation with wild-type this compound peptide.
| Possible Cause | Suggested Solution |
| Low precursor frequency of this compound-specific T cells. | The number of T cells that can recognize a self-antigen like this compound is naturally low.[3][6] Consider enriching for CD8+ T cells before the assay or increasing the total number of splenocytes/lymphocytes in your culture. |
| Suboptimal peptide concentration. | Titrate the this compound peptide concentration in your assay. While a typical starting concentration is 1 µM, the optimal concentration can vary.[10][11] |
| Insufficient co-stimulation. | T-cell activation requires both TCR signaling (Signal 1) and co-stimulation (Signal 2). Ensure your antigen-presenting cells (APCs) are healthy and express adequate levels of co-stimulatory molecules (e.g., CD80/CD86). You can also add soluble anti-CD28 antibody to the culture.[12] |
| T-cell anergy or exhaustion. | T cells in tumor-bearing hosts can be dysfunctional (anergic or exhausted).[13][14] Consider using T cells from naive mice as a positive control. If working with tumor-infiltrating lymphocytes (TILs), they may require a period of in vitro expansion and rest before they are responsive.[9] |
| Poor peptide quality or stability. | Ensure the this compound peptide is of high purity and has been stored correctly. Peptides should be dissolved in an appropriate solvent (like DMSO) and stored at -20°C or -80°C.[10] |
Problem 2: this compound-tetramer positive T cells are detected, but they do not produce IFN-γ in response to this compound peptide stimulation.
| Possible Cause | Suggested Solution |
| Low functional avidity of T cells. | The T cells may bind the tetramer but have a TCR affinity that is too low to trigger effector functions upon stimulation with peptide-pulsed APCs. This is a known phenomenon, especially when T cells are primed with high-affinity variant peptides.[4][7] |
| T-cell tolerance/anergy. | In some contexts, such as in older mice with higher expression of the native gp70 protein, T cells that bind the this compound-tetramer can be anergic and unresponsive to stimulation.[7][15] |
| Activation-induced cell death (AICD) or TCR downregulation. | Prolonged or very strong stimulation can lead to the death of activated T cells or downregulation of their TCRs. Ensure the stimulation period is appropriate (typically 5-6 hours for ICS).[3][11] |
| Use of a higher-affinity variant peptide for priming. | T cells primed with a high-affinity variant may respond well to that variant but poorly to the lower-affinity wild-type this compound.[7][15] Include the priming variant peptide as a positive control for stimulation. |
Quantitative Data Summary
The following tables summarize data from studies comparing T-cell responses to wild-type this compound and variant peptides.
Table 1: In Vitro T-Cell Activation by this compound vs. Variant Peptides
| Peptide Stimulant | % IFN-γ+ of this compound-tetramer+ T-cells | IFN-γ Secretion (pg/mL) by sorted this compound-tetramer+ cells |
| Wild-Type this compound | ~20% | ~250 |
| Variant A5 (Protective) | ~65% | ~1000 |
| Variant 39 (Protective) | ~30% | Not Reported |
Data synthesized from studies where T-cells were elicited by immunization with variant peptides and then re-stimulated in vitro with either the wild-type this compound or the variant itself. Results show that a higher percentage of T cells primed with protective variants are functional (produce IFN-γ) in response to the wild-type antigen compared to non-protective variants.[3][7]
Table 2: In Vivo Anti-Tumor Efficacy of this compound vs. Variant Peptide Vaccination
| Vaccination Group | Tumor-Free Survival (%) |
| β-gal (Control) | 0% |
| Wild-Type this compound | 0% |
| Variant F1A5 (Protective) | 100% |
| Variant WMF (Non-protective) | 0% |
This data demonstrates that vaccination with the wild-type this compound peptide is ineffective at protecting against tumor challenge, while certain protective peptide variants can provide complete protection.[3]
Visualizations
Signaling Pathways and Workflows
References
- 1. lifetechindia.com [lifetechindia.com]
- 2. Immunotherapy of CT26 murine tumors is characterized by an oligoclonal response of tissue-resident memory T cells against the this compound rejection antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Relating TCR-peptide-MHC affinity to immunogenicity for the design of tumor vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Peptide vaccines prevent tumor growth by activating T cells that respond to native tumor antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elevated tumor-associated antigen expression suppresses variant peptide vaccine responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cancer therapy in mice using a pure population of CD8+ T cell specific to the this compound tumor rejection antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A T-cell-based immunogenicity protocol for evaluating human antigen-specific responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. stemcell.com [stemcell.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. Cancer-Induced Signaling Defects in Antitumor T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms of T cell exhaustion guiding next generation immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: AH1 vs. OVA as Model Antigens in Immunological Research
For researchers in immunology, vaccine development, and cancer immunotherapy, the choice of a model antigen is a critical early step in study design. Among the plethora of options, the murine tumor-associated antigen AH1 and the chicken egg albumin protein Ovalbumin (OVA) are frequently employed. This guide provides an objective comparison of their performance as model antigens, supported by experimental data, to aid researchers in selecting the most appropriate tool for their scientific questions.
At a Glance: Key Differences Between this compound and OVA
| Feature | This compound | Ovalbumin (OVA) |
| Origin | Endogenous retroviral envelope protein (gp70) expressed by murine tumor cells (e.g., CT26).[1] | Chicken egg white protein.[2] |
| Antigen Type | Peptide (typically used as a synthetic peptide). | Protein (can be used as whole protein or derived peptides). |
| Primary Research Area | Cancer immunology, particularly tumor rejection studies in BALB/c mice.[1][3] | Broad use in allergy, vaccine development, and cancer immunotherapy.[2] |
| Key Epitopes | MHC Class I (H-2Ld): SPSYVYHQF.[1][4] | MHC Class I (H-2Kb): SIINFEKL.[5] MHC Class II (I-Ad): ISQAVHAAHAEINEAGR. |
| Immunogenicity | Weakly immunogenic on its own, often requiring adjuvants or formulation as a mimotope for robust responses.[1] | Mildly immunogenic as a whole protein, with well-characterized immunodominant epitopes that elicit strong T-cell responses.[5] |
| Availability | Primarily available as a synthetic peptide. | Commercially available as a purified protein and various peptide fragments. |
In-Depth Comparison: Performance as a Model Antigen
Immunogenicity and T-Cell Responses
The ability of an antigen to elicit a robust and specific T-cell response is a cornerstone of its utility in research. Both this compound and OVA have been extensively studied in this context, though they exhibit distinct characteristics.
This compound is the immunodominant tumor rejection antigen in the CT26 colon carcinoma model in BALB/c mice.[1] It is a self-antigen to which T-cells are not fully tolerant.[1] However, vaccination with the native this compound peptide alone often results in suboptimal T-cell activation.[1] To overcome this, researchers have developed modified versions of the this compound peptide, known as mimotopes, which can elicit more potent anti-tumor T-cell responses.[4]
OVA , on the other hand, is a foreign protein in mice and is a potent T-cell-dependent antigen.[6] Its well-defined MHC class I (SIINFEKL) and class II epitopes are frequently used to study CD8+ and CD4+ T-cell responses, respectively.[5] The use of OVA allows for the tracking of antigen-specific T-cells using tools like tetramers and has been instrumental in dissecting the mechanisms of T-cell activation, differentiation, and memory.
Quantitative T-Cell Response Data:
| Antigen | T-Cell Type | Assay | Readout | Results | Reference |
| This compound mimotope (A5) | CD8+ | Tetramer Staining | % of this compound-tet+ of CD8+ T-cells in spleen | ~20% | [7] |
| This compound mimotope (F1A5) | CD8+ | Tetramer Staining | % of this compound-tet+ of CD8+ T-cells in spleen | ~20% | [7] |
| OVA (SIINFEKL) peptide + adjuvant | CD8+ | Tetramer Staining | % of OVA-tet+ of CD8+ T-cells in blood | ~2-5% | [8] |
| OVA protein + adjuvant | CD4+ | ELISpot | IFN-γ spot-forming cells / 10^6 splenocytes | ~400 | [9] |
Note: The data presented is from different studies and experimental conditions may vary.
In Vivo Anti-Tumor Efficacy
A critical application for model antigens is in the preclinical evaluation of cancer vaccines and immunotherapies.
This compound is intrinsically linked to tumor immunology. Vaccination with this compound, particularly with enhanced mimotopes or in combination with adjuvants, can lead to the rejection of this compound-expressing tumors like CT26.[1][4] Studies have shown that this compound-specific CD8+ T-cells are crucial for this anti-tumor effect.[3]
OVA is often used as a model tumor antigen by transfecting tumor cell lines (e.g., B16 melanoma, MC38 colon adenocarcinoma) to express it (B16-OVA, MC38-OVA).[8][10] This allows researchers to study anti-tumor immune responses in a controlled system where the target antigen is known. Vaccination with OVA protein or the SIINFEKL peptide can protect mice from challenge with OVA-expressing tumors.[10]
In Vivo Tumor Rejection Data:
| Antigen | Tumor Model | Treatment | Outcome | Reference |
| This compound peptide vaccine | CT26 colon carcinoma | Therapeutic vaccination | Slower tumor growth and improved survival | [11] |
| This compound mimotope vaccine | CT26 colon carcinoma | Prophylactic vaccination | Tumor-free survival in a significant portion of mice | [4] |
| OVA protein targeted to CD169+ macrophages | B16-OVA melanoma | Therapeutic vaccination | Suppressed tumor outgrowth and prolonged survival | [10] |
| OVA (SIINFEKL) peptide vaccine with anti-PD-L1 | B16-OVA melanoma | Combination therapy | Eradication of established tumors | [8] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for key experiments using this compound and OVA.
This compound Peptide Immunization for CT26 Tumor Model
Objective: To induce an this compound-specific CD8+ T-cell response and assess anti-tumor efficacy.
Materials:
-
This compound peptide (SPSYVYHQF)
-
Adjuvant (e.g., Incomplete Freund's Adjuvant (IFA) or Poly(I:C))
-
BALB/c mice
-
CT26 tumor cells
Protocol:
-
Peptide Preparation: Dissolve this compound peptide in sterile PBS or HBSS.[12] Emulsify the peptide solution with an equal volume of IFA.[12]
-
Immunization: Inject mice subcutaneously or intraperitoneally with the peptide/adjuvant emulsion.[12] A typical dose is 100 µg of peptide per mouse.[13]
-
Booster Immunizations: Administer booster injections at specified intervals (e.g., weekly or bi-weekly).[13]
-
Tumor Challenge: Subcutaneously inject immunized mice with a tumorigenic dose of CT26 cells (e.g., 5 x 10^4 cells).[1]
-
Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers. Assess T-cell responses by harvesting spleens or lymph nodes for analysis (e.g., ELISpot, intracellular cytokine staining, or tetramer staining).[4]
OVA (SIINFEKL) Peptide Immunization for B16-OVA Tumor Model
Objective: To induce an OVA-specific CD8+ T-cell response and evaluate anti-tumor immunity.
Materials:
-
OVA (SIINFEKL) peptide
-
Adjuvant (e.g., CpG-ODN, Poly(I:C))
-
C57BL/6 mice
-
B16-OVA tumor cells
Protocol:
-
Peptide Preparation: Dissolve SIINFEKL peptide in sterile PBS.
-
Immunization: Co-administer the peptide (e.g., 10 µg) and adjuvant (e.g., 50 µg CpG) subcutaneously at the base of the tail.[7]
-
Tumor Challenge: Inject mice subcutaneously with B16-OVA cells (e.g., 5 x 10^5 cells) either before (therapeutic model) or after (prophylactic model) immunization.[10]
-
Assessment of Immune Response: Analyze peripheral blood or splenocytes for the presence of SIINFEKL-specific CD8+ T-cells using H-2Kb/SIINFEKL tetramers.[8]
-
Tumor Monitoring: Measure tumor volume regularly to assess the efficacy of the vaccination.[10]
In Vitro CTL Cytotoxicity Assay
Objective: To measure the killing capacity of antigen-specific cytotoxic T-lymphocytes (CTLs).
Protocol:
-
Effector Cell Preparation: Isolate splenocytes from immunized mice and restimulate them in vitro with the specific peptide (this compound or SIINFEKL) for several days to expand the population of antigen-specific CTLs.
-
Target Cell Preparation: Label target cells (e.g., CT26 for this compound, or peptide-pulsed splenocytes for either antigen) with a fluorescent dye like CFSE at a high concentration ("CFSE-high"). As a control, label non-target cells (lacking the specific peptide) with a low concentration of CFSE ("CFSE-low").
-
Co-culture: Mix effector cells with an equal number of CFSE-high target and CFSE-low non-target cells at various effector-to-target (E:T) ratios.
-
Incubation: Incubate the cell mixture for 4-6 hours at 37°C.
-
Flow Cytometry Analysis: Acquire the cells on a flow cytometer and determine the percentage of remaining CFSE-high and CFSE-low cells.
-
Calculation of Specific Lysis: Calculate the percentage of specific lysis based on the reduction of the CFSE-high target cell population compared to the CFSE-low non-target cell population.
IFN-γ ELISpot Assay
Objective: To quantify the number of antigen-specific T-cells that secrete IFN-γ upon stimulation.
Protocol:
-
Plate Coating: Coat a 96-well ELISpot plate with an anti-IFN-γ capture antibody overnight at 4°C.[14]
-
Cell Plating: Isolate splenocytes or lymph node cells from immunized mice and add them to the wells of the coated plate.
-
Antigen Stimulation: Add the specific peptide (this compound or OVA-derived peptides) to the wells to stimulate the T-cells.[14] Include positive (e.g., anti-CD3 antibody) and negative (medium only) controls.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.[14]
-
Detection: Wash the plate and add a biotinylated anti-IFN-γ detection antibody.[14] After incubation and washing, add streptavidin-HRP and a substrate to develop colored spots.
-
Spot Counting: Count the number of spots in each well using an ELISpot reader. Each spot represents a single IFN-γ-secreting cell.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in antigen presentation and T-cell activation can aid in understanding the mechanisms of action for these model antigens.
MHC Class I Antigen Presentation Pathway
This pathway is crucial for the presentation of intracellular antigens, like this compound expressed by tumor cells or OVA expressed by transfected cells, to CD8+ T-cells.
Caption: MHC Class I antigen presentation pathway.
T-Cell Receptor (TCR) Signaling Pathway
Upon recognition of the peptide-MHC complex, a signaling cascade is initiated within the T-cell, leading to its activation.
Caption: Simplified T-Cell Receptor signaling cascade.
Experimental Workflow for Vaccine Efficacy Testing
A typical workflow for assessing the in vivo efficacy of a cancer vaccine using either this compound or OVA as the model antigen.
Caption: General workflow for cancer vaccine efficacy.
Conclusion: Choosing the Right Model Antigen
The selection between this compound and OVA as a model antigen should be guided by the specific research question and the experimental model.
Choose this compound when:
-
Studying tumor rejection of a naturally expressed tumor-associated antigen.
-
Working with the CT26 tumor model in BALB/c mice.
-
Investigating strategies to overcome T-cell tolerance to self-antigens.
Choose OVA when:
-
A well-characterized, highly immunogenic foreign antigen is needed.
-
Studying fundamental aspects of T-cell and B-cell responses.
-
A versatile model is required for allergy, vaccine, or cancer immunotherapy studies in various mouse strains (primarily C57BL/6 for SIINFEKL).
-
Ease of use and commercial availability of reagents are important considerations.
Ultimately, both this compound and OVA are powerful tools that have significantly contributed to our understanding of immunology. By carefully considering their respective strengths and limitations, researchers can design more effective and insightful experiments.
References
- 1. pnas.org [pnas.org]
- 2. Immunization with a tumor-associated CTL epitope plus a tumor-related or unrelated Th1 helper peptide elicits protective CTL immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cancer therapy in mice using a pure population of CD8+ T cell specific to the this compound tumor rejection antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relating TCR-peptide-MHC affinity to immunogenicity for the design of tumor vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Antigen-specific bacterial vaccine combined with anti-PD-L1 rescues dysfunctional endogenous T cells to reject long-established cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptide vaccine formulation controls the duration of antigen presentation and magnitude of tumor-specific CD8+ T cell response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of Protein and Peptide Targeting for the Development of a CD169-Based Vaccination Strategy Against Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Elevated tumor-associated antigen expression suppresses variant peptide vaccine responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improving Antigenic Peptide Vaccines for Cancer Immunotherapy Using a Dominant Tumor-specific T Cell Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The secretory IFN-γ response of single CD4 memory cells after activation on different antigen presenting cell types - PMC [pmc.ncbi.nlm.nih.gov]
Validating AH1-Specific CD8+ T Cell Killing Activity: A Comparative Guide to Cytotoxicity Assays
For researchers, scientists, and drug development professionals, the accurate validation of cytotoxic T lymphocyte (CTL) activity is paramount for the advancement of immunotherapies. This guide provides a comprehensive comparison of key methodologies for assessing the killing activity of CD8+ T cells specific for the AH1 tumor rejection antigen, a crucial target in preclinical cancer models. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection and implementation of the most suitable assays for your research needs.
The this compound antigen, a peptide derived from the envelope protein of an endogenous retrovirus, is expressed in several BALB/c-derived tumor cell lines, such as CT26 colon carcinoma, and serves as a critical model for studying tumor-specific immune responses.[1][2] The efficacy of novel cancer immunotherapies often hinges on their ability to elicit a robust this compound-specific CD8+ T cell response capable of recognizing and eliminating tumor cells. Consequently, rigorous in vitro and in vivo validation of this cytotoxic function is a cornerstone of preclinical development.
Comparative Analysis of Cytotoxicity Assays
A variety of assays exist to measure CD8+ T cell-mediated killing, each with distinct principles, advantages, and limitations. The choice of assay depends on the specific experimental question, available resources, and desired throughput. Here, we compare the most common methods: the traditional chromium-51 (B80572) release assay and its modern, non-radioactive alternatives, including flow cytometry-based and bioluminescence-based assays.
| Assay Principle | Method | Advantages | Disadvantages | Throughput |
| Membrane Integrity | Chromium-51 (⁵¹Cr) Release Assay | Gold standard, high sensitivity. | Radioactive, hazardous waste, high spontaneous release can create background noise.[3][4] | Medium |
| Bioluminescence (Luciferase) Assay | Non-radioactive, high sensitivity, good for kinetic analysis, robust signal-to-noise ratio.[3][4] | Requires genetic modification of target cells to express luciferase.[3][4] | High | |
| Cell Viability/Apoptosis | Flow Cytometry-Based Assays (CFSE/7-AAD, Annexin V) | Multiparametric, can distinguish between live, apoptotic, and necrotic cells, allows for analysis of both target and effector cells.[3][5][6] | Can be lower throughput, requires access to a flow cytometer. | Medium-High |
| Granzyme/Perforin Release | Flow Cytometry (Intracellular Staining) | Measures the cytotoxic potential of CD8+ T cells.[5] | Indirect measure of killing, does not directly quantify target cell death. | High |
| In Vivo Killing | In Vivo CTL Assay | Provides a holistic view of cytotoxic activity in a physiological context, accounting for T cell trafficking and survival.[7][8] | More complex, lower throughput, requires animal models. | Low |
Experimental Data Summary
The following table summarizes representative quantitative data from studies validating this compound-specific CD8+ T cell killing activity using different assay types. This data highlights the typical readouts and effector-to-target (E:T) ratios used in such experiments.
| Assay Type | Target Cell Line | Effector Cells | E:T Ratio | % Specific Lysis / Outcome | Reference |
| In Vitro Cytotoxicity | CT26 (this compound+) | Expanded this compound-specific CD8+ T cells | 1:1 | Significant reduction in living tumor cells | [9][10] |
| In Vitro Cytotoxicity | A20 (this compound-) | Expanded this compound-specific CD8+ T cells | 1:1 | No significant reduction in living tumor cells | [10] |
| In Vivo Tumor Growth | CT26 Bearing Mice | Adoptively transferred this compound-specific CD8+ T cells | N/A | Significant tumor growth retardation | [1][2] |
| In Vitro Cytotoxicity | CT26 | GSW11-specific CD8+ T cells (low avidity) | 1:10 | Increased propidium (B1200493) iodide uptake in target cells | [11] |
Signaling and Experimental Workflows
To visually conceptualize the processes involved in CD8+ T cell-mediated killing and its validation, we provide the following diagrams generated using Graphviz (DOT language).
Caption: CD8+ T cell recognition of the this compound peptide on MHC class I leads to the release of cytotoxic granules and induction of apoptosis in the target tumor cell.
Caption: Generalized workflow for an in vitro CD8+ T cell cytotoxicity assay, from cell preparation to analysis.
Detailed Experimental Protocols
Flow Cytometry-Based In Vitro Cytotoxicity Assay
This protocol is adapted from methods used to assess T cell-mediated killing of target cell lines.[6][12]
Materials:
-
This compound-specific CD8+ T cells (effector cells)
-
CT26 tumor cells (this compound+, target cells)
-
Complete RPMI-1640 medium
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI)
-
FACS tubes
-
96-well U-bottom plate
-
Flow cytometer
Protocol:
-
Target Cell Labeling:
-
Harvest CT26 cells and wash with PBS.
-
Resuspend cells at 1x10⁶ cells/mL in PBS containing a final concentration of 1 µM CFSE.
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of complete medium.
-
Wash the cells twice with complete medium.
-
Resuspend in complete medium and count the cells.
-
-
Co-culture:
-
Plate 1x10⁴ CFSE-labeled CT26 cells per well in a 96-well U-bottom plate.
-
Add this compound-specific CD8+ T cells to achieve desired E:T ratios (e.g., 1:1, 5:1, 10:1).
-
Include control wells with target cells only (spontaneous death) and target cells with a lysis agent (maximum killing).
-
Centrifuge the plate at 300 x g for 3 minutes to facilitate cell-cell contact.
-
Incubate for 4-18 hours at 37°C, 5% CO₂.
-
-
Data Acquisition and Analysis:
-
After incubation, gently resuspend the cells.
-
Transfer the cells to FACS tubes.
-
Add 7-AAD or PI to a final concentration of 1 µg/mL just before analysis.
-
Acquire events on a flow cytometer.
-
Gate on the CFSE-positive target cell population.
-
Within the CFSE+ gate, determine the percentage of 7-AAD or PI positive cells (dead cells).
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 x [(% Experimental Lysis - % Spontaneous Lysis) / (% Maximum Lysis - % Spontaneous Lysis)]
-
In Vivo CTL Assay
This protocol is based on established methods for evaluating in vivo cytotoxicity.[7][8][13]
Materials:
-
Splenocytes from naive donor mice
-
This compound peptide (SPSYVYHQF)
-
CFSE (high and low concentrations)
-
Recipient mice (immunized to generate this compound-specific CD8+ T cells and naive control mice)
-
PBS
-
Flow cytometer
Protocol:
-
Preparation of Target Cells:
-
Isolate splenocytes from naive donor mice.
-
Divide the splenocytes into two populations.
-
Target Population: Pulse with 1 µM this compound peptide for 1 hour at 37°C. Label with a high concentration of CFSE (e.g., 5 µM).
-
Control Population: Do not pulse with peptide. Label with a low concentration of CFSE (e.g., 0.5 µM).
-
Wash both cell populations extensively to remove excess peptide and CFSE.
-
-
Injection of Target Cells:
-
Mix the two labeled populations at a 1:1 ratio.
-
Inject a total of 1-2x10⁷ cells intravenously into immunized and naive control mice.
-
-
Analysis of Target Cell Killing:
-
After 18-24 hours, sacrifice the mice and harvest their spleens.
-
Prepare single-cell suspensions from the spleens.
-
Acquire events on a flow cytometer.
-
Identify the two target cell populations based on their CFSE fluorescence intensity (CFSE-high and CFSE-low).
-
Calculate the ratio of peptide-pulsed (CFSE-high) to non-pulsed (CFSE-low) cells in both immunized and naive mice.
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [1 - (Ratio naive / Ratio immunized)] x 100 where Ratio = (% CFSE-high / % CFSE-low)
-
Conclusion
The validation of this compound-specific CD8+ T cell killing activity is a critical step in the preclinical assessment of cancer immunotherapies. While the classic ⁵¹Cr release assay has long been the standard, modern non-radioactive methods offer significant advantages in terms of safety, ease of use, and the ability to perform multiparametric and kinetic analyses. Flow cytometry-based assays provide detailed information on the fate of individual cells, while bioluminescence assays are highly sensitive and suited for high-throughput screening. For a comprehensive understanding of T cell function in a physiological setting, the in vivo CTL assay remains the gold standard. The choice of assay should be guided by the specific research question, with the understanding that a combination of in vitro and in vivo methods will provide the most complete picture of anti-tumor immunity.
References
- 1. Cancer therapy in mice using a pure population of CD8+ T cell specific to the this compound tumor rejection antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancer therapy in mice using a pure population of CD8+ T cell specific to the this compound tumor rejection antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Measuring Cytotoxicity by Bioluminescence Imaging Outperforms the Standard Chromium-51 Release Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic T Cell Overview | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. tandfonline.com [tandfonline.com]
- 7. A Method to Evaluate In Vivo CD8+ T Cell Cytotoxicity in a Murine Model | Springer Nature Experiments [experiments.springernature.com]
- 8. A Method to Evaluate In Vivo CD8+ T Cell Cytotoxicity in a Murine Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line (... [protocols.io]
- 13. Murine in vivo CD8+ T Cell Killing Assay - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of AH1-Specific T Cell Clone Cross-Reactivity
A Guide for Researchers in Immunology and Drug Development
This guide provides a comparative overview of the cross-reactivity profiles of T cell clones specific for the AH1 tumor-associated antigen. The this compound antigen is an immunodominant H2-Ld-restricted epitope derived from the gp70 envelope protein of the murine leukemia virus (MuLV) and is expressed on various tumor cells, including the widely studied CT26 colon carcinoma.[1] Understanding the cross-reactivity of this compound-specific T cell clones is crucial for the development of effective T cell-based cancer immunotherapies. This document summarizes key data on the functional avidity of different T cell clones, details the experimental protocols used to generate and assess these clones, and provides visual representations of the underlying biological processes and experimental workflows.
Comparative Cross-Reactivity of this compound-Specific T Cell Clones
The functional avidity of a T cell clone, often measured as the peptide concentration required for half-maximal response (EC50), is a key determinant of its anti-tumor efficacy. T cell clones with higher functional avidity can recognize and eliminate tumor cells with low antigen density. Cross-reactivity, the ability of a single T cell receptor (TCR) to recognize multiple different peptide-MHC complexes, is another critical factor influencing both on-target anti-tumor activity and potential off-tumor toxicities.[2][3][4][5]
The following table summarizes hypothetical data based on typical findings in studies of T cell cross-reactivity for tumor-associated antigens. It illustrates how different this compound-specific T cell clones (distinguished by their unique T Cell Receptor sequences) might exhibit varied cross-reactivity profiles when challenged with the native this compound peptide and a panel of altered peptide ligands (APLs).
| T Cell Clone | TCR Vβ Chain | Target Peptide | Peptide Sequence | EC50 (nM) for IFN-γ Release | % Specific Lysis of Target Cells (E:T Ratio 10:1) |
| Clone 1 | TRBV13-2 | Native this compound | SPSYVYHQF | 10 | 65% |
| APL 1 | A PSYVYHQF | 50 | 40% | ||
| APL 2 | SPSA VYHQF | >1000 | <10% | ||
| APL 3 | SPSYVA HQF | 25 | 55% | ||
| Clone 2 | TRBV29-1 | Native this compound | SPSYVYHQF | 5 | 75% |
| APL 1 | A PSYVYHQF | 20 | 60% | ||
| APL 2 | SPSA VYHQF | 500 | 25% | ||
| APL 3 | SPSYVA HQF | 15 | 70% | ||
| Clone 3 | TRBV4-1 | Native this compound | SPSYVYHQF | 100 | 30% |
| APL 1 | A PSYVYHQF | 500 | 15% | ||
| APL 2 | SPSA VYHQF | >1000 | <5% | ||
| APL 3 | SPSYVA HQF | 200 | 20% |
Note: This table presents illustrative data. Actual values would be derived from specific experimental publications.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key protocols used in the study of this compound-specific T cell clone cross-reactivity.
Generation of this compound-Specific T Cell Clones
Antigen-specific T cell clones can be generated from splenocytes of mice immunized with the this compound peptide or from tumor-infiltrating lymphocytes (TILs) of mice bearing this compound-expressing tumors.
-
Source: Splenocytes or TILs from BALB/c mice.
-
Stimulation: Co-culture of source cells with irradiated, this compound peptide-pulsed splenocytes (as antigen-presenting cells) in the presence of Interleukin-2 (IL-2).
-
Cloning: After several rounds of stimulation, single T cells are isolated by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.
-
Expansion: Clonal populations are expanded by periodic re-stimulation with this compound peptide, feeder cells, and IL-2.
T Cell Functional Assays
These assays quantify the number of antigen-specific T cells that secrete cytokines like Interferon-gamma (IFN-γ) upon stimulation.
-
ELISpot (Enzyme-Linked Immunospot):
-
Coat a 96-well plate with an anti-IFN-γ capture antibody.
-
Add T cell clones and target cells (e.g., peptide-pulsed T2 cells) at various effector-to-target ratios.
-
Incubate for 18-24 hours to allow cytokine secretion and capture.
-
Wash away cells and add a biotinylated anti-IFN-γ detection antibody.
-
Add streptavidin-alkaline phosphatase and a substrate to develop colored spots, each representing a single cytokine-secreting cell.
-
Count spots using an ELISpot reader.
-
-
Intracellular Cytokine Staining (ICS):
-
Co-culture T cell clones and target cells in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.
-
Harvest cells and stain for surface markers (e.g., CD8).
-
Fix and permeabilize the cells.
-
Stain for intracellular IFN-γ with a fluorescently labeled antibody.
-
Analyze by flow cytometry to determine the percentage of IFN-γ-positive cells within the CD8+ T cell population.
-
These assays measure the ability of T cell clones to kill target cells presenting the this compound peptide.
-
Chromium-51 (⁵¹Cr) Release Assay:
-
Label target cells (e.g., CT26 tumor cells) with ⁵¹Cr.
-
Co-culture the labeled target cells with T cell clones at various effector-to-target (E:T) ratios for 4 hours.
-
Centrifuge the plate and collect the supernatant.
-
Measure the amount of ⁵¹Cr released into the supernatant using a gamma counter.
-
Calculate the percentage of specific lysis based on the ratio of experimental release to maximum release (from detergent-lysed cells) and spontaneous release (from target cells alone).
-
-
Flow Cytometry-Based Cytotoxicity Assay:
-
Label target cells with a fluorescent dye (e.g., CFSE) and a viability dye (e.g., Propidium Iodide).
-
Co-culture target cells with T cell clones.
-
At the end of the incubation, analyze the cell mixture by flow cytometry.
-
The percentage of dead target cells (positive for both dyes) is quantified.
-
T Cell Receptor (TCR) Sequencing
TCR sequencing is performed to identify the unique TCR alpha and beta chains that define each T cell clone.
-
RNA Isolation: Extract total RNA from each T cell clone.
-
Reverse Transcription and PCR: Synthesize cDNA and amplify the TCR alpha and beta chain variable regions using specific primers.
-
Sequencing: Sequence the PCR products using Sanger or next-generation sequencing methods.
-
Analysis: Analyze the sequences to determine the V, (D), and J gene segments and the complementary determining region 3 (CDR3) sequence for both the alpha and beta chains.
Visualizations
TCR Signaling Pathway
The following diagram illustrates the signaling cascade initiated upon the recognition of the this compound peptide presented by an MHC class I molecule by the T cell receptor on a CD8+ T cell.
Caption: TCR signaling upon this compound-pMHC recognition.
Experimental Workflow for T Cell Cross-Reactivity Analysis
This diagram outlines the key steps in generating and characterizing the cross-reactivity of this compound-specific T cell clones.
Caption: Experimental workflow for cross-reactivity analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Evaluating T-cell cross-reactivity between tumors and immune-related adverse events with TCR sequencing: pitfalls in interpretations of functional relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revealing Clonal Responses of Tumor-Reactive T-Cells Through T Cell Receptor Repertoire Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antigen Specific and Cross-Reactive T Cells in Protection and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Potent Anti-Tumor Immunity: A Comparative Guide to Enhanced Affinity AH1 Peptide Variants
For Researchers, Scientists, and Drug Development Professionals
The quest for effective cancer immunotherapies often centers on enhancing the recognition of tumor-associated antigens by the immune system. The AH1 peptide, a well-defined tumor antigen, has been a focal point of such research. However, its native form elicits a suboptimal T-cell response. This guide provides a comprehensive comparison of novel this compound peptide variants engineered for enhanced T-cell receptor (TCR) affinity, leading to superior anti-tumor activity. We present key experimental data, detailed methodologies, and visual representations of the underlying immunological principles and experimental workflows.
Introduction to the this compound Peptide
The this compound peptide is an immunodominant H-2Ld-restricted epitope derived from the gp70 envelope protein of the murine leukemia virus.[1] This peptide is expressed on the surface of various tumor cell lines, including the widely studied CT26 colon carcinoma, making it a critical target for cancer vaccine development.[1][2] Despite its tumor association, vaccination with the native this compound peptide alone provides weak protection against tumor growth.[1][3] This limitation has spurred the development of this compound "mimotopes" – peptide variants with modified amino acid sequences designed to increase their binding affinity to the TCR of this compound-specific T-cells, thereby augmenting the anti-tumor immune response.
Comparative Analysis of this compound Peptide Variants
Several this compound variants have been developed and characterized, demonstrating a range of affinities and subsequent biological effects. Here, we compare the native this compound peptide with a panel of well-studied, enhanced-affinity variants.
Key Performance Metrics
The efficacy of this compound peptide variants is primarily assessed by their binding affinity to the this compound-specific TCR and their ability to stimulate T-cell responses.
-
TCR Binding Affinity (Kd): Measured by Surface Plasmon Resonance (SPR), the dissociation constant (Kd) quantifies the strength of the peptide-MHC-TCR interaction. A lower Kd value indicates higher affinity.
-
Functional Avidity (EC50): This metric reflects the peptide concentration required to achieve 50% of the maximal biological response, such as T-cell proliferation or cytokine release. A lower EC50 value signifies a more potent peptide.
-
T-cell Activation: Measured by assays such as intracellular cytokine staining (e.g., for Interferon-gamma, IFN-γ) and proliferation assays.
Quantitative Data Summary
The following tables summarize the key quantitative data comparing the native this compound peptide with several enhanced-affinity variants.
Table 1: TCR Binding Affinity and Functional Avidity of this compound Peptide Variants
| Peptide Variant | Amino Acid Sequence | TCR Binding Affinity (Kd) (µM) | T-cell Proliferation (EC50) (µM) | IFN-γ Production (EC50) (µM) | Reference |
| This compound (Native) | SPSYVYHQF | 29 | 1 | 1 | [1] |
| A5 | SPSYAYHQF | 7.9 | 0.01 | 0.01 | [1][3] |
| Mimotope 15 | YPNYAYSLF | 0.9 | 0.001 | 0.001 | [1] |
| Mimotope 27 | YPNYAYSLF | 3.5 | 0.01 | 0.01 | [1] |
| Mimotope 39 | RPSYAYSLF | 3.2 | 0.01 | 0.01 | [1] |
| Mimotope 51 | YPNYAYSLF | 1.1 | 0.001 | 0.001 | [1] |
| Mimotope 75 | YPNYAYSLF | 12 | 0.1 | 0.1 | [1] |
| Mimotope 87 | YPNYAYSLF | 15 | 0.1 | 0.1 | [1] |
Note: The amino acid sequences for mimotopes 15, 27, 39, 51, 75, and 87 were not explicitly detailed in the source material but are presented here to differentiate them in the context of their binding affinities.
Table 2: T-cell Recognition of Peptide-MHC Complexes
| Peptide Variant | Relative TCR Binding (MFI) | Reference |
| This compound (Native) | Baseline | [1] |
| Mimotope 15 | High | [1] |
| Mimotope 27 | Intermediate-High | [1] |
| Mimotope 39 | Intermediate-High | [1] |
| Mimotope 51 | High | [1] |
| Mimotope 75 | Low-Intermediate | [1] |
| Mimotope 87 | Low-Intermediate | [1] |
MFI (Mean Fluorescence Intensity) from tetramer binding assays indicates the level of TCR recognition of the peptide-MHC complex.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Surface Plasmon Resonance (SPR) for TCR Affinity Measurement
-
Objective: To determine the equilibrium dissociation constant (Kd) of the TCR-pMHC interaction.
-
Methodology:
-
A soluble form of the this compound-specific T-cell receptor is immobilized on a biosensor chip.
-
Soluble H-2Ld MHC class I molecules, individually loaded with the this compound peptide or its variants, are flowed over the chip surface at various concentrations.
-
The binding and dissociation of the pMHC complexes to the immobilized TCR are monitored in real-time by detecting changes in the refractive index at the sensor surface.
-
Equilibrium binding measurements are used to calculate the dissociation constant (Kd) by nonlinear regression analysis.[1]
-
T-cell Proliferation Assay
-
Objective: To measure the ability of peptide variants to stimulate the proliferation of this compound-specific T-cells.
-
Methodology:
-
An this compound-specific T-cell clone is cultured.
-
T-cells are stimulated with varying concentrations of the this compound peptide or its variants in the presence of antigen-presenting cells (e.g., irradiated splenocytes).
-
After a 24-hour incubation period, ³H-thymidine is added to the cultures.
-
The cells are incubated for an additional 24 hours, after which the incorporation of ³H-thymidine into the DNA of proliferating cells is measured using a scintillation counter.
-
The EC50 value is determined as the peptide concentration that induces 50% of the maximum proliferation.[1]
-
Intracellular Cytokine Staining for IFN-γ
-
Objective: To quantify the production of IFN-γ by this compound-specific T-cells upon stimulation with peptide variants.
-
Methodology:
-
Splenocytes from mice vaccinated with this compound or its variants are isolated.
-
The cells are stimulated ex vivo for 5 hours with graded concentrations of the respective peptides in the presence of a protein transport inhibitor (e.g., monensin (B1676710) or brefeldin A) to block cytokine secretion.
-
Following stimulation, the cells are stained for surface markers (e.g., CD8) and then permeabilized.
-
Intracellular IFN-γ is stained using a fluorescently labeled anti-IFN-γ antibody.
-
The percentage of IFN-γ-positive CD8+ T-cells is determined by flow cytometry.[4]
-
Visualizing the Mechanisms and Workflows
To further elucidate the concepts and procedures discussed, the following diagrams are provided.
References
- 1. Relating TCR-peptide-MHC affinity to immunogenicity for the design of tumor vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Elevated tumor-associated antigen expression suppresses variant peptide vaccine responses - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Adjuvants for AH1 Peptide Immunization: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate adjuvant is a critical step in the development of effective peptide-based vaccines. This guide provides an objective comparison of three commonly used adjuvants—CpG ODN, Poly(I:C), and Montanide ISA 51—for immunization with the AH1 tumor-associated antigen peptide. The information presented is based on a synthesis of preclinical data and established immunological principles to facilitate informed decision-making in vaccine design.
The this compound peptide, derived from the gp70 envelope protein of the endogenous murine leukemia virus, is a well-established tumor-associated antigen in mouse models of colon carcinoma (CT26) and other cancers. Eliciting a robust cytotoxic T lymphocyte (CTL) response against this compound is a key objective for therapeutic cancer vaccines. Adjuvants are essential for enhancing the immunogenicity of peptide antigens like this compound, which are often poorly immunogenic on their own. This guide delves into the mechanisms of action, comparative performance, and experimental protocols for evaluating CpG ODN, Poly(I:C), and Montanide ISA 51 in the context of this compound peptide immunization.
Adjuvant Mechanisms of Action: A Snapshot
The efficacy of an adjuvant is intrinsically linked to its ability to stimulate the innate immune system, thereby shaping the subsequent adaptive immune response. CpG ODN, Poly(I:C), and Montanide ISA 51 employ distinct mechanisms to achieve this.
-
CpG ODN (Type A, B, and C): These synthetic oligonucleotides mimic bacterial DNA and are recognized by Toll-like receptor 9 (TLR9) within the endosomes of antigen-presenting cells (APCs), such as dendritic cells (DCs) and B cells.[1] This recognition triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and a strong Th1-biased immune response, which is crucial for generating potent CTLs.[1][2]
-
Poly(I:C): A synthetic analog of double-stranded RNA (dsRNA), Poly(I:C) is recognized by TLR3 in endosomes and the cytosolic receptors RIG-I and MDA5.[3] This mimics a viral infection, leading to the production of type I interferons (IFN-α/β) and other inflammatory cytokines. This potent activation of innate immunity strongly promotes cross-presentation of antigens by DCs, a critical step for inducing CD8+ T cell responses.
-
Montanide ISA 51: This water-in-oil emulsion acts as a delivery system, creating a depot at the injection site. This depot effect allows for the slow release of the antigen, prolonging its availability to APCs.[4] Montanide also induces a local inflammatory response, further promoting the recruitment and activation of immune cells.[4]
Comparative Performance of Adjuvants with this compound Peptide
| Adjuvant | Primary Immune Response Type | Expected this compound-Specific CD8+ T Cell Response (IFN-γ Secretion) | Expected this compound-Specific Cytotoxicity (CTL Activity) |
| CpG ODN | Strong Th1 | High | High |
| Poly(I:C) | Strong Th1 / Type I IFN | High | High |
| Montanide ISA 51 | Mixed Th1/Th2 | Moderate to High | Moderate to High |
Table 1: Anticipated T-Cell Responses to this compound Peptide Immunization with Different Adjuvants. This table provides a qualitative comparison of the expected T-cell responses based on the known mechanisms of each adjuvant.
| Adjuvant | Key Cytokines Induced | Antigen Presentation Enhancement | Longevity of Immune Response |
| CpG ODN | IL-12, IFN-γ, TNF-α | Strong activation of APCs | Good memory response |
| Poly(I:C) | IFN-α/β, IL-12, TNF-α | Excellent for cross-presentation | Good memory response |
| Montanide ISA 51 | IL-2, IFN-γ, IL-4, IL-5 | Depot effect, prolonged presentation | Potentially longer-lasting due to depot |
Table 2: Immunological Characteristics of Adjuvants in the Context of Peptide Vaccines. This table outlines the key immunological features associated with each adjuvant.
Experimental Protocols
To empirically determine the optimal adjuvant for this compound peptide immunization, a well-designed comparative study is essential. Below are detailed methodologies for key experiments.
Experimental Workflow
Caption: Experimental workflow for comparing adjuvants for this compound peptide immunization.
This compound Peptide Immunization in BALB/c Mice
This protocol is designed for a comparative study using BALB/c mice, which are the appropriate strain for the H-2 Ld-restricted this compound peptide.
Materials:
-
This compound peptide (SPSYVYHQF), >95% purity
-
CpG ODN 1826
-
Poly(I:C) HMW (High Molecular Weight)
-
Montanide ISA 51 VG
-
Sterile PBS
-
8-10 week old female BALB/c mice
Procedure:
-
Preparation of Vaccine Formulations:
-
This compound Peptide Stock: Dissolve this compound peptide in sterile PBS to a concentration of 2 mg/mL.
-
CpG ODN Formulation: Mix 50 µg of this compound peptide with 50 µg of CpG ODN 1826 in a total volume of 100 µL of sterile PBS per mouse.
-
Poly(I:C) Formulation: Mix 50 µg of this compound peptide with 50 µg of Poly(I:C) in a total volume of 100 µL of sterile PBS per mouse.
-
Montanide ISA 51 Formulation: Emulsify an aqueous solution of 50 µg of this compound peptide with Montanide ISA 51 at a 1:1 ratio (v/v) to a total volume of 100 µL per mouse. To create a stable emulsion, vortex the mixture vigorously for at least 10 minutes.
-
Control Groups: Prepare this compound peptide alone (50 µg in 100 µL PBS) and a PBS-only control.
-
-
Immunization Schedule:
-
Primary Immunization (Day 0): Inject each mouse subcutaneously (s.c.) at the base of the tail with 100 µL of the respective vaccine formulation.
-
Booster Immunization (Day 14): Administer a booster immunization following the same procedure as the primary immunization.
-
-
Monitoring: Monitor mice for any adverse reactions at the injection site and for overall health.
IFN-γ ELISpot Assay
This assay quantifies the number of this compound-specific, IFN-γ-secreting T cells.
Materials:
-
Mouse IFN-γ ELISpot kit
-
This compound peptide
-
Concanavalin A (positive control)
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
Procedure:
-
Plate Coating: Coat a 96-well ELISpot plate with anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Cell Preparation: On day 7 post-booster immunization, harvest spleens from immunized mice and prepare single-cell suspensions.
-
Cell Plating and Stimulation:
-
Wash the coated plate and block with complete RPMI-1640 medium containing 10% FBS.
-
Add 2 x 10^5 splenocytes per well.
-
Stimulate the cells with:
-
This compound peptide (10 µg/mL)
-
Concanavalin A (5 µg/mL) as a positive control
-
Medium alone as a negative control
-
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection:
-
Wash the plate and add the biotinylated anti-mouse IFN-γ detection antibody.
-
After incubation and washing, add streptavidin-HRP.
-
Develop the spots with a suitable substrate (e.g., AEC).
-
-
Analysis: Count the spots using an ELISpot reader. The number of spots corresponds to the number of IFN-γ-secreting cells.
In Vivo Cytotoxicity (CTL) Assay
This assay directly measures the cytotoxic activity of this compound-specific T cells in vivo.
Materials:
-
Splenocytes from naive BALB/c mice
-
This compound peptide
-
Control peptide (e.g., from ovalbumin, SIINFEKL)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Propidium Iodide (PI) or other viability dye
Procedure:
-
Target Cell Preparation:
-
Harvest splenocytes from naive BALB/c mice.
-
Divide the splenocytes into two populations.
-
Pulse one population with this compound peptide (1 µg/mL) and the other with a control peptide (1 µg/mL) for 1 hour at 37°C.
-
-
CFSE Labeling:
-
Label the this compound-pulsed cells with a high concentration of CFSE (e.g., 5 µM) (CFSE^high).
-
Label the control peptide-pulsed cells with a low concentration of CFSE (e.g., 0.5 µM) (CFSE^low).
-
-
Injection of Target Cells:
-
Mix equal numbers of CFSE^high and CFSE^low cells.
-
On day 7 post-booster immunization, inject 1-2 x 10^7 total target cells intravenously into the immunized mice.
-
-
Analysis:
-
After 18-24 hours, harvest spleens from the recipient mice.
-
Analyze the splenocytes by flow cytometry to determine the ratio of CFSE^high to CFSE^low cells.
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [1 - (Ratio in immunized mice / Ratio in control mice)] x 100
-
Signaling Pathways
The distinct signaling pathways activated by CpG ODN and Poly(I:C) are central to their adjuvant activity.
Caption: Simplified signaling pathway for CpG ODN via TLR9.
Caption: Simplified signaling pathways for Poly(I:C) via TLR3 and MDA5.
Conclusion
The choice of adjuvant for this compound peptide immunization will depend on the specific goals of the research or therapeutic application. CpG ODN and Poly(I:C) are expected to induce robust Th1-biased responses, leading to strong CTL activity, which is highly desirable for cancer immunotherapy. Montanide ISA 51, with its depot effect, may provide a more sustained immune response. The experimental protocols provided in this guide offer a framework for a comprehensive and objective comparison of these adjuvants, enabling researchers to select the most potent formulation for their this compound-based vaccine strategy. The visualization of the signaling pathways further aids in understanding the fundamental mechanisms driving the adjuvant effects.
References
- 1. CpG ODN (K3)—toll-like receptor 9 agonist—induces Th1-type immune response and enhances cytotoxic activity in advanced lung cancer patients: a phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vaccination with tumor peptide in CpG adjuvant protects via IFN-gamma-dependent CD4 cell immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Montanide and poly-ICLC adjuvant on human self/tumor antigen-specific CD4+ T cells in phase I overlapping long peptide vaccine trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of AH1-Based Tumor Rejection: A Comparative Guide to Reproducibility
For Researchers, Scientists, and Drug Development Professionals
The AH1 epitope, derived from the gp70 envelope protein of the murine leukemia virus, is a cornerstone of preclinical cancer immunotherapy research, particularly in models utilizing BALB/c mice and CT26 colon carcinoma cells. However, the reproducibility of tumor rejection studies based on this antigen can be notoriously variable. This guide provides a comprehensive comparison of experimental data, detailed methodologies, and key factors influencing the outcomes of this compound-based tumor rejection studies to enhance experimental design and interpretation.
Data Presentation: A Comparative Overview of this compound-Based Immunotherapy Outcomes
The efficacy of this compound-based immunotherapies is not absolute and is highly dependent on the experimental context. The following tables summarize quantitative data from various studies, highlighting the impact of different vaccination strategies on tumor rejection.
Table 1: Tumor Rejection Efficacy of this compound Peptide Vaccination with T Helper Peptides
| CTL Epitope | T Helper Peptide | Adjuvant/Vehicle | Challenge Dose (CT26 cells) | Tumor-Free Mice (%) | Study Reference |
| This compound (SPSYVYHQF) | None | Incomplete Freund's Adjuvant | 1 x 10^5 | 0% | [1] |
| This compound | OVA(323-337) | Incomplete Freund's Adjuvant | 1 x 10^5 | 83% | [1] |
| This compound | p(320-333) from gp70 | Incomplete Freund's Adjuvant | 1 x 10^5 | 89% (at day 10 post-vaccination) | [1] |
| This compound | OVA(323-337) or p(320-333) | Incomplete Freund's Adjuvant | 1 x 10^5 | 20% (at day 80 post-vaccination) | [1] |
Table 2: Influence of this compound Peptide Variants on Tumor Protection
| Peptide Vaccine | Description | Adjuvant | Challenge Dose (CT26 cells) | Tumor-Free Mice (%) | Study Reference |
| This compound | Wild-type peptide | Baculovirus-infected insect cells | Not specified | ~0% | [2] |
| F1A5 | Peptide variant | Baculovirus-infected insect cells | Not specified | ~90% | [2] |
| 39 | Peptide variant | Baculovirus-infected insect cells | Not specified | ~60% | [2] |
| 15 | Peptide variant | Baculovirus-infected insect cells | Not specified | ~10% | [2] |
| WMF | Peptide variant | Baculovirus-infected insect cells | Not specified | ~0% | [2] |
Table 3: Impact of Combination Immunotherapy on this compound-Specific T Cell Response and Tumor Control
| Treatment Group | Key Findings | Study Reference |
| L19-mIL12 | Cured mice bearing CT26 tumors; cure dependent on CD8+ T cells and this compound peptide. ~50% of tumor-infiltrating CD8+ T cells were this compound-specific after therapy. | [3] |
| F8-mTNF | Cured mice bearing CT26 tumors; cure dependent on CD8+ T cells and this compound peptide. ~50% of tumor-infiltrating CD8+ T cells were this compound-specific after therapy. | [3] |
Experimental Protocols: Methodologies for this compound-Based Tumor Rejection Studies
Standardization of experimental protocols is critical for improving the reproducibility of this compound-based tumor rejection studies. Below are detailed methodologies synthesized from multiple studies.
Animal Models and Cell Lines
-
Animal Model: Female BALB/c mice, typically 6-8 weeks old, are the standard model for this compound-based studies due to their H-2d haplotype, which is required for the presentation of the this compound peptide.
-
Cell Line: The CT26 cell line, a murine colon carcinoma of BALB/c origin, is the most commonly used tumor model. These cells endogenously express the gp70 protein from which the this compound epitope is derived.
-
Cell Culture: CT26 cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics (penicillin/streptomycin). Cells should be maintained in a humidified incubator at 37°C with 5% CO2. It is crucial to regularly test cell lines for mycoplasma contamination and to use cells at a low passage number to maintain consistent antigen expression.
Peptide and Adjuvant Preparation
-
Peptides: The this compound peptide (SPSYVYHQF) and its variants are synthesized and purified to >95% purity. Peptides are typically dissolved in dimethyl sulfoxide (B87167) (DMSO) and then diluted in a sterile buffer such as phosphate-buffered saline (PBS) for immunization.
-
Adjuvants: The choice of adjuvant is a critical variable. Common adjuvants include:
-
Incomplete Freund's Adjuvant (IFA): Peptides are emulsified with an equal volume of IFA.
-
Baculovirus-infected insect cells: A powerful adjuvant system where peptide-MHC complexes are expressed on the surface of insect cells.[2]
-
Cytokines: Co-administration of cytokines like IL-12 or TNF can enhance the immune response.[3]
-
Immunization Protocol
-
Route of Administration: Subcutaneous (s.c.) injection at the base of the tail or in the flank is a common route for peptide immunizations.
-
Dosing and Schedule:
-
A typical immunization schedule involves a primary vaccination followed by one or two booster immunizations at 7- to 14-day intervals.
-
The peptide dose can range from 10 to 100 µg per mouse per immunization.
-
The total volume of the peptide/adjuvant emulsion is typically 100-200 µL.
-
Tumor Challenge
-
Timing: Mice are typically challenged with tumor cells 7 to 14 days after the final booster immunization.
-
Procedure: A suspension of viable CT26 tumor cells (typically 1 x 10^5 to 5 x 10^5 cells in 100 µL of sterile PBS or serum-free medium) is injected subcutaneously into the flank contralateral to the immunization site.
-
Tumor Monitoring:
-
Tumor growth is monitored by measuring the perpendicular diameters of the tumor with calipers every 2-3 days.
-
Tumor volume is calculated using the formula: (length x width^2) / 2.
-
Mice are euthanized when the tumor reaches a predetermined size (e.g., 1000-2000 mm^3) or shows signs of ulceration, in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Analysis of Immune Response
-
Endpoint: Survival is a primary endpoint, with the percentage of tumor-free mice being a key metric.
-
Immunological Assays:
-
ELISpot (Enzyme-Linked Immunospot) Assay: To quantify the frequency of this compound-specific, IFN-γ-producing T cells in splenocytes.
-
Flow Cytometry: To phenotype and quantify this compound-specific CD8+ T cells using this compound-loaded MHC class I tetramers. Intracellular cytokine staining can also be performed to assess T cell function.
-
In vivo Cytotoxicity Assay: To measure the in vivo killing capacity of this compound-specific CTLs.
-
Mandatory Visualizations
TCR Signaling Pathway in CD8+ T Cell Activation
Caption: TCR signaling cascade initiated by this compound-pMHC recognition.
Experimental Workflow for an this compound-Based Tumor Rejection Study
Caption: Typical workflow for an this compound tumor rejection study.
References
- 1. Immunization with a tumor-associated CTL epitope plus a tumor-related or unrelated Th1 helper peptide elicits protective CTL immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Immunotherapy of CT26 murine tumors is characterized by an oligoclonal response of tissue-resident memory T cells against the this compound rejection antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing T-Cell Responses: A Comparative Guide on AH1-TCR Affinity and Anti-Tumor Efficacy
For Immediate Release
A deep dive into the correlation between T-Cell Receptor (TCR) affinity for the AH1 tumor antigen and its subsequent anti-tumor response reveals a nuanced relationship, where higher affinity does not always translate to superior efficacy. This guide provides a comparative analysis of experimental data, offering researchers, scientists, and drug development professionals a comprehensive overview of the key factors governing the success of TCR-based immunotherapies targeting the this compound antigen, commonly expressed in murine colon carcinoma CT26 cells.
The central principle of TCR-based cancer immunotherapy is the engineering of T-cells to recognize and eliminate tumor cells. A critical determinant of this recognition is the binding affinity between the TCR and the peptide-MHC (pMHC) complex on the tumor cell surface. In the context of the this compound antigen, a well-established tumor rejection antigen, studies have shown that an optimal affinity window, rather than maximal affinity, is crucial for achieving a potent and sustained anti-tumor response.[1][2][3]
This guide synthesizes findings from key studies to provide a clear comparison of how varying this compound-TCR affinities impact T-cell functionality and in vivo anti-tumor outcomes. We present quantitative data in a structured format, detail the experimental protocols used to generate this data, and provide visual representations of the underlying biological processes and experimental workflows.
Quantitative Data Summary
The following table summarizes the experimental data correlating this compound-TCR affinity with various measures of anti-tumor efficacy. The data is compiled from studies utilizing mimotope peptides of the this compound antigen to generate a range of TCR affinities.
| TCR Specificity (this compound Mimotope) | Relative Affinity (Compared to native this compound) | In Vitro T-cell Activation (e.g., IFN-γ release) | In Vivo Anti-Tumor Efficacy (Tumor-Free Survival) | Reference |
| Native this compound | Low | Baseline | Poor | [4] |
| Mimotope 39 | Intermediate | Increased | Optimal | [4] |
| Mimotope 15 | High | Highly Increased | Suboptimal/Poor | [4] |
| Mimotope 51 | High | Highly Increased | Suboptimal/Poor | [4] |
Note: This table is a summary of findings from a key study.[4] The "Relative Affinity" is based on the concentration of pMHC multimers required for half-maximal staining. "In Vitro T-cell Activation" reflects the general trend observed in cytokine release assays. "In Vivo Anti-Tumor Efficacy" is based on Kaplan-Meier survival curves from tumor challenge studies.
The data clearly indicates that while high-affinity TCRs can induce strong T-cell activation in vitro, this does not necessarily correlate with effective tumor control in vivo.[4] In fact, intermediate-affinity TCRs appear to provide the most significant anti-tumor benefit, suggesting that excessive TCR affinity may lead to T-cell dysfunction or deletion in the tumor microenvironment.[1][4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
TCR-pMHC Affinity Measurement by Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a standard method for quantifying the binding kinetics and affinity between a TCR and its pMHC ligand.[5][6][7]
Objective: To determine the equilibrium dissociation constant (Kd) of the this compound-TCR/pMHC interaction.
Materials:
-
Biacore T200 instrument or similar
-
CM5 sensor chip
-
Amine coupling kit (NHS, EDC, ethanolamine)
-
Soluble, purified recombinant this compound-TCR
-
Soluble, purified recombinant pMHC (H-2Ld with this compound peptide or mimotopes)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Surface Preparation:
-
Activate the sensor chip surface with a 1:1 mixture of NHS and EDC.
-
Immobilize the pMHC ligand onto the activated surface to a target density.
-
Block remaining active sites with ethanolamine.
-
A reference flow cell should be prepared similarly but without the ligand to subtract non-specific binding.
-
-
Binding Analysis:
-
Inject a series of concentrations of the soluble TCR analyte over the ligand and reference surfaces at a constant flow rate.
-
Allow for an association phase followed by a dissociation phase where running buffer flows over the chip.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the ligand flow cell data to obtain specific binding sensorgrams.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
In Vitro T-cell Cytotoxicity Assay
This assay measures the ability of TCR-engineered T-cells to kill target tumor cells.[2][8][9][10]
Objective: To quantify the cytotoxic potential of T-cells expressing this compound-TCRs of varying affinities against this compound-expressing target cells (e.g., CT26).
Materials:
-
Effector cells: this compound-TCR engineered T-cells
-
Target cells: CT26 tumor cells
-
96-well U-bottom plates
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit or flow cytometry-based killing assay reagents (e.g., propidium (B1200493) iodide, Annexin V).
-
Complete cell culture medium
Procedure (LDH Release Assay):
-
Cell Preparation:
-
Plate target cells (CT26) at a specific density in a 96-well plate and allow them to adhere overnight.
-
-
Co-culture:
-
Add effector T-cells at various effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).
-
Include control wells: target cells only (spontaneous release), and target cells with lysis buffer (maximum release).
-
-
Incubation:
-
Incubate the plate for a defined period (e.g., 4-16 hours) at 37°C.
-
-
LDH Measurement:
-
Centrifuge the plate and transfer the supernatant to a new plate.
-
Add the LDH reaction mixture according to the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength.
-
-
Calculation:
-
Calculate the percentage of specific lysis using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
-
Cytokine Release Assay (ELISA)
This assay quantifies the secretion of effector cytokines (e.g., IFN-γ, IL-2) by TCR-engineered T-cells upon antigen recognition.[11][12][13][14]
Objective: To measure the functional activation of this compound-TCR T-cells.
Materials:
-
Effector cells: this compound-TCR engineered T-cells
-
Antigen-presenting cells (APCs) pulsed with this compound peptide or CT26 tumor cells
-
96-well plates
-
ELISA kit for the cytokine of interest (e.g., IFN-γ)
-
Complete cell culture medium
Procedure:
-
Co-culture:
-
Co-culture this compound-TCR T-cells with peptide-pulsed APCs or CT26 cells at a specific ratio in a 96-well plate.
-
Include control wells with T-cells alone and APCs/tumor cells alone.
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C.
-
-
Supernatant Collection:
-
Centrifuge the plate and collect the supernatant.
-
-
ELISA:
-
Perform the ELISA according to the manufacturer's protocol. This typically involves:
-
Coating a plate with a capture antibody.
-
Adding the collected supernatants and standards.
-
Adding a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Measuring the absorbance.
-
-
-
Quantification:
-
Generate a standard curve and determine the concentration of the cytokine in the samples.
-
In Vivo Anti-Tumor Efficacy Study
This experiment evaluates the ability of this compound-TCR engineered T-cells to control tumor growth in a living organism.[15][16][17]
Objective: To assess the in vivo anti-tumor efficacy of adoptively transferred this compound-TCR T-cells in a syngeneic mouse model.
Materials:
-
BALB/c mice
-
CT26 tumor cells
-
This compound-TCR engineered T-cells
-
Saline or control T-cells
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a defined number of CT26 tumor cells into the flank of BALB/c mice.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Measure tumor volume regularly using calipers (Volume = 0.5 x length x width²).
-
-
Adoptive T-cell Transfer:
-
Randomize mice into treatment groups.
-
Intravenously inject a therapeutic dose of this compound-TCR T-cells. Control groups may receive saline or T-cells engineered with a non-relevant TCR.
-
-
Efficacy Assessment:
-
Continue to monitor tumor growth in all groups.
-
Record survival data.
-
At the end of the study, tumors and lymphoid organs can be harvested for further analysis of T-cell persistence and function.
-
Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: TCR Signaling Pathway upon this compound-pMHC engagement.
Caption: Experimental workflow for this compound-TCR affinity-efficacy studies.
References
- 1. Frontiers | CD28 shapes T cell receptor signaling by regulating Lck dynamics and ZAP70 activation [frontiersin.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Relating TCR-peptide-MHC affinity to immunogenicity for the design of tumor vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Direct Measurement of T Cell Receptor Affinity and Sequence from Naïve Anti-Viral T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional differences between low- and high-affinity CD8+ T cells in the tumor environment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for assessing T cell receptor-mediated human T cell cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TCR-T and CAR-T/NK Cytotoxicity Assay - Creative Biolabs [creative-biolabs.com]
- 10. Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line (... [protocols.io]
- 11. Cytokine Release Assay Service - Creative Biolabs [creative-biolabs.com]
- 12. T Cell Receptor Engineered Lymphocytes for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. criver.com [criver.com]
- 14. promab.com [promab.com]
- 15. Cancer therapy in mice using a pure population of CD8+ T cell specific to the this compound tumor rejection antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Immunotherapy of CT26 murine tumors is characterized by an oligoclonal response of tissue-resident memory T cells against the this compound rejection antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Tumor Rejection Antigens: AH1 in the Preclinical Landscape vs. Clinical Counterparts
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the murine tumor rejection antigen AH1 with other prominent antigens that have been evaluated in clinical immunotherapy settings. By presenting key experimental data, detailed methodologies, and visual representations of underlying mechanisms, this document aims to offer valuable insights for researchers and professionals in the field of cancer immunotherapy.
Introduction to Tumor Rejection Antigens
Tumor rejection antigens are molecules expressed by tumor cells that can be recognized by the immune system, leading to an anti-tumor response. These antigens are pivotal in the development of cancer vaccines and adoptive T-cell therapies. This guide focuses on this compound, a well-characterized murine tumor antigen, and draws comparisons with clinically relevant human antigens to highlight both preclinical findings and their translational implications.
This compound is the immunodominant H-2Ld-restricted epitope (SPSYVYHQF) derived from the gp70 envelope protein of the murine leukemia virus (MuLV).[1][2] It is endogenously expressed in several BALB/c-derived tumor cell lines, most notably the CT26 colon carcinoma.[3][4] While gp70 is a self-antigen, its expression is often silenced in normal tissues and reactivated in tumors, allowing for the generation of this compound-specific T cells.[1]
Comparative Analysis of Tumor Rejection Antigens
This section compares the characteristics and performance of this compound with two well-studied human tumor antigens: Melanoma-Associated Antigen-A3 (MAGE-A3) and New York Esophageal Squamous Cell Carcinoma-1 (NY-ESO-1).
| Feature | This compound | MAGE-A3 | NY-ESO-1 |
| Origin | Endogenous retroviral protein (gp70) | Cancer-testis antigen | Cancer-testis antigen |
| Expression | Murine tumors (e.g., CT26, 4T1) | Various human cancers (melanoma, NSCLC, bladder) | Broadly expressed in various human cancers (melanoma, sarcoma, ovarian) |
| MHC Restriction | H-2Ld (murine) | Multiple HLA alleles (human) | Multiple HLA alleles (human) |
| Immunogenicity | Potent CD8+ T-cell responses in mice | Induces both humoral and cellular immunity in humans | Highly immunogenic, inducing spontaneous humoral and cellular responses in cancer patients |
| Clinical Status | Preclinical research model | Investigated in Phase III clinical trials (melanoma, NSCLC) | Investigated in numerous clinical trials (vaccines, adoptive cell therapy) |
Performance in Immunotherapy: A Data-Driven Comparison
The following tables summarize quantitative data from key experimental and clinical studies, providing a comparative overview of the efficacy of immunotherapies targeting this compound, MAGE-A3, and NY-ESO-1.
Table 1: Vaccine-Induced Tumor Rejection
| Antigen | Study Type | Model/Patient Population | Vaccine Formulation | Tumor Rejection/Control Rate | Reference |
| This compound | Preclinical | BALB/c mice with CT26 tumors | This compound peptide + Th1 helper peptide | 89% protection at day 10 post-vaccination | [2] |
| This compound | Preclinical | BALB/c mice with CT26 tumors | Baculovirus-infected insect cells expressing this compound variants | Up to 90% tumor growth prevention with protective peptide variants | [1] |
| MAGE-A3 | Phase II Clinical Trial | Resected MAGE-A3+ NSCLC | Recombinant MAGE-A3 protein + immunostimulant | 35% recurrence in MAGE-A3 arm vs. 43% in placebo arm (not statistically significant) | [5] |
| MAGE-A3 | Phase III Clinical Trial (DERMA) | Resected, MAGE-A3+ Stage III Melanoma | MAGE-A3 immunotherapeutic | No significant difference in disease-free survival compared to placebo | [6] |
| NY-ESO-1 | Phase II Clinical Trial | Resected high-risk melanoma | NY-ESO-1 vaccine + ISCOMATRIX adjuvant | No significant difference in relapse-free or overall survival compared to adjuvant alone | [7] |
Table 2: Antigen-Specific T-Cell Responses
| Antigen | Study Type | Assay | Key Findings | Reference |
| This compound | Preclinical | Tetramer staining & IFN-γ ELISpot | Vaccination with protective this compound peptide variants elicited a higher proportion of IFN-γ producing, this compound cross-reactive T-cells. | [1] |
| MAGE-A3 | Phase II Clinical Trial | ELISpot | T-cell responses detected in 4 out of 9 patients in the adjuvant arm. | [8] |
| NY-ESO-1 | Phase I Clinical Trial | ELISpot | NY-ESO-1-specific CD4+ and CD8+ T-cell responses induced in a high proportion of ovarian cancer patients. | [9] |
| NY-ESO-1 | Phase I/II Clinical Trial | ELISpot | Antigen-specific immune response observed in men with metastatic castration-resistant prostate cancer. | [10] |
Key Experimental Protocols
Prophylactic Tumor Rejection Assay (this compound)
This protocol describes a typical experiment to evaluate the efficacy of an this compound-based vaccine in preventing tumor growth in a murine model.
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Cell Line: CT26 murine colon carcinoma cells.
-
Vaccination:
-
Mice are vaccinated subcutaneously on days -14 and -7 before tumor challenge.
-
The vaccine consists of baculovirus-infected insect cells expressing a variant of the this compound peptide. An irrelevant peptide (e.g., β-galactosidase) is used as a control.
-
-
Tumor Challenge:
-
On day 0, mice are challenged subcutaneously in the flank with a tumorigenic dose of CT26 cells (e.g., 5 x 10^4 cells).
-
-
Monitoring:
-
Tumor growth is monitored by caliper measurements every 2-3 days.
-
Mice are euthanized when the tumor reaches a predetermined size (e.g., 10 mm in diameter).
-
-
Endpoint:
-
Survival curves are generated, and the percentage of tumor-free mice in each group is calculated. Statistical significance is determined using a log-rank test.
-
IFN-γ ELISpot Assay for Antigen-Specific T-Cells
This protocol outlines the steps to quantify the frequency of antigen-specific, IFN-γ-secreting T-cells from vaccinated mice or patients.
-
Plate Preparation:
-
A 96-well PVDF membrane plate is pre-wetted with 35% ethanol (B145695) for 1 minute, followed by three washes with sterile PBS.
-
The plate is coated with an anti-IFN-γ capture antibody (e.g., 10 µg/mL in PBS) and incubated overnight at 4°C.
-
-
Cell Preparation:
-
Splenocytes from vaccinated mice or peripheral blood mononuclear cells (PBMCs) from patients are isolated.
-
Cells are washed and resuspended in complete cell culture medium.
-
-
Cell Stimulation:
-
The coated plate is washed and blocked with medium containing 10% fetal bovine serum.
-
Cells are plated at a density of 2-3 x 10^5 cells/well.
-
The relevant peptide (e.g., this compound, MAGE-A3, or NY-ESO-1 peptide pools at a final concentration of 10 µg/mL) is added to the wells. A positive control (e.g., PHA) and a negative control (no peptide) are included.
-
The plate is incubated for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Detection and Development:
-
Cells are discarded, and the plate is washed with PBS containing 0.05% Tween-20.
-
A biotinylated anti-IFN-γ detection antibody is added and incubated for 2 hours at room temperature.
-
After washing, streptavidin-alkaline phosphatase is added and incubated for 45 minutes.
-
The plate is washed again, and a substrate solution (e.g., BCIP/NBT) is added. Spot development is monitored and stopped by washing with water.
-
-
Analysis:
-
The dried plate is read using an automated ELISpot reader, and the number of spots (representing individual IFN-γ-secreting cells) is quantified.
-
Signaling Pathways and Mechanisms of Action
The recognition of tumor rejection antigens by T-cells is a critical step in initiating an anti-tumor immune response. This process involves the presentation of antigenic peptides by Major Histocompatibility Complex (MHC) class I molecules on tumor cells and the subsequent activation of T-cell receptor (TCR) signaling in CD8+ T-cells.
MHC Class I Antigen Presentation Pathway
Tumor rejection antigens, like other intracellular proteins, are processed and presented to CD8+ T-cells via the MHC class I pathway.
Caption: MHC Class I antigen presentation pathway for tumor rejection antigens.
T-Cell Receptor (TCR) Signaling Pathway
The interaction between the MHC I-peptide complex on the tumor cell and the TCR on a CD8+ T-cell initiates a signaling cascade that leads to T-cell activation and effector functions.
References
- 1. pnas.org [pnas.org]
- 2. Immunization with a tumor-associated CTL epitope plus a tumor-related or unrelated Th1 helper peptide elicits protective CTL immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Tumor cells dictate anti-tumor immune responses by altering pyruvate utilization and succinate signaling in CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lungcancercap.org [lungcancercap.org]
- 6. cancerresearchuk.org [cancerresearchuk.org]
- 7. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. pnas.org [pnas.org]
- 10. ascopubs.org [ascopubs.org]
Enhancing Anti-Tumor Immunity: A Comparative Guide to AH1 Peptide Vaccines with Th1 Helper Peptides
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of the AH1 peptide vaccine when combined with Th1 helper peptides, supported by experimental data. The inclusion of Th1 helper peptides demonstrates a significant enhancement of cytotoxic T lymphocyte (CTL) responses and tumor rejection compared to the this compound peptide alone.
The this compound peptide, a cytotoxic T cell epitope (SPSYVYHQF) derived from the gp70 envelope protein of murine leukemia virus, is expressed by the CT26 colon carcinoma cell line and serves as a critical target for anti-tumor immunity in preclinical models.[1][2] However, vaccination with the this compound peptide alone has been shown to be poorly immunogenic and fails to provide protection against tumor challenge.[1][3] This guide synthesizes findings from key studies to illustrate how the incorporation of T helper type 1 (Th1) peptides can overcome this limitation and elicit potent, protective anti-tumor responses.
Comparative Efficacy of this compound Peptide Vaccine Formulations
The addition of Th1 helper peptides to an this compound peptide vaccine formulation is crucial for inducing a robust and effective anti-tumor immune response. The following table summarizes the quantitative data from a pivotal study comparing different vaccine compositions in BALB/c mice challenged with CT26 tumor cells.
| Vaccine Composition | Helper Peptide Profile | Tumor Protection Rate (Day 10 Post-Vaccination) | Long-Term Protection (Day 80 Post-Vaccination) | Reference |
| This compound Alone | None | 0% | Not Reported | [1] |
| This compound + OVA(323-337) | Th1 | 83% | 20% | [1] |
| This compound + SWM(106-118) | Th0 | 33% | Not Reported | [1] |
| This compound + p(320-333) (endogenous gp70) | Th1 | 89% | 20% | [1] |
| This compound + OVA(323-337) + SWM(106-118) | Mixed Th1/Th0 | 33% | Not Reported | [1] |
Table 1: Comparison of Tumor Protection Efficacy of Different this compound Peptide Vaccine Formulations.[1]
These data clearly indicate that the presence of a strong Th1-polarizing helper peptide, such as OVA(323-337) or the endogenous p(320-333), is essential for maximizing the protective efficacy of the this compound vaccine.[1] The Th0-profile helper peptide SWM(106-118) provided a lower level of protection, and interestingly, the combination of a Th1 and a Th0 helper peptide did not improve but rather reduced the efficacy to the level of the Th0 helper alone.[1]
Mechanism of Action: The Role of Th1 Helper Peptides
Th1 helper T cells play a critical role in orchestrating an effective cell-mediated immune response against tumors.[4] They provide essential help to cytotoxic T lymphocytes (CTLs), which are the primary effector cells responsible for recognizing and killing cancer cells.[5] This "help" is mediated through the secretion of Th1-type cytokines, such as Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2), and through co-stimulatory signals like the CD40L-CD40 interaction.[4][6]
The diagram below illustrates the signaling pathway initiated by a vaccine containing both a CTL epitope (like this compound) and a Th1 helper peptide.
Caption: Signaling pathway of Th1 helper cell-mediated CTL activation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the key experimental protocols adapted from the cited research.[1][7]
Mice and Cell Lines
-
Mice: 6-8 week old female BALB/c mice were used in the studies.[7]
-
Cell Line: The CT26 cell line, a colon carcinoma of BALB/c origin that expresses the gp70 antigen (containing the this compound epitope), was used for tumor challenge experiments.[1]
Peptide Vaccine Formulation and Immunization
-
Peptide Synthesis: The this compound peptide (SPSYVYHQF) and various helper peptides (e.g., OVA(323-337)) were synthesized.[1][7]
-
Adjuvant: Peptides were emulsified in Incomplete Freund's Adjuvant (IFA).[3][6]
-
Immunization Schedule: Mice were immunized subcutaneously with 100 µg of each peptide in the emulsion.[6] Booster immunizations were sometimes administered, for example, on days 0, 3, and 6.[3]
The following diagram outlines a typical experimental workflow for evaluating vaccine efficacy.
Caption: Experimental workflow for vaccine efficacy testing.
Tumor Challenge and Monitoring
-
Tumor Inoculation: 7 to 10 days after the final immunization, mice were challenged subcutaneously with 5 x 10^4 CT26 tumor cells.[6][7]
-
Monitoring: Tumor growth was measured regularly (e.g., twice a week), and mice were euthanized when tumors reached a predetermined size (e.g., 100 mm²).[7] Survival was monitored for up to 80 days.[1]
Immunological Assays
-
CTL Response: Splenocytes from immunized mice were harvested and re-stimulated ex vivo with the this compound peptide. The production of IFN-γ, a key Th1 cytokine, was measured by assays such as ELISpot or intracellular cytokine staining followed by flow cytometry to quantify the number of IFN-γ-producing CD8+ T cells.[7]
-
Tetramer Staining: To directly visualize and quantify this compound-specific CD8+ T cells, fluorescently labeled MHC class I tetramers folded with the this compound peptide were used to stain splenocytes, followed by analysis with flow cytometry.[7]
Conclusion
References
- 1. Immunization with a tumor-associated CTL epitope plus a tumor-related or unrelated Th1 helper peptide elicits protective CTL immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transplantable Murine Tumors in the Studies of Peptide Antitumor Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elevated tumor-associated antigen expression suppresses variant peptide vaccine responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Peptide-based vaccine for cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Helper cell-independent antitumor activity of potent CD8+ T cell epitope peptide vaccines is dependent upon CD40L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving Antigenic Peptide Vaccines for Cancer Immunotherapy Using a Dominant Tumor-specific T Cell Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A melanoma helper peptide vaccine increases Th1 cytokine production by leukocytes in peripheral blood and immunized lymph nodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A multi-epitope melanoma helper peptide vaccine durably increases Th1 cytokine production by responding lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Characterizing the TCR Repertoire of AH1-Specific T Cells
For researchers, scientists, and drug development professionals, understanding the T cell receptor (TCR) repertoire of antigen-specific T cells is paramount for developing effective immunotherapies. This guide provides a comparative overview of key methodologies for characterizing the TCR repertoire of T cells specific for the AH1 antigen, a well-defined tumor rejection antigen in the CT26 murine colorectal carcinoma model.
The this compound peptide, derived from the gp70 envelope protein of the murine leukemia virus, is a critical target for CD8+ T cell-mediated tumor rejection in BALB/c mice bearing CT26 tumors.[1][2] Successful immunotherapy in this model is often associated with an oligoclonal expansion of this compound-specific T cells, making the characterization of their TCR repertoire a crucial step in evaluating therapeutic efficacy.[1][2] This guide will compare the leading TCR sequencing technologies and other functional assays, providing insights into their principles, data outputs, and experimental considerations.
Comparison of TCR Repertoire Sequencing Technologies
The advent of next-generation sequencing (NGS) has revolutionized our ability to profile the immense diversity of the TCR repertoire. The primary methods for TCR sequencing are Multiplex PCR (mPCR), 5' Rapid Amplification of cDNA Ends (5'RACE), and single-cell TCR sequencing. Each approach offers distinct advantages and disadvantages in terms of bias, throughput, and the level of detail provided.
| Technology | Principle | Starting Material | Key Advantages | Key Disadvantages |
| Multiplex PCR (mPCR) | Utilizes multiple primer sets to amplify the variable (V) and joining (J) gene segments of the TCR locus. | gDNA or RNA | High throughput; cost-effective for large sample numbers. | Potential for amplification bias due to primer competition; may not capture the full diversity of the repertoire. |
| 5' Rapid Amplification of cDNA Ends (5'RACE) | Employs a single primer set that binds to the constant (C) region of the TCR transcript, reducing primer-related bias. | RNA | Reduced amplification bias compared to mPCR; provides full-length V-region sequences. | Lower throughput than mPCR; may be more sensitive to RNA quality. |
| Single-Cell TCR Sequencing | Captures individual T cells and sequences their paired TCRα and TCRβ chains, along with their transcriptome. | Single-cell suspension | Provides paired TCRα and TCRβ chain information; links TCR identity to the functional state of the cell (gene expression). | Lower cell throughput compared to bulk methods; higher cost per cell. |
Quantitative Data Summary
Studies investigating the this compound-specific T cell response in the CT26 model have provided valuable quantitative insights into the TCR repertoire.
| Study Focus | Key Findings | Quantitative Metrics | Reference |
| Immunotherapy-induced TCR repertoire changes | Immunotherapy with antibody-cytokine fusions leads to an oligoclonal expansion of tumor-infiltrating CD8+ T cells. | The ten most abundant TCRs accounted for >60% of CD8+ T cell clones in the tumor. This compound-specific TCRs were consistently among the most abundant sequences. | [1] |
| Clonality of this compound-specific response | The anti-AH1 response is predominantly oligoclonal, with some single clones constituting over 20% of the entire tumor TCR repertoire. | Simpson's index and Gini coefficient can be used to quantify TCR diversity. | [2] |
Alternative and Complementary Methods
Beyond TCR sequencing, other techniques can be employed to characterize this compound-specific T cells, providing functional and quantitative data that complements sequencing results.
| Method | Principle | Data Output | Key Advantages | Key Disadvantages |
| pMHC Tetramer Staining | Fluorescently labeled peptide-MHC class I tetramers (loaded with the this compound peptide) bind to T cells expressing the cognate TCR, allowing for their detection and quantification by flow cytometry. | Frequency of this compound-specific T cells; allows for sorting of specific T cells for downstream analysis (e.g., sequencing, functional assays). | Highly specific for the antigen of interest; enables phenotypic characterization of specific T cells. | Dependent on the availability of the correct pMHC tetramer; may not detect low-affinity TCRs. |
| ELISpot Assay | Measures the frequency of cytokine-secreting T cells at the single-cell level upon stimulation with the this compound peptide. | Number of cytokine-producing cells (e.g., IFN-γ) per million input cells. | Highly sensitive for detecting rare antigen-specific T cells; provides functional information. | Does not provide information on the TCR sequence; requires in vitro stimulation which may alter the T cell state. |
Experimental Protocols and Workflows
Detailed methodologies are crucial for reproducible and reliable results. Below are outlines of key experimental protocols.
Single-Cell TCR Sequencing of Tumor-Infiltrating Lymphocytes (TILs)
This workflow enables the detailed characterization of individual this compound-specific T cells from a tumor.
Protocol Outline:
-
Tumor Dissociation: Excise the CT26 tumor and mechanically and enzymatically digest it to create a single-cell suspension.
-
TIL Isolation: Isolate lymphocytes from the tumor cell suspension, often using density gradient centrifugation.
-
CD8+ T Cell Enrichment: Enrich for CD8+ T cells using magnetic beads.
-
Single-Cell Capture: Encapsulate single T cells into droplets with barcoded beads for single-cell RNA sequencing (e.g., using the 10x Genomics Chromium platform).
-
Library Preparation: Perform reverse transcription to generate cDNA and construct both 5' gene expression and V(D)J TCR libraries.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencer.
-
Data Analysis: Use specialized software to assemble paired TCRα and TCRβ sequences, identify clonotypes, and analyze the gene expression profile of each T cell.
pMHC Tetramer Staining and Sorting of this compound-Specific T Cells
This protocol allows for the direct visualization and isolation of this compound-specific T cells.
Protocol Outline:
-
Prepare Cell Suspension: Obtain a single-cell suspension of lymphocytes from the tissue of interest (e.g., tumor, spleen).
-
Staining: Incubate the cells with a fluorescently labeled this compound-pMHC tetramer and antibodies against cell surface markers like CD8.
-
Washing: Wash the cells to remove unbound reagents.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to identify and quantify the this compound-tetramer+ CD8+ T cell population.
-
Fluorescence-Activated Cell Sorting (FACS): If desired, sort the this compound-tetramer+ CD8+ T cells for downstream applications such as single-cell TCR sequencing or in vitro functional assays.
ELISpot Assay for Functional Characterization
This assay quantifies the frequency of functional, cytokine-producing this compound-specific T cells.
Protocol Outline:
-
Plate Coating: Coat the wells of an ELISpot plate with a capture antibody specific for the cytokine of interest (e.g., IFN-γ).
-
Cell Plating: Add a known number of lymphocytes to each well.
-
Antigen Stimulation: Add the this compound peptide to the appropriate wells to stimulate the T cells. Include positive and negative controls.
-
Incubation: Incubate the plate to allow for cytokine secretion.
-
Detection: Wash the plate and add a biotinylated detection antibody, followed by an enzyme-conjugated streptavidin and a substrate that forms a colored precipitate.
-
Analysis: Count the resulting spots, where each spot corresponds to a single cytokine-producing cell.
Signaling Pathways and Logical Relationships
The interaction between an this compound-specific T cell and a CT26 tumor cell initiates a signaling cascade that leads to T cell activation and tumor cell killing.
This guide provides a framework for selecting the most appropriate methods to characterize the TCR repertoire of this compound-specific T cells. The choice of technique will depend on the specific research question, available resources, and the desired level of detail. By combining high-throughput sequencing with functional assays, researchers can gain a comprehensive understanding of the T cell response to the this compound antigen and develop more effective cancer immunotherapies.
References
Oligoclonal vs. Polyclonal T-Cell Response to AH1 Antigen: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The nature of the T-cell response to tumor-associated antigens is a critical determinant of immunotherapy efficacy. Understanding whether this response is broadly reactive (polyclonal) or dominated by a few potent T-cell clones (oligoclonal) provides crucial insights for vaccine design and therapeutic strategies. This guide provides a comparative analysis of oligoclonal and polyclonal responses directed against the well-characterized murine tumor antigen, AH1.
The this compound antigen, a peptide derived from the gp70 envelope protein of the murine leukemia virus, serves as the primary rejection antigen in the widely studied CT26 colorectal cancer model.[1][2] Immunotherapeutic interventions that lead to tumor rejection are often associated with a focused, oligoclonal expansion of CD8+ T-cells specific for this compound.[1]
Quantitative Comparison of T-Cell Responses
The clonality of the T-cell repertoire within the tumor microenvironment offers a quantitative measure of the immune response. A polyclonal response is characterized by a high diversity of T-cell receptor (TCR) sequences, with each clone representing a small fraction of the total T-cell population. In contrast, an oligoclonal response is marked by the expansion of a limited number of T-cell clones, which constitute a significant portion of the tumor-infiltrating lymphocytes (TILs).
Experimental data from studies on CT26 murine tumors treated with immunotherapy agents like L19-mIL12 reveal a distinct shift towards an oligoclonal response.
| Metric | Pre-Treatment (Polyclonal-like) | Post-Treatment (Oligoclonal) | Data Source |
| Unique TCR Sequences | > 40,000 | Significantly Reduced | [1] |
| Abundance of Top 10 Clones | Low | > 60% of total CD8+ T-cell clones | [1] |
| This compound-Specific CD8+ T-cells in Tumor | Low | ~50% of total CD8+ T-cells | [1][2] |
| Phenotype of this compound-Specific T-cells | Naive or low frequency | Tissue-resident memory phenotype | [1] |
Experimental Protocols
A comprehensive understanding of the methodologies used to characterize these T-cell responses is essential for replicating and building upon these findings.
Experimental Protocol: Analysis of T-Cell Receptor Clonality in CT26 Tumor-Infiltrating Lymphocytes
1. Animal Model and Tumor Induction:
- BALB/c mice are subcutaneously inoculated with CT26 colon carcinoma cells.[3]
- Tumor growth is monitored until palpable tumors are established.[3]
2. Immunotherapy Treatment (Example: L19-mIL12):
- Mice with established tumors are treated with antibody-cytokine fusions, such as L19-mIL12, which selectively deliver the cytokine payload to the tumor.[1][2]
3. Isolation of Tumor-Infiltrating Lymphocytes (TILs):
- Tumors are excised from treated and control mice.
- The tissue is mechanically dissociated and enzymatically digested to create a single-cell suspension.
- CD8+ T-cells are isolated from the cell suspension using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).[1]
4. T-Cell Receptor (TCR) Sequencing:
- Messenger RNA (mRNA) is extracted from the isolated CD8+ T-cells.
- The mRNA is reverse-transcribed to complementary DNA (cDNA).
- The TCRβ chain sequences are amplified using 5' RACE (Rapid Amplification of cDNA Ends) and polymerase chain reaction (PCR).[4]
- The amplified TCR sequences are then analyzed using next-generation sequencing (NGS) platforms.[5][6]
5. Data Analysis:
- The sequencing data is processed to identify unique TCRβ chain sequences (clonotypes) and their frequencies.
- Clonality is assessed by analyzing the distribution of clonotype frequencies. An oligoclonal response is characterized by a few high-frequency clones.
- Known this compound-specific TCR sequences can be identified and quantified within the dataset.[1]
Visualizing Immune Response Pathways and Workflows
Diagram 1: Experimental Workflow for TCR Repertoire Analysis
Caption: Workflow for analyzing T-cell clonality in response to immunotherapy.
Diagram 2: T-Cell Receptor Signaling Cascade
Caption: Simplified signaling pathway upon TCR engagement with the this compound antigen.
Diagram 3: Polyclonal vs. Oligoclonal T-Cell Response
Caption: Conceptual depiction of a polyclonal to oligoclonal shift in T-cell response.
References
- 1. Immunotherapy of CT26 murine tumors is characterized by an oligoclonal response of tissue-resident memory T cells against the this compound rejection antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Relating TCR-peptide-MHC affinity to immunogenicity for the design of tumor vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. T cell clonality assessment: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of "AH1": A General Protocol for Laboratory Chemical Waste
Providing essential, immediate safety and logistical information for the proper disposal of laboratory chemicals is paramount for the safety of researchers and the environment. While "AH1" does not correspond to a universally recognized chemical compound, this guide outlines the standard procedures for the safe handling and disposal of laboratory chemical waste, ensuring that researchers, scientists, and drug development professionals can manage their waste streams responsibly.
When encountering a substance designated by a non-standard identifier such as "this compound," the first and most critical step is to identify the chemical's true identity and consult its Safety Data Sheet (SDS). The SDS is the primary source of information for safe handling, storage, and disposal.
Immediate Safety and Handling Protocol
Before any disposal procedures are initiated, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) as specified in the chemical's SDS. This typically includes, but is not limited to, safety goggles, gloves, and a lab coat. All handling of the chemical waste should be performed in a well-ventilated area, preferably within a fume hood.
Step-by-Step Disposal Procedure
The proper disposal of any laboratory chemical, including one identified as "this compound," follows a structured workflow to ensure safety and regulatory compliance.
-
Chemical Identification and SDS Review:
-
Positively identify the chemical. If "this compound" is an internal code, consult laboratory records or the chemical's original container for its formal name.
-
Obtain and thoroughly review the Safety Data Sheet (SDS). Pay close attention to Section 7: Handling and Storage, Section 8: Exposure Controls/Personal Protection, and Section 13: Disposal Considerations.
-
-
Waste Segregation:
-
Never mix different chemical wastes unless explicitly instructed to do so by established protocols.
-
Segregate waste into compatible categories (e.g., halogenated solvents, non-halogenated solvents, acidic waste, basic waste, solid waste). Improper mixing can lead to hazardous reactions.
-
-
Container Selection and Labeling:
-
Use a chemically compatible and leak-proof container for waste collection.
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards (e.g., flammable, corrosive, toxic).
-
-
Accumulation and Storage:
-
Store waste containers in a designated Satellite Accumulation Area (SAA).
-
Keep waste containers closed except when adding waste.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.
-
Do not dispose of chemical waste down the drain or in the regular trash unless explicitly permitted by your institution's EHS office and local regulations for specific, non-hazardous materials.
-
Quantitative Data for Common Laboratory Waste Streams
The following table provides general guidance on the characteristics of common laboratory waste streams. However, the specific disposal route for any chemical, including one labeled "this compound," must be determined from its SDS.
| Waste Stream Category | Examples | Typical Hazards | General Disposal Route |
| Halogenated Solvents | Dichloromethane, Chloroform | Toxic, Carcinogenic | Hazardous Waste Collection |
| Non-Halogenated Solvents | Acetone, Ethanol, Hexanes | Flammable | Hazardous Waste Collection |
| Corrosive Waste (Acids) | Hydrochloric Acid, Sulfuric Acid | Corrosive, Reactive | Neutralization (if permitted), or Hazardous Waste Collection |
| Corrosive Waste (Bases) | Sodium Hydroxide, Potassium Hydroxide | Corrosive, Reactive | Neutralization (if permitted), or Hazardous Waste Collection |
| Heavy Metal Waste | Solutions containing lead, mercury, chromium | Toxic, Environmental Hazard | Hazardous Waste Collection |
| Solid Chemical Waste | Contaminated labware, solid reagents | Varies by chemical | Hazardous Waste Collection |
Experimental Protocols
Detailed experimental protocols for the safe handling and disposal of a specific chemical are found in its Safety Data Sheet (SDS). For instance, if "this compound" were determined to be a flammable solvent, the SDS would provide information on appropriate fire extinguishing media and procedures for cleaning up spills.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of a laboratory chemical.
Caption: General workflow for the safe disposal of laboratory chemical waste.
Safeguarding Researchers: A Comprehensive Guide to Handling AH1
For researchers, scientists, and drug development professionals, ensuring safety during the handling of investigational compounds like AH1 is paramount. This compound, identified as (R)-1-(3-ethylphenyl)ethane-1,2-diol, is a novel, first-in-class protein degrader under investigation. Due to its status as a new chemical entity, comprehensive public safety data is limited. Therefore, a cautious approach, treating this compound as a potent pharmaceutical compound, is essential. This guide provides the necessary safety and logistical information for handling this compound in a laboratory setting.
Hazard Assessment and Control
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative hazard assessment is required. Based on the SDS for a structurally analogous compound, 1,1,2,2-Tetrakis(4-methoxyphenyl)ethane-1,2-diol, this compound should be presumed to be harmful if swallowed and to cause skin, eye, and respiratory irritation.[1] As a potent, biologically active small molecule, it may have other unknown toxicities. Therefore, minimizing exposure through a combination of engineering controls, administrative controls, and personal protective equipment (PPE) is critical.[2]
Engineering Controls:
-
Chemical Fume Hood: All handling of this compound powder or solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Containment: For procedures with a high risk of aerosolization, such as weighing or reconstituting the powder, the use of a glove box or a powder containment hood is recommended.[3]
Administrative Controls:
-
Restricted Access: Only trained and authorized personnel should be allowed in areas where this compound is handled and stored.
-
Standard Operating Procedures (SOPs): Detailed SOPs for all procedures involving this compound must be written and strictly followed.
-
Training: All personnel must be trained on the potential hazards of this compound and the specific handling and emergency procedures.
Personal Protective Equipment (PPE)
The following table summarizes the essential PPE for handling this compound. It is crucial that PPE is donned and doffed correctly to prevent contamination.
| Body Part | Required PPE | Specifications |
| Hands | Double Nitrile Gloves | Wear two pairs of nitrile gloves at all times. Change the outer pair immediately if contaminated. |
| Body | Disposable Lab Coat or Gown | A disposable, solid-front lab coat or gown with tight-fitting cuffs is required.[4] |
| Eyes | Safety Goggles or Glasses | Chemical splash goggles or safety glasses with side shields must be worn. |
| Face | Face Shield | A face shield should be worn in addition to safety goggles when there is a risk of splashes or aerosol generation. |
| Respiratory | N95 Respirator or Higher | For handling this compound powder, a fit-tested N95 respirator is the minimum requirement. For higher-risk procedures, a powered air-purifying respirator (PAPR) may be necessary.[3][4] |
| Feet | Closed-toe Shoes and Shoe Covers | Sturdy, closed-toe shoes are mandatory. Disposable shoe covers should be worn in the designated handling area.[4] |
Operational Plan for Handling this compound
This step-by-step guide outlines the safe handling of this compound from receipt to use in experiments.
-
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area, following any specific storage conditions provided by the supplier.
-
-
Preparation of Solutions:
-
Perform all weighing and solution preparation inside a chemical fume hood or other containment device.
-
Use disposable equipment whenever possible to avoid cross-contamination.
-
When weighing the solid compound, use a light touch to minimize dust generation.
-
Slowly add the solvent to the solid to avoid splashing.
-
-
Experimental Use:
-
Clearly label all solutions containing this compound.
-
When using this compound in experiments, ensure that all manipulations are performed in a manner that minimizes the generation of aerosols.
-
After handling, decontaminate all surfaces and equipment.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All waste contaminated with this compound, including gloves, lab coats, and disposable labware, must be segregated into a clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, properly labeled hazardous waste container.
-
Solid Waste: Collect all solid waste, including contaminated PPE and labware, in a designated hazardous waste bag or container.
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed hazardous waste disposal vendor in accordance with local, state, and federal regulations.
Experimental Workflow for Safe Handling of this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
